Product packaging for Methyl 5-hydroxypiperidine-3-carboxylate(Cat. No.:CAS No. 1095010-44-8)

Methyl 5-hydroxypiperidine-3-carboxylate

Cat. No.: B1422346
CAS No.: 1095010-44-8
M. Wt: 159.18 g/mol
InChI Key: ZAUFCVXOKIPCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 5-hydroxypiperidine-3-carboxylate (CAS 1095010-44-8) is a versatile piperidine-based building block with a molecular formula of C7H13NO3 and a molecular weight of 159.18 g/mol . This compound serves as a key synthetic intermediate in organic chemistry and pharmaceutical research, particularly for constructing more complex nitrogen-containing heterocycles . Its structure, featuring both a hydroxymethyl group and a methyl ester on the piperidine ring, makes it a valuable precursor for further chemical modifications, including the preparation of protected derivatives like Methyl 1-Boc-5-hydroxypiperidine-3-carboxylate (CAS 1095010-47-1) . The calculated physical properties include a density of approximately 1.161 g/cm³ and a boiling point of around 263.5 °C . It is very soluble in aqueous systems (1000 g/L at 25°C), which can be beneficial for various reaction conditions . As a crucial reagent in the synthesis of advanced pharmaceutical intermediates, its demand is driven by growth in the pharmaceutical and chemical synthesis markets . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, or for personal use. Please refer to the Material Safety Data Sheet (MSDS) for safe handling procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO3 B1422346 Methyl 5-hydroxypiperidine-3-carboxylate CAS No. 1095010-44-8

Properties

IUPAC Name

methyl 5-hydroxypiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-11-7(10)5-2-6(9)4-8-3-5/h5-6,8-9H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUFCVXOKIPCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70678073
Record name Methyl 5-hydroxypiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095010-44-8
Record name 3-Piperidinecarboxylic acid, 5-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1095010-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-hydroxypiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70678073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Methyl 5-hydroxypiperidine-3-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Methyl 5-hydroxypiperidine-3-carboxylate

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthetic pathways for this compound. This valuable heterocyclic building block is a key intermediate in the synthesis of numerous bioactive compounds and pharmaceutical agents.[1] This document emphasizes the underlying chemical principles, practical experimental details, and the rationale behind various synthetic strategies, ensuring a blend of theoretical understanding and field-proven application.

The piperidine ring is a "privileged scaffold" in medicinal chemistry, forming the core structure of a vast number of natural products and synthetic drugs.[2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal framework for designing molecules that interact with biological targets. This compound, in particular, is a highly versatile building block. Its hydroxyl and methyl ester functionalities provide orthogonal handles for subsequent chemical modifications, enabling its incorporation into complex molecular architectures.[1] This guide will explore the primary methodologies for constructing this important synthetic intermediate.

Retrosynthetic Analysis

A logical approach to any synthesis begins with retrosynthesis. By disconnecting key bonds in the target molecule, we can identify simpler, more readily available starting materials. The primary disconnections for this compound involve breaking the ring structure to reveal acyclic precursors or simplifying it to commercially available heterocyclic starting materials.

G cluster_0 Key Disconnections TM This compound C5N_bond C5N_bond TM->C5N_bond C5-N Bond (Cyclization) Pyridine Pyridine TM->Pyridine Pyridine Reduction Acyclic_Amino_Ester Acyclic δ-amino-β-hydroxy ester C5N_bond->Acyclic_Amino_Ester Intramolecular Cyclization Nicotinic_Acid_Deriv Methyl 5-hydroxynicotinate Pyridine->Nicotinic_Acid_Deriv Hydrogenation Glutamic_Acid Glutamic Acid Acyclic_Amino_Ester->Glutamic_Acid From Chiral Pool

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Strategies

Several robust strategies have been developed for the synthesis of substituted piperidines. The choice of route often depends on the desired stereochemistry, scale, and availability of starting materials.

Strategy 1: Catalytic Hydrogenation of Pyridine Derivatives

One of the most direct methods involves the reduction of a correspondingly substituted pyridine ring. The starting material for this approach is typically a derivative of 5-hydroxynicotinic acid (also known as 5-hydroxypyridine-3-carboxylic acid).

The process generally involves:

  • Esterification: The carboxylic acid of 5-hydroxynicotinic acid is first converted to its methyl ester.

  • Hydrogenation: The resulting methyl 5-hydroxynicotinate is then subjected to catalytic hydrogenation. This step reduces the aromatic pyridine ring to a piperidine ring.

Common catalysts for this transformation include rhodium on carbon, platinum oxide, or nickel catalysts, often under elevated hydrogen pressure and temperature.[2][3]

  • Expertise & Experience: While seemingly straightforward, controlling the hydrogenation can be challenging. The reaction conditions must be carefully optimized to achieve full reduction without causing hydrogenolysis of the C-OH bond. The choice of catalyst and solvent can significantly influence the reaction's stereoselectivity, often yielding a mixture of cis and trans diastereomers that require subsequent separation.

  • Trustworthiness: This method is highly reliable for producing racemic or diastereomeric mixtures of the target compound. Its self-validating nature comes from the clear spectroscopic shift from an aromatic system (pyridine) to an aliphatic system (piperidine), which is easily monitored by ¹H NMR spectroscopy.

G Start Methyl 5-hydroxynicotinate Catalyst H₂, Catalyst (e.g., Rh/C, PtO₂) Start->Catalyst Product This compound Catalyst->Product

Caption: Synthetic workflow for the hydrogenation of a pyridine precursor.

Strategy 2: Cyclization of Acyclic Precursors from the Chiral Pool

To achieve stereochemical control, synthetic chemists often turn to the "chiral pool"—readily available, enantiomerically pure natural products. L-glutamic acid is an excellent starting material for synthesizing specific stereoisomers of 5-hydroxypiperidine-2-carboxylic acid derivatives, which are closely related to the target molecule.[4][5] While the exact synthesis for the 3-carboxylate from glutamic acid is less direct, the principles are transferable and demonstrate a powerful approach.

A general sequence for this type of synthesis involves:

  • Homologation: The carbon chain of the starting amino acid is extended.

  • Functional Group Manipulation: Introduction of a carbonyl group or a leaving group at the appropriate position to facilitate cyclization.

  • Intramolecular Cyclization: An intramolecular nucleophilic attack of the amine onto an electrophilic carbon center forms the piperidine ring. This is often achieved via reductive amination or SN2 displacement.

  • Expertise & Experience: This approach is more step-intensive but provides unparalleled control over stereochemistry. The key is to design a sequence where the stereocenters of the starting material direct the formation of new stereocenters during the synthesis. Patent literature frequently describes multi-step sequences starting from glutamic acid or pyroglutamic acid to produce stereochemically pure intermediates for active pharmaceutical ingredients.[5]

  • Authoritative Grounding: The use of amino acids as chiral starting materials for piperidine synthesis is a well-established and extensively reviewed methodology.[6]

Strategy 3: Dieckmann Condensation

The Dieckmann condensation is a classic organic reaction that involves the intramolecular condensation of a diester to form a β-keto ester, which is an excellent method for forming five- and six-membered rings.[2] For the synthesis of this compound, a suitable N-protected amino diester would be required.

The key steps are:

  • Synthesis of the Acyclic Diester: An appropriately substituted acyclic amine with two ester groups is synthesized.

  • Dieckmann Condensation: The diester is treated with a strong base (e.g., sodium ethoxide) to induce intramolecular cyclization, yielding a cyclic β-keto ester.

  • Reduction and Deprotection: The ketone is reduced to a hydroxyl group, and any protecting groups are removed.

  • Trustworthiness: This pathway is validated by the formation of the characteristic β-keto ester intermediate, which can be readily identified through spectroscopic methods (e.g., enol peak in ¹H NMR) and chemical tests. The subsequent reduction step confirms the presence of the ketone.

Detailed Experimental Protocols

The following protocols are synthesized from established procedures described in the chemical literature and patent filings, providing a practical guide for laboratory execution.[3][5][7][8]

Protocol 1: Hydrogenation of Methyl 5-hydroxynicotinate
  • Setup: To a high-pressure hydrogenation vessel, add methyl 5-hydroxynicotinate (1.0 eq) and a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 5% Rhodium on Carbon (Rh/C) catalyst (approx. 5-10 mol%) under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to 4-6 MPa of hydrogen.[3]

  • Reaction: Heat the mixture to 80-100°C and stir vigorously for 24-48 hours.[3] Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS to confirm the disappearance of the starting material.

  • Work-up: After cooling to room temperature, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting residue, often a mixture of diastereomers, can be purified by column chromatography on silica gel or by crystallization to isolate the desired isomer.

Protocol 2: Synthesis of (S)-N-Boc-3-hydroxypiperidine (A Key Intermediate)

This protocol, adapted from a patented method, illustrates the synthesis of a closely related and commercially important intermediate, demonstrating the chiral resolution and protection steps often required.[3]

  • Racemic Synthesis: 3-Hydroxypyridine is hydrogenated over a rhodium-carbon catalyst in water at ~6 MPa H₂ and 85°C to produce racemic 3-hydroxypiperidine.[3]

  • Chiral Resolution: The racemic 3-hydroxypiperidine (1.0 eq) and a resolving agent like D-pyroglutamic acid (~0.8 eq) are heated to reflux in ethanol. Upon cooling, the (S)-3-hydroxypiperidine D-pyroglutamate salt selectively crystallizes.

  • Protection: The resolved salt is dissolved in water, and the solution is made basic with sodium hydroxide. Di-tert-butyl dicarbonate (Boc₂O, ~1.2 eq) is added portion-wise at room temperature. The reaction is stirred for 3-6 hours.

  • Extraction & Isolation: The aqueous mixture is extracted with an organic solvent like ethyl acetate. The combined organic layers are concentrated under reduced pressure to yield (S)-N-Boc-3-hydroxypiperidine.[3] The resolving agent can be recovered from the aqueous layer by acidification.[3]

Characterization and Data Presentation

The identity and purity of this compound are confirmed using standard analytical techniques.

Analysis Technique Expected Observations
¹H NMR Signals corresponding to the piperidine ring protons (typically in the 1.5-4.0 ppm range), a signal for the CH-OH proton, a signal for the CH-COOMe proton, and a singlet for the methyl ester protons (~3.7 ppm). The N-H proton may appear as a broad singlet.
¹³C NMR Signals for the piperidine ring carbons, a carbon bearing the hydroxyl group (~65-75 ppm), a carbon bearing the carboxylate group, and a signal for the carbonyl carbon of the ester (~170-175 ppm).
Mass Spectrometry (MS) The molecular ion peak (M+) or, more commonly in ESI-MS, the protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (C₇H₁₃NO₃, MW: 159.18).
Infrared (IR) Broad absorption band for the O-H stretch (~3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), and a strong absorption for the C=O stretch of the ester (~1730 cm⁻¹).

Safety Considerations

  • Hydrogenation: High-pressure hydrogenation must be performed in a specialized reactor (autoclave) behind a safety shield. Catalysts like Rh/C can be pyrophoric and should be handled carefully under an inert atmosphere, especially after the reaction when they are dry.

  • Reagents: Strong bases (e.g., sodium methoxide) and reactive reagents (e.g., Boc-anhydride) should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • Solvents: Organic solvents should be used in a well-ventilated fume hood.

References

An In-Depth Technical Guide to Methyl 5-hydroxypiperidine-3-carboxylate (CAS 1095010-44-8)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-hydroxypiperidine-3-carboxylate, registered under CAS number 1095010-44-8, is a pivotal heterocyclic building block in modern medicinal chemistry. Its substituted piperidine framework is a recurring motif in a multitude of biologically active compounds, making it a valuable intermediate in the synthesis of novel therapeutics. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and applications of this versatile molecule, with a focus on its role in drug discovery and development.

Chemical Identity and Physicochemical Properties

This compound is a piperidine derivative characterized by a hydroxyl group at the 5-position and a methyl carboxylate group at the 3-position.

PropertyValueSource
CAS Number 1095010-44-8N/A
Molecular Formula C₇H₁₃NO₃N/A
Molecular Weight 159.18 g/mol N/A
IUPAC Name This compoundN/A
Boiling Point (Predicted) 263.5±40.0 °C[1]
Density (Predicted) 1.161±0.06 g/cm³[1]
pKa (Predicted) 14.50±0.40[1]

The hydrochloride salt of this compound is also commercially available under CAS number 1186663-43-3.

Structural Elucidation and Stereochemistry

The structure of this compound features two chiral centers at the C3 and C5 positions of the piperidine ring. This gives rise to the possibility of four stereoisomers: (3R,5R), (3S,5S), (3R,5S), and (3S,5R). The relative stereochemistry (cis or trans) of the substituents significantly influences the three-dimensional conformation of the piperidine ring and, consequently, the biological activity of its derivatives. The commercially available compound is often a mixture of these stereoisomers. The specific stereochemistry is a critical consideration in asymmetric synthesis and drug design, as different isomers can exhibit distinct pharmacological profiles.[2]

Caption: 2D structure of this compound.

Synthesis and Chemical Reactivity

A common approach involves the hydrogenation of corresponding pyridine precursors. For instance, the synthesis of a related compound, (S)-N-Boc-3-hydroxypiperidine, involves the hydrogenation of 3-hydroxypyridine to 3-hydroxypiperidine, followed by resolution and protection of the amine group.[3]

The hydroxyl and secondary amine functionalities of this compound make it a versatile synthon. The secondary amine can be readily functionalized through N-alkylation or N-acylation, often after protection with groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) to prevent unwanted side reactions during synthesis.[4] The hydroxyl group can be used for further modifications, such as etherification or esterification, to introduce diverse functionalities.

G cluster_0 General Synthetic Workflow Start Pyridine Precursor Intermediate1 Hydrogenation Start->Intermediate1 H₂, Catalyst Intermediate2 Resolution of Stereoisomers (Optional) Intermediate1->Intermediate2 Intermediate3 N-Protection (e.g., Boc, Cbz) Intermediate2->Intermediate3 Product This compound (CAS 1095010-44-8) Intermediate3->Product Derivatization Further Derivatization (N-alkylation, O-etherification, etc.) Product->Derivatization

Caption: Generalized synthetic workflow for piperidine derivatives.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[5] this compound serves as a key building block for introducing this important pharmacophore into larger, more complex molecules.

Synthesis of Bioactive Molecules

This intermediate is utilized in the synthesis of various bioactive compounds, including potential anticancer agents and central nervous system (CNS) drugs.[5][6] The presence of both a hydroxyl and a carboxylate group allows for the creation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Role in the Synthesis of β-Lactamase Inhibitors

One of the notable potential applications of this compound is in the synthesis of novel β-lactamase inhibitors. Bacterial resistance to β-lactam antibiotics, mediated by β-lactamase enzymes, is a significant public health threat. The development of new inhibitors to be co-administered with β-lactam antibiotics is a critical area of research. The piperidine core, with its specific substitution pattern, can be elaborated to design molecules that fit into the active site of these enzymes, thereby protecting the antibiotic from degradation.

Analytical Characterization

The structural confirmation and purity assessment of this compound are typically achieved using a combination of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework of the molecule. While specific spectral data for CAS 1095010-44-8 is not widely published, related piperidine structures show characteristic chemical shifts for the ring protons and carbons.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups, such as the hydroxyl (-OH), amine (N-H), and ester (C=O) stretches.

  • High-Performance Liquid Chromatography (HPLC): Employed for purity determination and separation of stereoisomers.

Safety and Handling

The hydrochloride salt of this compound is classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[7] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex molecular architectures with potential therapeutic applications. Its stereochemical complexity and multiple functional groups offer a rich platform for the design and development of novel drug candidates. Further research into stereoselective synthetic routes and the exploration of its utility in the synthesis of a broader range of bioactive molecules will continue to be of high interest to the scientific community.

References

A Technical Guide to the Structure Elucidation of Methyl 5-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, methodology-driven approach to the complete structure elucidation of Methyl 5-hydroxypiperidine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a substituted piperidine, this molecule serves as a valuable chiral building block for synthesizing more complex pharmaceutical agents. This document moves beyond a simple recitation of analytical techniques, instead offering a logical, field-proven workflow that demonstrates how data from multiple spectroscopic methods—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) techniques—are synergistically integrated to confirm molecular identity, connectivity, and stereochemistry. Each step is explained with an emphasis on the causal reasoning behind experimental choices, ensuring a self-validating and scientifically rigorous process for researchers, chemists, and drug development professionals.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in modern pharmacology, forming the core of numerous approved drugs and natural products. Its conformational flexibility and the basicity of the nitrogen atom allow it to engage in critical interactions with biological targets. This compound is a particularly versatile derivative, featuring three key functional groups ripe for chemical modification:

  • A Secondary Amine (N-H): Acts as a nucleophile or a basic center, allowing for N-alkylation, N-acylation, or salt formation.

  • A Secondary Hydroxyl Group (O-H): Can be functionalized through etherification or esterification to modulate properties like solubility and target binding.

  • A Methyl Ester (COOCH₃): Can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing another vector for structural diversification.

Given these features, establishing the precise structure and stereochemistry of this molecule is a critical first step in any research or development pipeline. This guide outlines the definitive analytical workflow to achieve this.

Foundational Step: Synthesis and Purification

Before any analytical characterization, a clear understanding of the synthetic route is paramount. It informs the expected structure and provides insight into potential impurities or isomeric byproducts that may need to be identified and separated. A common and effective route is the hydrogenation of a substituted pyridine precursor, such as Methyl 5-hydroxynicotinate.

The general workflow involves the catalytic reduction of the aromatic pyridine ring to a saturated piperidine ring. This process often yields a mixture of cis and trans stereoisomers, which must be separated via chromatography before detailed elucidation.

cluster_synthesis Synthesis & Purification Workflow Start Methyl 5-hydroxynicotinate (Precursor) Reaction Catalytic Hydrogenation (e.g., Rh/C, H₂) Start->Reaction Step 1 Mixture Crude Product: Mixture of Stereoisomers Reaction->Mixture Step 2 Purification Column Chromatography (Silica Gel) Mixture->Purification Step 3 End Isolated Isomer: This compound Purification->End Step 4

Caption: High-level workflow for the synthesis and purification of the target compound.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

Objective: The primary goal of mass spectrometry is to confirm the molecular weight of the synthesized compound and, using high-resolution instrumentation, determine its elemental composition. This technique provides the first piece of concrete evidence for a successful synthesis.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

  • Ionization Mode: Operate in positive ion mode, as the basic nitrogen of the piperidine ring is readily protonated.[1]

  • Analysis:

    • Perform a full scan to identify the protonated molecular ion, [M+H]⁺.

    • Conduct a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ precursor ion and subjecting it to collision-induced dissociation (CID) to observe its fragmentation pattern.[2]

Expected Results and Interpretation

For this compound (C₇H₁₃NO₃), the expected data are as follows:

  • Molecular Formula: C₇H₁₃NO₃

  • Molecular Weight: 159.18 g/mol

  • Expected [M+H]⁺ (Monoisotopic): 160.0968 m/z

The high-resolution mass measurement should be within a narrow tolerance (typically < 5 ppm) of the calculated value, confirming the elemental formula.

Fragmentation Analysis (MS/MS): The fragmentation pattern provides structural clues that validate the core piperidine structure. Common fragmentation pathways for piperidine derivatives involve neutral losses and ring cleavages.[1][2][3]

  • Neutral Loss of H₂O: The presence of a hydroxyl group often leads to a prominent fragment from the loss of water (18 Da), resulting in an ion at m/z 142.0863.[2]

  • Neutral Loss of CH₃OH: The methyl ester can be lost as methanol (32 Da), yielding a fragment at m/z 128.0811.

  • α-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen is a characteristic fragmentation pathway for amines, helping to confirm the piperidine ring structure.[1]

M_H [M+H]⁺ m/z = 160.0968 M_H2O [M+H-H₂O]⁺ m/z = 142.0863 M_H->M_H2O - H₂O M_CH3OH [M+H-CH₃OH]⁺ m/z = 128.0811 M_H->M_CH3OH - CH₃OH Alpha_Cleavage α-Cleavage Products M_H->Alpha_Cleavage Ring Cleavage

Caption: Key fragmentation pathways for [M+H]⁺ in ESI-MS/MS analysis.

Infrared (IR) Spectroscopy: Functional Group Identification

Objective: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. It serves as a qualitative check to ensure the expected chemical moieties have been incorporated.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the purified solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically over a range of 4000–400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal and subtract it from the sample spectrum.

Expected Absorption Bands and Interpretation

The IR spectrum provides a distinct fingerprint of the molecule's functional groups. For related structures like 4-hydroxypiperidine, characteristic bands are well-documented.[4][5][6]

Wavenumber Range (cm⁻¹)Functional GroupVibration TypeExpected Appearance
3400–3200O-H (Alcohol) & N-H (Amine)StretchingBroad peak due to hydrogen bonding
2950–2850C-H (Aliphatic)StretchingSharp peaks
1750–1730C=O (Ester)StretchingStrong, sharp absorption, a key diagnostic peak
1250–1050C-O (Ester & Alcohol)StretchingStrong absorptions in the fingerprint region

The presence of a strong, sharp peak around 1735 cm⁻¹ is definitive evidence of the ester carbonyl, while the broad absorption above 3200 cm⁻¹ confirms the presence of both the hydroxyl and amine groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Objective: NMR is the most powerful technique for structure elucidation, providing unambiguous information about the carbon-hydrogen framework, connectivity, and relative stereochemistry. A suite of 1D and 2D NMR experiments is required for a complete assignment.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). D₂O is often useful for piperidine salts as it allows for the exchange of labile N-H and O-H protons, simplifying the spectrum.[7]

  • Experiments: Acquire the following spectra on a high-field NMR spectrometer (≥400 MHz):

    • ¹H NMR: To identify all unique proton environments and their neighboring protons (via spin-spin coupling).

    • ¹³C NMR: To identify all unique carbon environments.

    • DEPT-135: To differentiate between CH₃, CH₂, and CH carbons.

    • COSY (Correlation Spectroscopy): To map which protons are coupled to each other.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton directly to the carbon it is attached to.

Predicted NMR Data and Interpretation

While specific data for the title compound is not widely published, we can make robust predictions based on known data for structurally similar compounds, such as cis-Methyl-5-hydroxypiperidine-2-carboxylate.[7] The change in substituent position from C2 to C3 will alter the chemical shifts, but the general regions and multiplicities will be analogous.

Table of Predicted NMR Assignments (in D₂O):

Position¹³C Shift (ppm)¹H Shift (ppm)¹H MultiplicityCOSY CorrelationsHSQC Correlation
2 ~48-52~3.3 (ax), ~2.8 (eq)mH4, H3C2
3 ~40-45~2.5mH2, H4C3
4 ~30-35~2.2 (eq), ~1.8 (ax)mH3, H5C4
5 ~65-70~4.0mH4, H6C5
6 ~50-55~3.4 (ax), ~3.0 (eq)mH5C6
C=O ~173-176----
OCH₃ ~52-54~3.7s-OCH₃

Interpretation of Key Correlations:

  • HSQC: This experiment is the cornerstone of assignment. For example, the proton signal at ~4.0 ppm will show a cross-peak to the carbon signal at ~65-70 ppm, definitively assigning these signals to the H5/C5 pair (the carbon bearing the hydroxyl group).

  • COSY: The COSY spectrum reveals the proton connectivity chain. A signal from H5 (~4.0 ppm) will show correlations to the protons on C4 and C6, confirming its position in the ring. Similarly, the H3 proton (~2.5 ppm) will show correlations to protons on C2 and C4.

  • Stereochemistry: The relative stereochemistry (cis vs. trans) can be inferred from the coupling constants (J-values) in a high-resolution ¹H NMR spectrum. A large coupling constant (J ≈ 8-12 Hz) between two CH protons on adjacent carbons typically indicates a diaxial relationship, suggesting a trans configuration. A small coupling constant (J ≈ 2-5 Hz) suggests an axial-equatorial or diequatorial relationship, often seen in cis isomers.

cluster_mol Key 2D NMR Correlations cluster_cosy COSY (H-H) cluster_hsqc HSQC (C-H) C2 C2 C3 C3 C2->C3 C2_H H C2->C2_H C4 C4 C3->C4 C3_H H C3->C3_H C5 C5 C4->C5 C4_H H C4->C4_H C6 C6 C5->C6 C5_H H C5->C5_H N N C6->N C6_H H C6->C6_H N->C2 H2 H2 H3 H3 H2->H3 H4 H4 H3->H4 H5 H5 H4->H5 H6 H6 H5->H6

Caption: Diagram showing COSY (H-H) and HSQC (C-H) correlations on the piperidine ring.

Integrated Structure Confirmation: A Unified Conclusion

The true power of this analytical workflow lies in the convergence of data from all techniques. No single method provides the complete picture, but together, they form an unassailable proof of structure.

The elucidation process is a logical funnel:

  • Synthesis provides the target molecule.

  • Mass Spectrometry confirms the correct molecular formula (C₇H₁₃NO₃).

  • IR Spectroscopy confirms the presence of the required functional groups (O-H, N-H, C=O).

  • NMR Spectroscopy assembles the atoms, establishing the precise C-H framework, confirming the 3,5-substitution pattern, and determining the relative stereochemistry.

This multi-faceted approach ensures that the structure of this compound is not merely inferred but is definitively and rigorously proven, providing a solid foundation for its use in further research and drug development.

cluster_workflow Overall Structure Elucidation Workflow cluster_analysis Spectroscopic Analysis Synthesis Synthesis & Purification MS HRMS (Molecular Formula) Synthesis->MS IR IR Spec (Functional Groups) Synthesis->IR NMR 1D & 2D NMR (Connectivity & Stereo) Synthesis->NMR Conclusion Integrated Structure Confirmation MS->Conclusion IR->Conclusion NMR->Conclusion

Caption: The integrated workflow for definitive structure elucidation.

References

Methyl 5-hydroxypiperidine-3-carboxylate molecular formula and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 5-hydroxypiperidine-3-carboxylate

Prepared by: A Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic building block. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of this compound's synthesis, characterization, and potential applications. This document moves beyond simple data presentation to offer insights into the causality behind experimental choices, ensuring a robust and applicable understanding.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous pharmaceuticals and biologically active natural products.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an invaluable component in the design of novel therapeutics. This compound is a particularly useful derivative, incorporating three distinct points for chemical modification: a secondary amine, a hydroxyl group, and a methyl ester. This trifunctional nature allows for the construction of complex molecular architectures and the exploration of diverse chemical space.

This guide will detail the fundamental properties of this compound, provide a validated protocol for its synthesis, outline methods for its analytical characterization, and explore its applications as a key intermediate in synthetic chemistry.

Physicochemical and Structural Properties

This compound is a chiral molecule that exists as stereoisomers. The relative orientation of the substituents at the C3 and C5 positions gives rise to cis and trans diastereomers, each of which is a racemic mixture of enantiomers. The separation and selective synthesis of these isomers are often critical for their application in drug development.

Core Data

The fundamental physicochemical properties of the parent compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₇H₁₃NO₃PubChem[2]
Molecular Weight 159.18 g/mol PubChem[2]
Monoisotopic Mass 159.089543 DaPubChem[2]
CAS Number 1095010-44-8ChemicalBook[3]
Form Solid (as hydrochloride salt)N/A
Common Precursor Methyl 5-hydroxy-3-pyridinecarboxylateLookChem[1]

Note: The hydrochloride salt (CAS 1186663-43-3) has a molecular formula of C₇H₁₄ClNO₃ and a molecular weight of 195.64 g/mol .[4]

Molecular Structure and Stereoisomerism

The connectivity and stereochemical possibilities of this compound are illustrated below. The chair conformation of the piperidine ring dictates the axial or equatorial positioning of the hydroxyl and carboxylate groups, which significantly influences the molecule's reactivity and biological interactions.

Caption: Molecular structures of cis and trans isomers.

Synthesis and Purification

The most direct and industrially scalable synthesis of this compound involves the catalytic hydrogenation of its aromatic precursor, Methyl 5-hydroxy-3-pyridinecarboxylate (methyl 5-hydroxynicotinate).

Synthetic Strategy: Catalytic Hydrogenation

Rationale: The hydrogenation of a pyridine ring to a piperidine ring is a well-established and efficient transformation. This method is preferred for its high atom economy and the availability of the starting material. The choice of catalyst is crucial for achieving high yield and selectivity. Rhodium-on-carbon (Rh/C) is often employed for its efficacy in hydrogenating aromatic rings under relatively mild conditions, minimizing side reactions. The reaction is typically performed in an acidic medium, such as acetic acid, to protonate the pyridine nitrogen, which facilitates its reduction.

Experimental Protocol

Materials:

  • Methyl 5-hydroxy-3-pyridinecarboxylate

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Glacial Acetic Acid (AcOH)

  • Methanol (MeOH)

  • Diatomaceous earth (Celite®)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

  • Reactor Setup: A high-pressure reactor is charged with Methyl 5-hydroxy-3-pyridinecarboxylate (1.0 eq) and glacial acetic acid (approx. 10 mL per gram of substrate).

  • Catalyst Addition: 5% Rh/C catalyst is added carefully under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically 5-10 mol%.

    • Causality: The catalyst provides the active surface for hydrogen adsorption and subsequent reduction of the pyridine ring. An inert atmosphere prevents potential ignition of the catalyst in the presence of flammable solvents.

  • Hydrogenation: The reactor is sealed, purged several times with nitrogen, and then with hydrogen. The vessel is pressurized with hydrogen gas (typically 50-100 psi) and heated to 50-60 °C. The reaction mixture is stirred vigorously.

    • Causality: Elevated pressure and temperature increase the rate of reaction. Vigorous stirring ensures efficient mass transfer of hydrogen gas to the catalyst surface.

  • Reaction Monitoring: The reaction is monitored by observing hydrogen uptake. Completion can be confirmed by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of a small aliquot.

  • Catalyst Removal: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully vented. The reaction mixture is diluted with methanol and filtered through a pad of diatomaceous earth to remove the solid catalyst. The filter cake is washed with additional methanol.

    • Self-Validation: Complete removal of the heterogeneous catalyst is essential to prevent it from interfering with downstream processing and to ensure product purity.

  • Work-up: The combined filtrates are concentrated under reduced pressure to remove the solvents. The resulting residue is redissolved in ethyl acetate and carefully neutralized with a saturated aqueous solution of sodium bicarbonate until effervescence ceases. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The crude product is concentrated, and the resulting oil or solid is purified by column chromatography on silica gel to afford the desired this compound as a mixture of diastereomers.

Synthesis Workflow Diagram

start Methyl 5-hydroxy- 3-pyridinecarboxylate reaction Catalytic Hydrogenation (H₂, 5% Rh/C, AcOH, 50°C, 100 psi) start->reaction filtration Filtration through Celite® (Removal of Rh/C catalyst) reaction->filtration workup Aqueous Work-up (Neutralization with NaHCO₃) filtration->workup purification Silica Gel Chromatography (Separation from impurities) workup->purification product Methyl 5-hydroxypiperidine- 3-carboxylate purification->product

Caption: Workflow for the synthesis of the target compound.

Analytical Characterization

Rigorous analytical characterization is required to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the piperidine ring protons, the methoxy group protons (~3.7 ppm), and the hydroxyl proton. The chemical shifts and coupling constants of the ring protons can be used to determine the relative stereochemistry (cis vs. trans).

    • ¹³C NMR: Will display seven distinct carbon signals, including a signal for the ester carbonyl carbon (~170-175 ppm), carbons bearing the hydroxyl and ester groups, and the methoxy carbon (~52 ppm).

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI-MS) in positive mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 160.1.

  • Infrared (IR) Spectroscopy:

    • This technique is useful for confirming the presence of key functional groups. Expected characteristic absorption bands include a broad peak around 3400 cm⁻¹ (O-H stretch), a peak around 3300 cm⁻¹ (N-H stretch), and a strong peak around 1730 cm⁻¹ (C=O ester stretch).[5][6]

  • Purity Assessment (HPLC):

    • High-Performance Liquid Chromatography (HPLC), often coupled with a mass spectrometer (LC-MS), is the standard method for determining the purity of the final product and quantifying the ratio of diastereomers.

Applications in Research and Drug Development

This compound is not an end product but a versatile intermediate. Its value lies in the orthogonal reactivity of its three functional groups, which can be selectively modified to build molecular complexity.

  • Scaffold for Library Synthesis: The compound is an excellent starting point for creating libraries of diverse piperidine derivatives for high-throughput screening in drug discovery programs.[1]

  • Pharmaceutical Intermediates: The secondary amine can be readily functionalized via N-alkylation, N-acylation, or by introducing protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl).[1][7] The hydroxyl group can be oxidized, alkylated, or used as a handle for further coupling reactions. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

  • Chiral Building Block: Following chiral resolution or asymmetric synthesis, the enantiomerically pure forms of the compound serve as valuable building blocks for the synthesis of complex chiral drugs.

Potential Derivatization Pathways

center Methyl 5-hydroxypiperidine- 3-carboxylate n_prot N-Protected Derivative (e.g., N-Boc, N-Cbz) center->n_prot Boc₂O or CbzCl n_alkyl N-Alkylated Derivative center->n_alkyl R-X, Base o_alkyl O-Alkylated Derivative center->o_alkyl R'-X, Base acid 5-Hydroxypiperidine- 3-carboxylic Acid center->acid LiOH or NaOH (Hydrolysis) amide Amide Derivatives acid->amide Amine, Coupling Agent

References

A Technical Guide to the Physicochemical Properties of Methyl 5-Hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 5-hydroxypiperidine-3-carboxylate is a heterocyclic building block possessing key functional groups—a secondary amine, a hydroxyl group, and a methyl ester—that make it a valuable scaffold in medicinal chemistry. Understanding its fundamental physicochemical properties is paramount for its effective application in drug design, synthesis, and formulation. These properties, including ionization constant (pKa), lipophilicity (logP/D), and solubility, directly govern the molecule's pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive overview of these critical parameters, supported by established, field-proven experimental protocols for their determination. The synthesis of predicted data with robust experimental methodologies offers a self-validating framework for researchers, ensuring both accuracy and practical applicability in a drug development setting.

Chemical Identity and Structural Features

A precise understanding of the molecule's structure is the foundation for interpreting its physicochemical behavior.

  • IUPAC Name: this compound

  • Molecular Formula: C₇H₁₃NO₃[1]

  • Molecular Weight: 159.18 g/mol [1]

  • CAS Number: 1095010-44-8[1]

  • Chemical Structure:

    Chemical Structure of this compound

Expert Insight: Stereochemistry The structure possesses two chiral centers at carbons 3 and 5. This means the molecule can exist as four possible stereoisomers (R,R), (S,S), (R,S), and (S,R). The relative stereochemistry (cis/trans) and the absolute stereochemistry of a starting material will have a profound impact on its biological activity and off-target effects. All physicochemical data should ideally be determined for a specific, purified stereoisomer. For the purposes of this guide, the data pertains to the racemic mixture unless otherwise specified.

Key Physicochemical Parameters: Predicted and Experimental

The interplay between a molecule's ionization state, lipophilicity, and solubility dictates its absorption, distribution, metabolism, and excretion (ADME) profile. While computational predictions offer valuable initial estimates, experimental determination is the gold standard.[2]

ParameterPredicted ValueSignificance in Drug Development
pKa (strongest basic) 9.32 ± 0.10Governs ionization state at physiological pH (7.4), impacting solubility, receptor binding, and membrane permeability.
pKa (strongest acidic) 14.50 ± 0.40[1]The hydroxyl group is weakly acidic; the secondary amine is the primary site of protonation.
logP -0.3 to -3.4Measures lipophilicity, which influences the ability to cross biological membranes and engage with hydrophobic targets. The negative value suggests high hydrophilicity.[3][4]
Boiling Point 263.5 ± 40.0 °C[1]Relates to volatility and thermal stability during manufacturing and storage.
Density 1.161 ± 0.06 g/cm³[1]Important for formulation, processing, and packaging.

Experimental Determination of Physicochemical Properties

The trustworthiness of any physicochemical data rests on the rigor of the experimental method used. The following sections detail authoritative, self-validating protocols for determining the most critical parameters for this compound.

Ionization Constant (pKa) by Potentiometric Titration

Causality: The pKa is the pH at which 50% of the molecule is in its ionized form. For this compound, the secondary amine is the principal basic center. Potentiometric titration is the definitive method for pKa measurement, as it directly measures the change in pH upon the addition of a titrant, allowing for the precise identification of the inflection point corresponding to the pKa.[5][6]

Experimental Protocol:

  • System Calibration: Calibrate a high-precision pH meter using standard aqueous buffers at pH 4.0, 7.0, and 10.0.[5][7]

  • Sample Preparation: Prepare a 1 mM solution of this compound in deionized water. To ensure constant ionic strength, add potassium chloride (KCl) to a final concentration of 0.15 M.[5][7]

  • Initial Acidification: Acidify 20 mL of the sample solution to approximately pH 2.0 using 0.1 M hydrochloric acid (HCl).[5][7]

  • Inert Atmosphere: Purge the solution with nitrogen gas for 5-10 minutes to displace dissolved carbon dioxide, which can interfere with the titration of bases.[7]

  • Titration: Place the solution in a jacketed vessel maintained at 25°C on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots (e.g., 0.02 mL) of standardized 0.1 M sodium hydroxide (NaOH).[5][7]

  • Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until the pH reaches approximately 12.0.[5]

  • Data Analysis: Plot pH versus the volume of NaOH added. The pKa is determined from the inflection point of the resulting sigmoid curve.[8] For highest accuracy, calculate the first derivative of the curve (ΔpH/ΔV); the peak of this derivative plot corresponds to the equivalence point, and the pKa is the pH at half the equivalence point volume.

  • Validation: Perform the titration in triplicate to ensure reproducibility. The standard deviation of the pKa values should be less than 0.1 units.[7]

pKa_Determination_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) Prepare Prepare 1 mM Sample in 0.15 M KCl Calibrate->Prepare Acidify Acidify to pH ~2 with 0.1 M HCl Prepare->Acidify Purge Purge with N2 Acidify->Purge Titrate Titrate with 0.1 M NaOH Purge->Titrate Record Record pH vs. Volume Titrate->Record Stabilize reading Plot Plot Titration Curve (pH vs. Volume) Record->Plot Derivative Calculate 1st Derivative (ΔpH/ΔV) Plot->Derivative pKa Determine pKa at Inflection Point Derivative->pKa

Workflow for pKa Determination by Potentiometric Titration.
Lipophilicity (logP) by Shake-Flask Method

Causality: The n-octanol/water partition coefficient (logP) is the gold standard measure of a compound's lipophilicity.[9][10] It quantifies the equilibrium distribution of the neutral molecule between a lipid-like phase (n-octanol) and an aqueous phase. This property is a primary determinant of a drug's ability to cross cell membranes. The shake-flask method is a direct and authoritative technique for its measurement.[9][11]

Experimental Protocol:

  • Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and pH 7.4 phosphate-buffered saline (PBS) for 24 hours to ensure mutual saturation. Allow the phases to separate completely.[10]

  • Sample Preparation: Prepare a 10 mM stock solution of the compound in DMSO.[10]

  • Partitioning: Add a small aliquot of the DMSO stock to a vial containing a known volume ratio of the pre-saturated n-octanol and PBS (e.g., 1 mL of each). The final compound concentration should be low enough to avoid solubility issues in either phase, and the final DMSO concentration should be <1%.

  • Equilibration: Cap the vial and shake it on an orbital shaker at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to reach equilibrium.[11]

  • Phase Separation: Centrifuge the vial at a low speed (e.g., 2000 rpm) for 10 minutes to ensure a clean separation of the two phases.[12]

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the compound in each phase using a validated analytical method, such as HPLC-UV or LC-MS.[12][13]

  • Calculation: Calculate the partition coefficient (P) and logP as follows:

    • P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ

    • logP = log₁₀(P)

  • Validation: The experiment should be performed in triplicate. The sum of the mass of the compound recovered from both phases should be >95% of the initial mass to ensure no material was lost to degradation or adsorption.

Expert Insight: logD vs. logP Since this compound has a basic pKa, its ionization state is pH-dependent. The measurement described above at pH 7.4 technically yields the distribution coefficient, logD₇.₄ .[10][14] This is often more biologically relevant than logP, which describes only the neutral species. To determine the intrinsic logP, the experiment would need to be conducted at a pH where the compound is fully un-ionized (e.g., pH > 11.3).

Thermodynamic Solubility

Causality: Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, representing the maximum concentration that can be achieved when the dissolved solute is in equilibrium with its solid form.[15][16] This is a critical parameter for predicting oral absorption and for developing viable formulations. A shake-flask method is employed to ensure equilibrium is reached.[17]

Experimental Protocol:

  • Sample Preparation: Add an excess amount of the solid compound (e.g., 1-2 mg) to a glass vial.[15] The presence of visible solid material at the end of the experiment is essential to confirm that saturation was achieved.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 7.4 PBS) to the vial.[15]

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for at least 24 hours.[15][17] This extended incubation time is crucial for slow-dissolving or polymorphic compounds to reach true thermodynamic equilibrium.

  • Sample Processing: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw the supernatant and filter it through a low-binding 0.45 µm filter to remove any undissolved particles.

  • Quantification: Prepare a calibration curve from a stock solution of the compound (e.g., in DMSO). Dilute the filtered supernatant with an appropriate solvent and quantify the concentration using a validated HPLC-UV or LC-MS method.[13][18]

  • Calculation: The determined concentration is the thermodynamic solubility, typically reported in µg/mL or µM.

  • Validation: The protocol should be run in at least duplicate. The presence of solid material in the vial after incubation must be visually confirmed.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis AddSolid Add Excess Solid Compound to Vial AddBuffer Add 1 mL of Aqueous Buffer AddSolid->AddBuffer Shake Shake at 25°C for 24 hours AddBuffer->Shake Filter Filter Supernatant (0.45 µm) Shake->Filter Confirm excess solid Quantify Quantify by HPLC/LC-MS vs. Calibration Curve Filter->Quantify Solubility Report Solubility (µg/mL or µM) Quantify->Solubility

Workflow for Thermodynamic Solubility Determination.

Stability and Storage

Based on its structure, this compound is susceptible to two primary degradation pathways:

  • Ester Hydrolysis: The methyl ester can hydrolyze to the corresponding carboxylic acid, particularly under basic or acidic conditions. This process is accelerated at elevated temperatures.

  • Oxidation: The secondary alcohol and secondary amine can be susceptible to oxidation over long-term storage.

Recommended Storage: For long-term stability, the compound should be stored as a solid in a tightly sealed container, protected from light and moisture, at low temperatures (-20°C is preferable, 2-8°C is acceptable for short-term). Solutions should be prepared fresh and used promptly.

Conclusion

This compound is a hydrophilic molecule (predicted logP < 0) with a basic secondary amine (predicted pKa ~9.3) that will be predominantly protonated and positively charged at physiological pH. This profile suggests that the compound is likely to exhibit good aqueous solubility but may face challenges with passive membrane permeability. The experimental protocols detailed herein provide a robust framework for obtaining reliable, high-quality data, which is essential for making informed decisions in hit-to-lead and lead optimization campaigns. Accurate characterization of these fundamental physicochemical properties is a non-negotiable cornerstone of successful drug discovery and development.

References

The Stereochemical Labyrinth of 5-Hydroxypiperidine-3-Carboxylic Acid Esters: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

The 5-hydroxypiperidine-3-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active molecules. The precise three-dimensional arrangement of the hydroxyl and ester substituents at the C5 and C3 positions, respectively, is critical for modulating pharmacological activity, selectivity, and pharmacokinetic properties. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the stereochemistry of 5-hydroxypiperidine-3-carboxylic acid esters, focusing on robust synthetic strategies for accessing all four possible stereoisomers and the analytical techniques required for their unambiguous characterization.

The Stereochemical Challenge: Navigating Diastereomers and Enantiomers

The presence of two stereocenters at C3 and C5 gives rise to four possible stereoisomers: two pairs of enantiomers. The relative orientation of the hydroxyl and ester groups defines the diastereomers, designated as cis (on the same side of the piperidine ring) and trans (on opposite sides). Each diastereomer exists as a pair of enantiomers, (3R,5S)-cis and (3S,5R)-cis, and (3R,5R)-trans and (3S,5S)-trans. The ability to selectively synthesize and isolate each of these stereoisomers is paramount for structure-activity relationship (SAR) studies and the development of stereochemically pure drug candidates.

Strategic Synthesis of all Four Stereoisomers: A Scalable Approach

A robust and scalable strategy to access all four stereoisomers of a 3,5-disubstituted piperidine, which can be adapted for 5-hydroxypiperidine-3-carboxylic acid esters, involves a combination of catalytic hydrogenation, diastereomer separation, and chiral resolution.[1]

Workflow for Stereoisomer Synthesis

Stereoisomer Synthesis Workflow Start Substituted Pyridine Precursor Hydrogenation Catalytic Hydrogenation (e.g., PtO2, H2) Start->Hydrogenation Mixture Mixture of cis/trans Diastereomers Hydrogenation->Mixture Separation Preparative Chromatography (Normal Phase) Mixture->Separation cis_Racemate cis-Racemate Separation->cis_Racemate Separation trans_Racemate trans-Racemate Separation->trans_Racemate Separation SMB_cis Simulated Moving Bed (SMB) Chromatography cis_Racemate->SMB_cis SMB_trans Simulated Moving Bed (SMB) Chromatography trans_Racemate->SMB_trans Enantiomer1 (3R,5S)-cis Enantiomer SMB_cis->Enantiomer1 Enantiomer2 (3S,5R)-cis Enantiomer SMB_cis->Enantiomer2 Enantiomer3 (3R,5R)-trans Enantiomer SMB_trans->Enantiomer3 Enantiomer4 (3S,5S)-trans Enantiomer SMB_trans->Enantiomer4

Caption: A general workflow for the synthesis and separation of all four stereoisomers of a 3,5-disubstituted piperidine.

Part 1: Diastereoselective Synthesis and Separation

The initial step typically involves the catalytic hydrogenation of a suitably substituted pyridine precursor. For instance, the hydrogenation of a 5-hydroxynicotinic acid ester derivative can yield a mixture of the corresponding cis and trans 5-hydroxypiperidine-3-carboxylic acid esters. The diastereomeric ratio (d.r.) of this reaction is influenced by the catalyst, solvent, and reaction conditions. Platinum-based catalysts like PtO₂ often provide mixtures of diastereomers that can be effectively separated.[2][3]

Experimental Protocol: Catalytic Hydrogenation of a Pyridine Precursor

  • Catalyst Preparation: In a high-pressure hydrogenation vessel, add the substituted pyridine precursor and a suitable solvent (e.g., methanol, acetic acid).

  • Hydrogenation: Add the catalyst (e.g., 5 mol% PtO₂) to the solution.

  • Reaction: Pressurize the vessel with hydrogen gas (e.g., 50-100 bar) and stir the reaction mixture at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • Work-up: Carefully depressurize the vessel, filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Protection: The resulting piperidine can be protected (e.g., with a Boc group) to facilitate purification.

  • Diastereomer Separation: The crude mixture of cis and trans diastereomers is then separated using preparative normal phase chromatography.[1]

CatalystSolventTemperature (°C)Pressure (bar)Typical cis:trans RatioReference
PtO₂Methanol2550~1:1 to 3:1[2][3]
Rh/CAcetic Acid5070Varies[1]
Part 2: Enantioselective Resolution

Once the racemic cis and trans diastereomers are separated, the enantiomers of each pair are resolved. While classical resolution with chiral acids is an option, modern preparative chiral chromatography techniques like Simulated Moving Bed (SMB) chromatography offer a highly efficient and scalable solution for obtaining enantiopure compounds.[1]

Experimental Protocol: Chiral SMB Separation of Enantiomers

  • Method Development: An analytical chiral HPLC method is first developed to achieve baseline separation of the enantiomers. This involves screening various chiral stationary phases (CSPs) and mobile phases.

  • SMB System Setup: The optimized analytical method is then transferred to a preparative SMB system.

  • Separation: The racemic mixture is continuously fed into the SMB system, and the separated enantiomers are collected from the extract and raffinate ports.

  • Solvent Removal: The solvent is removed from the collected fractions to yield the enantiopure products.

Chemoenzymatic and Asymmetric Approaches for Stereocontrol

Beyond the hydrogenation-separation strategy, other stereoselective methods can be employed to control the formation of specific stereoisomers.

Divergent Chemoenzymatic Synthesis

A chemoenzymatic approach can provide a divergent route to different stereoisomers from a common intermediate. For example, a meso-cis-3,5-dihydroxypiperidine derivative can be desymmetrized using an enzymatic acylation, leading to enantiopure building blocks that can be further elaborated to the desired carboxylic acid esters.[4][5]

Asymmetric Hydrogenation

The asymmetric hydrogenation of pyridinium salts using chiral transition metal catalysts (e.g., Rh-JosiPhos) can directly provide enantioenriched piperidines. The enantiomeric excess (e.e.) can be influenced by the choice of catalyst, ligand, and the presence of additives like an organic base.[6][7]

Catalyst SystemSubstratee.e. (%)Reference
Rh-JosiPhos / Et₃NN-benzylated 3-substituted pyridinium saltup to 90[6][7]

Unambiguous Stereochemical Characterization

The definitive assignment of the relative and absolute stereochemistry of the four isomers is crucial. This is typically achieved through a combination of NMR spectroscopy and X-ray crystallography.

NMR Spectroscopy for Relative Stereochemistry and Conformational Analysis

¹H NMR spectroscopy is a powerful tool for determining the relative stereochemistry (cis or trans) and the preferred conformation of the piperidine ring. The piperidine ring generally adopts a chair conformation to minimize steric strain. The magnitudes of the vicinal coupling constants (³JHH) between the protons on the piperidine ring are diagnostic of their relative orientation (axial or equatorial).

  • Large coupling constants (³Jax-ax ≈ 10-13 Hz) are indicative of a diaxial relationship between two protons.

  • Small coupling constants (³Jax-eq and ³Jeq-eq ≈ 2-5 Hz) suggest an axial-equatorial or diequatorial arrangement.[8]

For a trans-3,5-disubstituted piperidine, a chair conformation with both substituents in equatorial positions is generally favored, leading to large ³Jax-ax couplings for the protons at C2, C4, and C6. In contrast, a cis-3,5-disubstituted piperidine will have one axial and one equatorial substituent in its most stable chair conformation, resulting in a more complex pattern of coupling constants.

Workflow for NMR-based Stereochemical Assignment

NMR Workflow Sample Purified Piperidine Isomer NMR_Acquisition 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, NOESY) Sample->NMR_Acquisition Coupling_Analysis Analysis of ¹H NMR Coupling Constants (³JHH) NMR_Acquisition->Coupling_Analysis NOE_Analysis Analysis of NOESY Correlations NMR_Acquisition->NOE_Analysis Stereochem_Assignment Determination of Relative Stereochemistry (cis/trans) and Conformation Coupling_Analysis->Stereochem_Assignment NOE_Analysis->Stereochem_Assignment

Caption: A workflow for the determination of relative stereochemistry using NMR spectroscopy.

X-ray Crystallography for Absolute Stereochemistry

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the absolute stereochemistry of a chiral molecule. By obtaining a suitable crystal of one of the enantiopure isomers (often as a salt with a known chiral acid or base), the three-dimensional structure can be solved, providing definitive proof of the (R) or (S) configuration at each stereocenter.[1]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an essential analytical technique for determining the enantiomeric purity of the synthesized compounds and for developing preparative separation methods.

Experimental Protocol: Analytical Chiral HPLC

  • Column Selection: Screen a variety of chiral stationary phases (CSPs), such as polysaccharide-based columns (e.g., Chiralpak series), to identify a column that provides baseline separation of the enantiomers.

  • Mobile Phase Optimization: Optimize the mobile phase composition (e.g., mixtures of hexane/isopropanol or acetonitrile/water with additives like trifluoroacetic acid or diethylamine) to achieve optimal resolution and peak shape.[9]

  • Analysis: Inject the sample and determine the retention times of the two enantiomers. The enantiomeric excess (e.e.) can be calculated from the peak areas.

Chiral Stationary PhaseMobile PhaseApplicationReference
Chiralpak IA/IB/ICHexane/Ethanol/IsopropanolBroad applicability for piperidine derivatives[10]
CHIROBIOTIC VMethanol/Acetic Acid/TriethylamineSeparation of diastereomers and enantiomers[11]

Conclusion

The stereoselective synthesis and characterization of 5-hydroxypiperidine-3-carboxylic acid esters present a significant but surmountable challenge. A systematic approach combining catalytic hydrogenation, chromatographic separation of diastereomers, and chiral resolution provides a reliable and scalable path to all four stereoisomers. The judicious application of advanced analytical techniques, particularly NMR spectroscopy and X-ray crystallography, is indispensable for the unambiguous assignment of their three-dimensional structures. This comprehensive understanding of the stereochemistry of this important scaffold is fundamental for advancing drug discovery programs that target a wide range of diseases.

References

A Technical Guide to the Solubility of Methyl 5-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 5-hydroxypiperidine-3-carboxylate is a heterocyclic organic compound featuring a piperidine scaffold, a structure of significant interest in medicinal chemistry and drug development.[1][2] Its molecular architecture, which incorporates a secondary amine, a hydroxyl group, and a methyl ester, endows it with a distinct physicochemical profile that dictates its behavior in various chemical environments. An in-depth understanding of its solubility in common laboratory solvents is paramount for researchers and drug development professionals. Solubility governs critical parameters such as reaction kinetics, purification strategies, formulation development, and ultimately, the bioavailability of potential therapeutic agents.[3][4]

This guide provides a comprehensive technical overview of the solubility of this compound. It begins with an analysis of the theoretical principles governing its solubility based on its molecular structure, followed by a predicted solubility profile in a range of common laboratory solvents. Crucially, this document also furnishes detailed, field-proven experimental protocols to enable researchers to determine precise solubility data empirically.

Theoretical Principles of Solubility

The solubility of a compound is fundamentally dictated by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a reliable guiding principle, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[5][6]

The structure of this compound presents several key features that influence its solubility:

  • Polarity and Hydrogen Bonding: The presence of a hydroxyl (-OH) group and a secondary amine (-NH-) within the piperidine ring makes the molecule highly polar and capable of acting as a hydrogen bond donor. The oxygen atoms of the hydroxyl and ester groups, along with the nitrogen atom, can also serve as hydrogen bond acceptors.[7][8] These characteristics suggest a strong affinity for polar protic solvents.

  • Dipole-Dipole Interactions: The carbonyl group (C=O) of the methyl ester contributes a significant dipole moment, allowing for strong dipole-dipole interactions with polar aprotic solvents.[7]

  • Potential for Ionization: The secondary amine in the piperidine ring is basic. In acidic aqueous solutions, this nitrogen can be protonated to form a cationic piperidinium salt. This salt formation dramatically increases the polarity of the molecule, thereby enhancing its solubility in water.[9]

  • Nonpolar Regions: The carbon backbone of the piperidine ring and the methyl group of the ester constitute nonpolar regions, which can interact with nonpolar solvents via London dispersion forces. However, the influence of the highly polar functional groups is expected to dominate the molecule's overall solubility profile.

Predicted Solubility Profile

While specific quantitative experimental data for this compound is not widely published, a reliable qualitative solubility profile can be predicted based on its molecular structure and the principles of intermolecular forces. The following table summarizes these predictions.

SolventSolvent TypePredicted SolubilityRationale for Prediction
Water Polar ProticModerate to High (pH-dependent)Capable of extensive hydrogen bonding. Solubility will increase significantly in acidic conditions (pH < 7) due to the formation of the highly soluble piperidinium salt.[9]
Methanol Polar ProticHighStrong hydrogen bond donor and acceptor, effectively solvating the -OH, -NH, and ester groups.[7][8]
Ethanol Polar ProticHighSimilar to methanol, its polarity and hydrogen bonding capabilities allow for effective solvation.
Dimethyl Sulfoxide (DMSO) Polar AproticHighA very strong hydrogen bond acceptor with a large dipole moment, enabling strong interactions with the solute.[7][10]
Dimethylformamide (DMF) Polar AproticHighPossesses a large dipole moment and can accept hydrogen bonds, leading to effective solvation.[7]
Acetonitrile Polar AproticModeratePolar nature allows for dipole-dipole interactions, but it is a weaker hydrogen bond acceptor than DMSO or DMF.
Dichloromethane (DCM) Moderately PolarModerate to LowCan engage in dipole-dipole interactions, but lacks hydrogen bonding capability, limiting its effectiveness.
Ethyl Acetate Moderately PolarModerate to LowCan act as a hydrogen bond acceptor but cannot donate, resulting in limited solvating power for this multifunctional solute.
Toluene NonpolarLow to InsolubleLacks the polarity and hydrogen bonding ability to overcome the strong solute-solute interactions of the crystalline solid.
Hexane NonpolarInsolubleAs a nonpolar hydrocarbon, it cannot effectively solvate the polar functional groups of the molecule.[5]

Experimental Methodology for Solubility Determination

To obtain quantitative data, a systematic experimental approach is necessary. The Shake-Flask method is a robust and widely accepted technique for determining equilibrium solubility.[11]

Protocol 1: Visual Shake-Flask Method for Equilibrium Solubility

This protocol provides a reliable means to determine the approximate solubility of the compound at a given temperature.

Objective: To determine the solubility of this compound in various solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound

  • Selected solvents (e.g., Water, Methanol, DMSO, Hexane)

  • Analytical balance

  • Vials or test tubes with secure caps

  • Vortex mixer or orbital shaker

  • Constant temperature bath or incubator

Procedure:

  • Preparation: Add a precisely weighed excess amount of this compound (e.g., 50 mg) to a vial. An excess is confirmed by the presence of undissolved solid at the end of the experiment.[11]

  • Solvent Addition: Add a known volume of the test solvent (e.g., 1.0 mL) to the vial.

  • Equilibration: Securely cap the vial and place it in a constant temperature shaker/bath set to 25 °C. Agitate the mixture vigorously for a sufficient period to ensure equilibrium is reached (typically 24-48 hours is recommended for crystalline solids).[5][11]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed at the same temperature until the undissolved solid has settled. Centrifugation can be used to expedite this process.

  • Sampling: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

  • Quantification (Gravimetric):

    • Transfer the supernatant to a pre-weighed vial.

    • Evaporate the solvent completely under a stream of nitrogen or in a vacuum oven.

    • Weigh the vial containing the dried solute.

    • Calculate the solubility (e.g., in mg/mL) by subtracting the initial vial weight from the final weight and dividing by the volume of the supernatant taken.

  • Quantification (Instrumental - Optional): For more precise measurements, especially with poorly soluble compounds, the concentration of the solute in the supernatant can be determined using a calibrated analytical technique such as HPLC, GC, or NMR spectroscopy.[5]

Diagrams and Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess solute into vial B Add known volume of solvent A->B C Agitate at constant T (e.g., 24h @ 25°C) B->C D Settle or Centrifuge C->D E Withdraw supernatant D->E F Evaporate solvent E->F G Weigh residue F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for the Shake-Flask solubility determination method.

Logical Relationship of Solubility Principles

G Solute This compound Prop1 Polar Groups (-OH, -NH, C=O) Solute->Prop1 Prop2 H-Bond Donor/Acceptor Solute->Prop2 Prop3 Basic Nitrogen Solute->Prop3 SPP Polar Protic (e.g., Water, Methanol) Prop1->SPP Strong Match SPA Polar Aprotic (e.g., DMSO, Acetonitrile) Prop1->SPA Good Match NP Nonpolar (e.g., Hexane, Toluene) Prop1->NP Mismatch Prop2->SPP Strong Match Prop3->SPP Strong Match Prop3->SPA Good Match Result1 Strong H-Bonding & Dipole-Dipole Interactions => HIGH SOLUBILITY SPP->Result1 Result2 Dipole-Dipole Interactions => MODERATE/HIGH SOLUBILITY SPA->Result2 Result3 Weak van der Waals Forces => LOW SOLUBILITY NP->Result3

Caption: Relationship between solute properties, solvent type, and solubility.

Safety and Handling Considerations

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. Avoid dust formation when handling the solid material.[15]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Always consult the supplier-specific SDS before use and perform a thorough risk assessment for any experimental procedure.

Conclusion

This compound is a polar, multifunctional compound whose solubility is dominated by its ability to form hydrogen bonds and engage in dipole-dipole interactions. It is predicted to be highly soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO. Its solubility in water is expected to be moderate and highly dependent on pH. Conversely, it is predicted to have low to negligible solubility in nonpolar solvents like hexane and toluene. The experimental protocols provided in this guide offer a clear and reliable framework for researchers to quantitatively determine these crucial parameters, facilitating its effective use in synthesis, formulation, and drug discovery workflows.

References

Methyl 5-hydroxypiperidine-3-carboxylate as a heterocyclic building block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 5-hydroxypiperidine-3-carboxylate: A Trifunctional Heterocyclic Building Block for Drug Discovery

Authored by: Gemini, Senior Application Scientist

Introduction

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent nitrogen-containing heterocyclic scaffolds in pharmaceuticals.[1] Its prevalence stems from its ability to impart favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional (3D) framework that allows for precise spatial orientation of pharmacophoric elements. This departure from flat, aromatic structures is a key strategy in developing drugs with high target specificity and novel intellectual property.[2][3]

Within this important class of scaffolds, this compound stands out as a particularly versatile and valuable building block. It possesses three distinct functional groups—a secondary amine, a hydroxyl group, and a methyl ester—each offering a handle for controlled, sequential chemical modification. This trifunctionality allows chemists to explore chemical space in multiple vectors from a single, stereochemically-defined core, accelerating the discovery of new bioactive molecules.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound. We will delve into its stereochemistry, detail robust synthetic strategies, explore its reactivity and derivatization potential, and highlight its application in medicinal chemistry.

Physicochemical Properties and Stereochemistry

This compound is a chiral molecule possessing two stereocenters at the C3 and C5 positions. This gives rise to four possible stereoisomers, existing as two pairs of diastereomers. The relative orientation of the hydroxyl and methyl carboxylate groups defines them as cis or trans.

  • cis-isomers : (3R, 5S)- and (3S, 5R)-

  • trans-isomers : (3R, 5R)- and (3S, 5S)-

The stereochemical configuration is paramount as it dictates the molecule's 3D shape, which in turn governs its interaction with biological targets. In its most stable state, the piperidine ring adopts a chair conformation. The thermodynamic stability of each diastereomer is determined by the energetic penalty of placing the relatively bulky substituents in axial versus equatorial positions. Typically, the di-equatorial conformation of the trans isomer is the most stable, but synthetic routes often yield the cis isomer as the kinetic product.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₁₃NO₃PubChem
Molecular Weight 159.18 g/mol PubChem
Parent Acid (CAS) 885951-97-3[4]
Hydrochloride Salt (CAS) 1186663-43-3[5]
XLogP3 (Parent Acid) -3.4[4]
Form Solid

Synthesis of this compound

The synthesis of this building block primarily relies on the reduction of stable, readily available pyridine precursors. The choice of catalyst and reaction conditions is critical for controlling the diastereoselectivity of the final product.

Primary Synthetic Route: Catalytic Hydrogenation

The most common and scalable approach is the catalytic hydrogenation of a dimethyl 5-hydroxypyridine-3-carboxylate precursor. This method typically favors the formation of the cis diastereomer.[3][6]

Causality Behind the Method:

The hydrogenation of the pyridine ring is a robust transformation. Catalysts like Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C) are effective under moderate hydrogen pressure.[3][6] The substrate adsorbs onto the catalyst surface, and hydrogen is delivered from the same face, generally leading to a syn-addition and the formation of the all-cis product. The choice of an N-protecting group on the starting pyridine can also influence the stereochemical outcome.

cluster_synthesis Synthetic Workflow Pyridine Substituted Pyridine (e.g., Dimethyl 5-hydroxypyridine-3-carboxylate) Hydrogenation Catalytic Hydrogenation (H₂, PtO₂ or Pd/C) Pyridine->Hydrogenation Reduction Cis_Piperidine cis-Methyl 5-hydroxypiperidine-3-carboxylate (Kinetic Product) Hydrogenation->Cis_Piperidine Diastereoselective Epimerization Base-mediated Epimerization (e.g., NaOMe) Cis_Piperidine->Epimerization Isomerization Trans_Piperidine trans-Methyl 5-hydroxypiperidine-3-carboxylate (Thermodynamic Product) Epimerization->Trans_Piperidine

Caption: General synthetic workflow from pyridine to piperidine isomers.

Detailed Experimental Protocol: Synthesis of cis-Methyl 5-hydroxypiperidine-3-carboxylate

This protocol is a representative example synthesized from literature procedures.[3][6]

  • Reactor Setup: To a pressure reactor, add dimethyl 5-hydroxypyridine-3-carboxylate (1.0 eq) and a suitable solvent such as methanol.

  • Catalyst Addition: Carefully add 5-10 mol% of Platinum(IV) oxide (PtO₂) catalyst under an inert atmosphere (e.g., Argon or Nitrogen).

  • Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor to 5-10 bar of H₂.

  • Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 50-80 °C) for 12-48 hours. Monitor the reaction progress by techniques like TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: After cooling to room temperature and carefully venting the hydrogen, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional methanol.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by crystallization to yield the desired cis-piperidine derivative. The stereochemistry should be confirmed by 1H NMR analysis of coupling constants.

Accessing the trans-Isomer: Epimerization

The trans-diastereomer can be accessed from the more readily available cis-isomer. This is achieved through a base-mediated epimerization process.[6]

Mechanism Rationale:

The proton at the C3 position is acidic due to its position alpha to the ester's carbonyl group. Treatment with a strong base, such as sodium methoxide (NaOMe) in methanol, will deprotonate C3 to form an enolate intermediate. Re-protonation of this planar enolate can occur from either face. Under thermodynamic control, the proton will add to form the more stable product, where the bulky substituents at C3 and C5 are in an equatorial position, yielding the trans-isomer.

Chemical Reactivity and Derivatization Strategies

The synthetic power of this compound lies in its three orthogonal functional groups. Strategic protection and activation allow for selective modification at each site, enabling the construction of diverse molecular libraries from a common core.

cluster_N Amine Reactions cluster_O Hydroxyl Reactions cluster_Ester Ester Reactions Core This compound N_Func N-Functionalization Core->N_Func Secondary Amine O_Func O-Functionalization Core->O_Func Hydroxyl Group Ester_Func Ester Modification Core->Ester_Func Methyl Ester N_Alkylation N-Alkylation/ N-Arylation N_Func->N_Alkylation N_Acylation N-Acylation N_Func->N_Acylation N_Protection N-Protection (Boc, Cbz) N_Func->N_Protection O_Alkylation Ether Formation (Williamson, Mitsunobu) O_Func->O_Alkylation O_Acylation Ester Formation O_Func->O_Acylation O_Oxidation Oxidation to Ketone O_Func->O_Oxidation Hydrolysis Hydrolysis to Carboxylic Acid Ester_Func->Hydrolysis Amidation Amide Coupling (EDC, HATU) Ester_Func->Amidation Reduction Reduction to Alcohol (LiAlH₄) Ester_Func->Reduction

Caption: Derivatization pathways for the trifunctional piperidine core.

A. N-Functionalization (The Secondary Amine)

The secondary amine is typically the most nucleophilic site. To achieve selectivity, it is often protected first.

  • N-Protection: Reagents like Di-tert-butyl dicarbonate (Boc₂O) or Benzyl chloroformate (Cbz-Cl) are used to install the Boc or Cbz protecting groups, respectively.[7][8] This temporarily masks the amine's reactivity, allowing for subsequent modification at the hydroxyl or ester positions.

  • N-Alkylation/Arylation: The unprotected amine can undergo reductive amination with aldehydes or ketones, or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form N-alkyl or N-aryl piperidines.

B. O-Functionalization (The Hydroxyl Group)

With the amine protected, the hydroxyl group becomes the primary site for derivatization.

  • O-Alkylation (Ether Formation): Standard conditions like the Williamson ether synthesis (using a base like NaH and an alkyl halide) or the Mitsunobu reaction (using PPh₃, DIAD, and an alcohol) can be employed to generate a diverse range of ethers.

  • O-Acylation (Ester Formation): Reaction with acyl chlorides or anhydrides in the presence of a base provides the corresponding esters, allowing for the introduction of new carbonyl-containing functionalities.

C. Ester Modification (The Methyl Ester)

The methyl ester provides a gateway to carboxylic acids, amides, and alcohols.

  • Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) converts the ester to the corresponding carboxylic acid.[9] This acid is a key intermediate for further functionalization.

  • Amide Bond Formation: The resulting carboxylic acid can be coupled with a wide array of primary or secondary amines using standard peptide coupling reagents (e.g., EDC, HATU, HOBt) to generate a library of amides.[10][11] This is one of the most powerful diversification strategies in drug discovery.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, yielding a diol scaffold.[9]

Applications in Medicinal Chemistry

The true value of this compound is realized in its application as a scaffold for biologically active molecules. The 3D-character and multi-point diversity it offers make it an ideal starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns.[3] Derivatives of this core have been explored across numerous therapeutic areas.

Table 2: Examples of Therapeutic Targets for Substituted Piperidine Scaffolds

Therapeutic AreaBiological Target ExampleRationale for Piperidine Scaffold
Neuroscience GABA Transporters (GATs)The piperidine core can mimic the endogenous ligand GABA, leading to inhibitors for treating neurological disorders like epilepsy.[9]
Oncology Kinase InhibitorsThe rigid, 3D structure allows for precise positioning of groups to interact with specific pockets in the ATP-binding site of kinases.[12]
Metabolic Disease Orexin Receptor AntagonistsThe scaffold serves as a central hub to project vectors into different receptor sub-pockets, optimizing antagonist activity.[3]
CNS Disorders Muscarinic (M1) AgonistsStereochemically defined piperidines can achieve high selectivity for specific receptor subtypes, which is critical for CNS targets.[13]

The ability to systematically and independently modify the N, C3, and C5 positions allows for a thorough Structure-Activity Relationship (SAR) exploration. For example, the N-substituent can be varied to modulate cell permeability and target engagement, the C5-hydroxyl can be functionalized to pick up additional hydrogen bonds within a protein active site, and the C3-amide can be elaborated to occupy deeper hydrophobic pockets.

Conclusion

This compound is more than just a chemical reagent; it is a strategic platform for innovation in drug discovery. Its trifunctional nature, combined with its well-defined stereochemistry and synthetically accessible core, provides an exceptional tool for medicinal chemists. By mastering the synthesis and derivatization of this building block, research organizations can significantly enhance their ability to generate novel, potent, and selective drug candidates with desirable three-dimensional properties. The modularity inherent in this scaffold ensures its continued relevance in the ongoing quest for next-generation therapeutics.

References

An In-Depth Technical Guide to Methyl 5-hydroxypiperidine-3-carboxylate: Synthesis, Stereochemistry, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a privileged scaffold for targeting a wide range of biological receptors. Within this important class of heterocycles, methyl 5-hydroxypiperidine-3-carboxylate represents a versatile and stereochemically rich building block. The presence of hydroxyl, amino, and carboxylate functionalities at the 3- and 5-positions offers multiple points for diversification, making it an attractive starting point for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of this compound, with a focus on its synthesis, stereochemical considerations, and its application as a key intermediate in drug discovery and development.

Nomenclature and Structural Features

The IUPAC name for the core structure is This compound . The molecule possesses two stereocenters at positions 3 and 5 of the piperidine ring, leading to the existence of cis and trans diastereomers, each as a pair of enantiomers.

The accurate assignment of stereochemistry is critical in drug development, as different stereoisomers can exhibit vastly different pharmacological activities and pharmacokinetic profiles. The cis and trans diastereomers arise from the relative orientation of the hydroxyl and carboxylate substituents on the piperidine ring.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic building block is essential for its effective use in multi-step syntheses and for predicting the properties of its derivatives. The following table summarizes key predicted physicochemical properties for this compound.

PropertyPredicted ValueSource
Molecular FormulaC₇H₁₃NO₃-
Molecular Weight159.18 g/mol -
Boiling Point263.5 ± 40.0 °C[2]
Density1.161 ± 0.06 g/cm³[2]
pKa14.50 ± 0.40[2]

Note: These values are computationally predicted and should be confirmed by experimental data where possible.

Synthesis of this compound

The most common and practical approach to the synthesis of this compound is the catalytic hydrogenation of its aromatic precursor, methyl 5-hydroxynicotinate. This method allows for the production of the piperidine ring system in a single, high-yielding step.

Synthetic Pathway Overview

The synthesis begins with the commercially available methyl 5-hydroxynicotinate. Catalytic hydrogenation of the pyridine ring reduces it to the corresponding piperidine. This reaction typically yields a mixture of cis and trans diastereomers, the ratio of which can be influenced by the choice of catalyst and reaction conditions.

G cluster_0 Synthetic Workflow A Methyl 5-hydroxynicotinate (Starting Material) B Catalytic Hydrogenation (e.g., Rh/C, Pd/C, PtO2 in AcOH) A->B C Mixture of cis/trans This compound B->C D Chromatographic Separation (e.g., Preparative HPLC, SMB) C->D E cis-Methyl 5-hydroxypiperidine-3-carboxylate D->E F trans-Methyl 5-hydroxypiperidine-3-carboxylate D->F

Caption: Synthetic workflow for this compound.

Experimental Protocol: Catalytic Hydrogenation of Methyl 5-hydroxynicotinate

This protocol is a general guideline based on established procedures for the hydrogenation of substituted pyridines.[3] Optimization may be required based on the specific catalyst and equipment used.

Materials:

  • Methyl 5-hydroxynicotinate

  • 10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid (AcOH)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hydrogen Gas (H₂)

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

Procedure:

  • Reactor Setup: To a high-pressure hydrogenation vessel, add methyl 5-hydroxynicotinate (1.0 eq) and the chosen catalyst (e.g., 10 mol% PtO₂).

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 5 bar). Heat the reaction mixture to the target temperature (e.g., 35-65 °C) and agitate for the required time (typically 3-24 hours), monitoring the reaction progress by techniques such as TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetic acid and methanol.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until the aqueous layer is basic. Then, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of cis and trans isomers.

Rationale for Experimental Choices:

  • Catalyst: Platinum and palladium catalysts are highly effective for the hydrogenation of pyridine rings. The choice of catalyst can influence the diastereoselectivity of the reaction.

  • Solvent: Acetic acid is a common solvent for pyridine hydrogenations as it protonates the pyridine nitrogen, facilitating the reduction.

  • Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate while minimizing side reactions.

Separation of Stereoisomers

The separation of the cis and trans diastereomers is a critical step for their individual use in stereospecific synthesis. Preparative chromatography is the most common method for achieving this separation on a laboratory and preparative scale.

Chromatographic Separation Protocol

Methodology:

  • Technique: Preparative High-Performance Liquid Chromatography (HPLC) or Simulated Moving Bed (SMB) chromatography.[4]

  • Stationary Phase: Normal phase chromatography using a silica gel column is typically effective for separating these types of polar isomers.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or isopropanol) is used as the eluent. The specific ratio is determined empirically to achieve optimal separation.

General Procedure:

  • Dissolve the crude mixture of cis and trans isomers in a minimal amount of the mobile phase.

  • Inject the solution onto the preparative chromatography column.

  • Elute with the optimized mobile phase, collecting fractions.

  • Monitor the fractions by TLC or analytical HPLC to identify those containing the pure isomers.

  • Combine the fractions containing each pure isomer and concentrate under reduced pressure to obtain the isolated cis and trans products.

Analytical Characterization

The structural confirmation and determination of the purity of this compound and its isomers are performed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR (400 MHz, D₂O):

  • δ 4.1-4.0 (m, 1H): Proton on the carbon bearing the hydroxyl group (CH-OH).

  • δ 3.9-3.8 (m, 1H): Proton on the carbon bearing the carboxylate group (CH-CO₂Me).

  • δ 3.71 (s, 3H): Methyl protons of the ester (OCH₃).

  • δ 3.3-3.0 (m, 2H): Protons on the carbons adjacent to the nitrogen (CH₂-N).

  • δ 2.2-1.6 (m, 4H): Remaining piperidine ring protons.

Predicted ¹³C NMR (101 MHz, D₂O):

  • δ ~174: Carbonyl carbon of the ester (C=O).

  • δ ~60-65: Carbon bearing the hydroxyl group (CH-OH).

  • δ ~58: Methoxy carbon of the ester (OCH₃).

  • δ ~45-50: Carbons adjacent to the nitrogen (CH₂-N).

  • δ ~40-45: Carbon bearing the carboxylate group (CH-CO₂Me).

  • δ ~20-30: Remaining piperidine ring carbons.

Note: The exact chemical shifts and coupling constants will differ between the cis and trans isomers, providing the basis for their stereochemical assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns.

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ is expected at m/z 160.1.

  • Fragmentation: Common fragmentation pathways for esters include the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-CO₂CH₃). For piperidines, ring fragmentation is also common.

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl, amino, and carboxylate groups provide handles for a variety of chemical transformations.

Key Chemical Transformations
  • N-Functionalization: The secondary amine of the piperidine ring can be readily functionalized through reactions such as acylation, alkylation, and reductive amination to introduce a wide range of substituents.

  • O-Acylation/Alkylation: The hydroxyl group can be acylated to form esters or alkylated to form ethers, allowing for the modulation of polarity and hydrogen bonding capacity.

  • Ester Hydrolysis/Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.

G cluster_1 Chemical Reactivity Core This compound N_Func N-Functionalization (Acylation, Alkylation) Core->N_Func O_Func O-Functionalization (Acylation, Alkylation) Core->O_Func Ester_Func Ester Modification (Hydrolysis, Amidation) Core->Ester_Func Derivatives Diverse Library of Bioactive Compounds N_Func->Derivatives O_Func->Derivatives Ester_Func->Derivatives

Caption: Reactivity of this compound.

Biological Activities of Derivatives

The piperidine scaffold is a key component in many drugs targeting the central nervous system (CNS), as well as in anticancer and antimicrobial agents. While specific biological data for derivatives of this compound are not extensively reported, related structures have shown significant activity. For example, derivatives of piperidine carboxylic acids have been investigated as inhibitors of adhesion molecules.[6] Furthermore, hydroxypiperidine-substituted thiosemicarbazones have been synthesized and evaluated for their anticancer activity, with some compounds showing potent inhibition of human carbonic anhydrase isoforms.[5]

The strategic modification of the hydroxyl and carboxylate groups on the 3,5-substituted piperidine ring can lead to compounds with tailored biological activities. For instance, the introduction of aromatic or heteroaromatic groups can lead to interactions with specific receptor binding pockets, while modification of the hydroxyl group can alter solubility and metabolic stability.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis via the catalytic hydrogenation of methyl 5-hydroxynicotinate provides a straightforward route to a stereochemically rich scaffold. The ability to separate the cis and trans diastereomers allows for the stereocontrolled synthesis of complex target molecules. The presence of multiple functional groups offers numerous opportunities for chemical diversification, enabling the exploration of a broad chemical space in the search for novel therapeutic agents. As the demand for new and effective drugs continues to grow, the importance of such versatile building blocks in the drug discovery process cannot be overstated.

References

An In-depth Technical Guide to the Commercial Availability and Supply of Methyl Nipecotate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the commercial landscape for methyl nipecotate, a crucial building block in pharmaceutical research and development. With full editorial control, this document is structured to deliver practical, field-proven insights into sourcing, quality assessment, and handling of this versatile piperidine derivative. It is designed to empower researchers and drug development professionals to make informed decisions when procuring methyl nipecotate for their specific applications.

Introduction: The Significance of Methyl Nipecotate in Drug Discovery

Methyl nipecotate, the methyl ester of nipecotic acid (piperidine-3-carboxylic acid), is a key heterocyclic scaffold. The piperidine ring is a prevalent structural motif in a vast number of approved drugs and clinical candidates due to its favorable physicochemical properties, including improved solubility and metabolic stability. Methyl nipecotate, available in its racemic form and as its individual (R) and (S) enantiomers, serves as a versatile starting material for the synthesis of a wide array of biologically active molecules, particularly those targeting the central nervous system. Its utility in the synthesis of GABA reuptake inhibitors and other neuroscience-focused compounds underscores the importance of sourcing high-quality material.[1]

The choice between the racemic mixture and a specific enantiomer is a critical decision in drug design, as the stereochemistry often dictates the pharmacological activity and safety profile of the final compound. This guide will delve into the commercial availability of all three forms, providing a clear path for procurement based on research needs.

Commercial Availability and Key Suppliers

The commercial availability of methyl nipecotate is robust, with numerous chemical suppliers offering the racemic mixture and the (R)- and (S)-enantiomers. The compound is typically available in research quantities (grams to kilograms) and can often be sourced in bulk quantities upon request.

Chemical Identity

To ensure accurate sourcing, it is essential to use the correct Chemical Abstracts Service (CAS) Registry Numbers:

  • Racemic Methyl Nipecotate (Methyl 3-piperidinecarboxylate): CAS No. 50585-89-2[2]

  • (R)-Methyl Nipecotate: CAS No. 164323-85-7[3][4]

  • (S)-Methyl Nipecotate Hydrochloride: CAS No. 164323-84-6[5][6][7]

It is important to note that the (S)-enantiomer is commonly supplied as its hydrochloride salt to improve stability and handling.

Major Supplier Landscape

A survey of the chemical supplier landscape reveals a range of companies offering methyl nipecotate. These suppliers vary in their scale, the typical purity of their products, and the level of documentation provided. The following table summarizes a selection of key suppliers for each form of methyl nipecotate.

SupplierProduct FormPurityAvailable QuantitiesLink to Product/Documents
Sigma-Aldrich (Merck) Racemic≥95%Inquire--INVALID-LINK--
(S)-hydrochloride97%Inquire--INVALID-LINK--[6]
Biosynth RacemicNot specifiedInquire--INVALID-LINK--
Santa Cruz Biotechnology (R)-enantiomerNot specifiedInquire--INVALID-LINK--[3][4]
Parchem (S)-hydrochlorideNot specifiedInquire--INVALID-LINK--[5]
Amitychem (via ECHEMI) Racemic99%, 99.5%Inquire--INVALID-LINK--[2]
BuyersGuideChem (R)-enantiomerNot specifiedInquire--INVALID-LINK--[3]
BenchChem (S)-hydrochlorideNot specifiedInquire--INVALID-LINK--[7]

Note: Purity levels and available quantities are subject to change and should be confirmed with the supplier at the time of inquiry.

Quality Considerations and Sourcing Strategy

For researchers and drug development professionals, the quality and purity of starting materials are paramount. The presence of impurities can have a significant impact on the outcome of a synthesis, the biological activity of the final compound, and the interpretation of experimental results.

Synthesis Routes and Potential Impurities

Understanding the potential synthetic routes for methyl nipecotate is crucial for anticipating likely impurities. A common method for the synthesis of nipecotic acid esters involves the esterification of nipecotic acid. The resolution of racemic mixtures to obtain the individual enantiomers is often achieved through diastereomeric salt formation with a chiral resolving agent.

A potential impurity to be aware of is the N-methylated derivative, 1-methyl-piperidine-3-carboxylic acid methyl ester. This impurity can arise from certain synthetic pathways and may be difficult to remove in later stages.

Supplier Qualification Workflow

A robust supplier qualification process is essential to ensure a consistent and reliable supply of high-quality methyl nipecotate. The following workflow is recommended:

Caption: A recommended workflow for qualifying suppliers of methyl nipecotate.

Experimental Protocols: Quality Control and Analysis

Independent verification of the identity and purity of incoming methyl nipecotate is a critical step. The following are representative protocols for the analysis of methyl nipecotate.

Identity Verification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of methyl nipecotate.

Protocol:

  • Prepare a sample by dissolving approximately 10-20 mg of methyl nipecotate in a suitable deuterated solvent (e.g., CDCl₃ or D₂O for the hydrochloride salt).

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Acquire a ¹³C NMR spectrum.

  • Compare the obtained spectra with reference spectra or predicted chemical shifts to confirm the identity of the compound. The characteristic signals for the piperidine ring protons and the methyl ester group should be present.

Purity Assessment and Chiral Separation by HPLC

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of methyl nipecotate and for determining the enantiomeric excess (e.e.) of the chiral forms.

Protocol for Purity Assessment (Reversed-Phase HPLC):

  • Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is typically effective.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Accurately weigh and dissolve the methyl nipecotate sample in the mobile phase to a known concentration.

  • Analysis: Inject the sample and integrate the peak areas to determine the percentage purity.

Protocol for Chiral Separation:

The chiral separation of nipecotic acid derivatives can be challenging. A method for the successful separation of ethyl nipecotate enantiomers has been reported and can be adapted for methyl nipecotate.[8]

  • Chiral Stationary Phase (CSP): An amylose-based CSP is often effective.

  • Mobile Phase: A non-polar mobile phase, such as a mixture of n-hexane and ethanol with a small amount of a basic modifier like diethylamine, is typically used.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Analysis: The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification to determine the enantiomeric excess.

Analysis of Volatile Impurities by GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for identifying and quantifying volatile and semi-volatile impurities.

Caption: A generalized workflow for the analysis of volatile impurities in methyl nipecotate by GC-MS.

Handling, Storage, and Safety

Proper handling and storage of methyl nipecotate are crucial to maintain its quality and ensure laboratory safety.

  • Storage: Methyl nipecotate should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration is recommended.

  • Handling: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the material in a well-ventilated area or a chemical fume hood.

  • Safety Data Sheet (SDS): Always consult the supplier's SDS for detailed information on hazards, first-aid measures, and disposal considerations.

Conclusion

The commercial availability of methyl nipecotate in its racemic and enantiomerically pure forms provides researchers and drug development professionals with a versatile tool for the synthesis of novel therapeutics. A thorough understanding of the supplier landscape, coupled with a rigorous quality control strategy, is essential for ensuring the success of research and development programs. By implementing the guidelines and protocols outlined in this technical guide, scientists can confidently source and utilize high-quality methyl nipecotate for their innovative work.

References

The Dual Nature of Reactivity: A Technical Guide to the Hydroxyl and Ester Functional Groups in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the fundamental reactivity of hydroxyl and ester functional groups, tailored for researchers, scientists, and professionals engaged in the multifaceted world of drug development. We will dissect the nuanced chemical behaviors of these ubiquitous moieties, moving beyond simple reaction lists to uncover the strategic considerations and causal relationships that underpin their application in medicinal chemistry. Our focus is on delivering field-proven insights and fostering a self-validating understanding of the experimental protocols described herein.

Part 1: The Hydroxyl Group: A Nexus of Polarity and Reactivity

The hydroxyl (-OH) group, seemingly simple in its composition, is a cornerstone of molecular interactions and synthetic strategy in drug design. Its reactivity is a delicate interplay of acidity, nucleophilicity, and its propensity for oxidation, all of which are profoundly influenced by the molecular scaffold to which it is appended.

Acidity and pKa: The Proton's Tale

The ability of a hydroxyl group to donate a proton is a critical determinant of its role in physiological environments and its suitability for chemical modification. This acidity is quantified by the pKa value, which varies significantly between different classes of hydroxyl-containing compounds.

Aliphatic alcohols generally exhibit pKa values in the range of 15-18, rendering them very weak acids.[1] In contrast, phenols, where the hydroxyl group is directly attached to an aromatic ring, are significantly more acidic, with pKa values around 10.[1][2] This enhanced acidity is a direct consequence of the resonance stabilization of the resulting phenoxide anion, where the negative charge is delocalized across the aromatic system.[1][3] This fundamental difference in acidity dictates the choice of reagents and reaction conditions for deprotonation, a key step in many synthetic transformations.

CompoundFunctional GroupTypical pKa RangeKey Influencing Factors
MethanolPrimary Aliphatic Alcohol~15.5Inductive effect of the alkyl group.
EthanolPrimary Aliphatic Alcohol~16Inductive effect of the alkyl group.
tert-ButanolTertiary Aliphatic Alcohol~18Increased steric hindrance and inductive effects.[4]
PhenolPhenolic Hydroxyl~10Resonance stabilization of the phenoxide ion.[1][2]
p-NitrophenolSubstituted Phenol7.15Electron-withdrawing groups enhance acidity through resonance and induction.[4]

Causality in Experimental Choice: The marked difference in pKa between alcohols and phenols is a critical consideration in selective deprotonation. A moderately strong base, such as a hydroxide, can effectively deprotonate a phenol, while a much stronger base, like an alkali metal hydride, is required to generate an alkoxide from an aliphatic alcohol. This selectivity is fundamental in multi-step syntheses where differential reactivity of hydroxyl groups is required.

The Hydroxyl Group as a Nucleophile: The Art of Bond Formation

The lone pairs of electrons on the oxygen atom of a hydroxyl group confer nucleophilic character, enabling it to attack electrophilic centers and form new covalent bonds. This nucleophilicity is central to one of the most fundamental reactions in organic chemistry: esterification.

Fischer Esterification: This acid-catalyzed reaction between a carboxylic acid and an alcohol is a classic method for ester synthesis.[5][6][7][8][9] The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[5][6]

Experimental Protocol: Fischer Esterification of Benzoic Acid with Methanol

  • Reactant Preparation: In a round-bottom flask, combine benzoic acid (1.0 eq) and methanol (10.0 eq, serving as both reactant and solvent).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) to the mixture while stirring. The acid acts as a catalyst by protonating the carbonyl group of the carboxylic acid.

  • Reaction Setup: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. The elevated temperature accelerates the reaction towards equilibrium.

  • Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water and diethyl ether. The ester will preferentially dissolve in the organic layer.

  • Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the methyl benzoate.

Self-Validating System: The success of this protocol can be validated by monitoring the disappearance of the carboxylic acid starting material and the appearance of the ester product using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. The characteristic fruity odor of the ester also provides a qualitative indication of product formation.

Oxidation of Alcohols: A Controlled Transformation

The oxidation of alcohols is a pivotal transformation in both synthetic chemistry and drug metabolism, leading to the formation of aldehydes, ketones, or carboxylic acids. The outcome of the oxidation is dependent on the type of alcohol (primary, secondary, or tertiary) and the choice of oxidizing agent.[9][10]

  • Primary Alcohols: Can be oxidized to aldehydes using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).[11][12][13] Stronger oxidizing agents, such as potassium permanganate (KMnO4) or chromic acid, will further oxidize the aldehyde to a carboxylic acid.[10][11][12]

  • Secondary Alcohols: Are readily oxidized to ketones by a variety of oxidizing agents.[9][10]

  • Tertiary Alcohols: Are generally resistant to oxidation under standard conditions due to the absence of a hydrogen atom on the carbon bearing the hydroxyl group.[10]

OxidationOfAlcohols

In the Context of Drug Metabolism: The oxidation of hydroxyl groups is a key phase I metabolic pathway, often mediated by enzymes like alcohol dehydrogenases (ADHs) and cytochrome P450s.[14][15][16] This metabolic transformation can lead to the activation or deactivation of a drug, or the formation of toxic metabolites. For instance, the metabolism of ethanol to acetaldehyde and then to acetic acid is a well-known example of this process.[16][17]

Part 2: The Ester Functional Group: A Versatile Tool in Drug Design

The ester functional group (-COO-) is a common motif in pharmaceuticals and serves as a versatile tool for medicinal chemists to modulate the physicochemical properties of drug candidates. Its reactivity is dominated by nucleophilic acyl substitution, with hydrolysis being the most biologically relevant reaction.

Nucleophilic Acyl Substitution: The Central Reactivity Paradigm

The core reactivity of esters revolves around nucleophilic acyl substitution, a two-step addition-elimination mechanism.[18] A nucleophile attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to yield the substituted product.[18] The reactivity of esters is lower than that of more activated carboxylic acid derivatives like acid chlorides and anhydrides.[18][19]

NucleophilicAcylSubstitution

Ester Hydrolysis: A Double-Edged Sword

The hydrolysis of an ester to its constituent carboxylic acid and alcohol is a reaction of paramount importance in drug development.[20][21][22][23] This reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification and is an equilibrium process.[20][24] The reaction is driven to completion by using a large excess of water.

  • Base-Catalyzed Hydrolysis (Saponification): This reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is unreactive towards the alcohol.[20][24][25]

Ester Stability and Prodrug Design: The rate of ester hydrolysis under physiological conditions is a critical parameter in the design of ester prodrugs.[26] Prodrugs are inactive or less active derivatives of a parent drug that are converted to the active form in vivo.[27][28] Ester prodrugs are frequently employed to enhance the lipophilicity and, consequently, the oral bioavailability of polar drugs containing hydroxyl or carboxyl groups.[27] The ester is designed to be stable enough to be absorbed but labile enough to be cleaved by esterases in the plasma or target tissues to release the active drug.[26][29]

A successful example is Oseltamivir (Tamiflu), an ethyl ester prodrug that is hydrolyzed by esterases to its active carboxylic acid form, which inhibits the neuraminidase enzyme of the influenza virus.[26]

Experimental Protocol: Monitoring Ester Hydrolysis by HPLC

  • Solution Preparation: Prepare a stock solution of the ester in a suitable organic solvent (e.g., acetonitrile) and a series of aqueous buffers at different pH values (e.g., pH 1.2, 6.8, and 7.4 to simulate gastric, intestinal, and blood pH, respectively).

  • Reaction Initiation: Add a small aliquot of the ester stock solution to each of the pre-warmed buffer solutions to initiate the hydrolysis reaction.

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of a suitable organic solvent (e.g., acetonitrile) to precipitate any proteins and stop the reaction.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection. The concentrations of the ester and the resulting carboxylic acid are quantified by comparing their peak areas to those of standard solutions.

  • Data Analysis: Plot the concentration of the ester versus time to determine the rate of hydrolysis and the half-life of the ester at each pH.

Self-Validating System: The reliability of this protocol is ensured by running appropriate controls, including the analysis of the ester in the absence of buffer to check for non-hydrolytic degradation and the analysis of the carboxylic acid standard to confirm its retention time and response factor.

Biocatalysis in Ester Chemistry

Enzymes, particularly lipases and esterases, are increasingly utilized in the synthesis and hydrolysis of esters for pharmaceutical applications.[14][18][30] Biocatalysis offers several advantages over traditional chemical methods, including high chemo-, regio-, and enantioselectivity, as well as milder reaction conditions.[14][18][31] For instance, enzymatic resolution is a powerful technique for separating enantiomers of a racemic alcohol by selectively esterifying one enantiomer.

Part 3: Strategic Considerations in Drug Development

A thorough understanding of the reactivity of hydroxyl and ester groups is crucial for addressing key challenges in drug development, from lead optimization to formulation.

The Role of Steric Hindrance

The accessibility of a functional group to a reagent or an enzyme's active site is significantly influenced by steric hindrance. Bulky groups in the vicinity of a hydroxyl or ester group can impede its reactivity.[27][32][33][34] For instance, tertiary alcohols are less reactive than primary alcohols in many reactions due to the greater steric bulk around the hydroxyl group.[32] This principle can be strategically employed in drug design to modulate the rate of metabolic inactivation or prodrug activation.

The Art of Protecting Groups

In the synthesis of complex drug molecules, it is often necessary to temporarily mask a reactive functional group to prevent it from participating in a chemical transformation at another site in the molecule. This is achieved through the use of protecting groups.[1][6][19][35] For hydroxyl groups, common protecting groups include silyl ethers (e.g., TBDMS) and benzyl ethers, which can be selectively introduced and removed under specific conditions.[1][6][35]

ProtectingGroups

Conclusion

The hydroxyl and ester functional groups, while fundamental, present a rich and complex landscape of reactivity that is central to the art and science of drug development. A deep, mechanistic understanding of their behavior, coupled with a strategic appreciation for the influence of the molecular context, empowers medicinal chemists to design and synthesize novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles. This guide has aimed to provide not just a compilation of reactions, but a framework for thinking critically about the causality behind experimental choices, thereby fostering a more robust and innovative approach to drug discovery.

References

Methodological & Application

Application Notes & Protocols: Leveraging Methyl 5-hydroxypiperidine-3-carboxylate as a Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to engage in key binding interactions make it an invaluable component in drug design. This application note provides an in-depth guide to the strategic utilization of a particularly valuable derivative: Methyl 5-hydroxypiperidine-3-carboxylate. Possessing multiple points for chemical diversification—the secondary amine, a hydroxyl group, and a methyl ester—this building block offers a three-dimensional framework that is ideal for generating novel molecular entities in fragment-based and lead optimization campaigns.[3][4] We will explore its structural significance, detail key synthetic transformations with step-by-step protocols, and provide the necessary safety and handling information for its effective and safe implementation in the laboratory.

Structural and Physicochemical Analysis

This compound is a chiral heterocyclic compound whose utility is derived from its distinct arrangement of functional groups. These groups can be addressed with orthogonal chemical strategies, allowing for controlled, stepwise elaboration into more complex molecules.

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Formula C₇H₁₃NO₃ (Free Base)[5]
Molecular Weight 159.18 g/mol (Free Base)[5]
195.64 g/mol (HCl Salt)[6]
CAS Number 1186663-43-3 (HCl Salt)[6][7]
Appearance Solid[8]
Key Functional Groups Secondary Amine, Hydroxyl, Methyl Ester[9]
The Strategic Value of the Scaffold

The power of this scaffold lies in the distinct reactivity of its three primary functional groups.

  • Piperidine Nitrogen (N1): As a secondary amine, it is nucleophilic and basic. It serves as a crucial attachment point for various substituents that can modulate pharmacokinetics (e.g., solubility, pKa) or engage in hydrogen bonding with biological targets.[1] In synthesis, it is typically protected to prevent unwanted side reactions during the modification of other parts of the molecule.[9]

  • C3-Methyl Carboxylate: This ester provides a handle for generating amides, a fundamental linkage in many drug molecules, through hydrolysis followed by coupling reactions. This position is critical for extending the molecule into new regions of a target's binding pocket.

  • C5-Hydroxyl Group: The hydroxyl group can act as both a hydrogen bond donor and acceptor. It is also a versatile synthetic handle for introducing a wide range of functionality through reactions such as etherification, esterification, or oxidation to a ketone.[10]

The inherent chirality and 3D structure of the piperidine ring make it an excellent tool for fragment-based drug discovery (FBDD), enabling a more thorough exploration of the complex, non-flat topology of protein binding sites.[4]

Caption: Key functionalization points of the scaffold.

Applications in Medicinal Chemistry Programs

The versatility of this compound allows its incorporation into diverse drug discovery campaigns.

  • CNS Disorders: The piperidine nucleus is a common feature in drugs targeting the central nervous system.[1] Careful modification of the scaffold's polarity and hydrogen bonding capacity by functionalizing the hydroxyl and carboxylate groups can fine-tune blood-brain barrier penetration and target engagement.

  • Metabolic Diseases: Piperidine derivatives have been successfully developed as inhibitors for various enzymes. For instance, analogs have been designed as potent renin inhibitors for hypertension, demonstrating the scaffold's utility in creating structured mimetics for enzyme active sites.[11]

  • Antimicrobial Agents: There is growing interest in piperidine derivatives for their potential antimicrobial and antioxidant activities.[12][13] The scaffold can be decorated with pharmacophores known to disrupt bacterial cell walls or inhibit essential microbial enzymes.[14]

Medicinal_Chemistry_Workflow start This compound (Core Scaffold) protect Step 1: N-Protection (e.g., Boc) start->protect split protect->split functionalize_c5 Pathway A: C5-OH Functionalization (e.g., Etherification) split->functionalize_c5 Orthogonal Chemistry functionalize_c3 Pathway B: C3-Ester Hydrolysis & Amide Coupling split->functionalize_c3 deprotect_A Step 3A: N-Deprotection functionalize_c5->deprotect_A deprotect_B Step 3B: N-Deprotection functionalize_c3->deprotect_B library_A Library of C5-Modified Analogs deprotect_A->library_A library_B Library of C3-Modified Analogs deprotect_B->library_B

Caption: General workflow for library synthesis.

Core Synthetic Protocols

The following protocols provide detailed, validated methods for the key transformations required to utilize this scaffold effectively.

Protocol 1: N-Protection with Di-tert-butyl dicarbonate (Boc₂O)

Rationale: Protection of the piperidine nitrogen is paramount to prevent its interference in subsequent reactions, such as base-mediated ester hydrolysis or reactions at the hydroxyl group. The Boc group is ideal due to its stability under a wide range of conditions and its facile removal with mild acid.

Materials:

  • This compound HCl salt

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Rotary evaporator, separatory funnel, standard glassware

Procedure:

  • Suspend this compound HCl salt (1.0 eq) in DCM (approx. 0.1 M concentration).

  • To the stirred suspension, add triethylamine (2.2 eq) at 0 °C (ice bath). Allow the mixture to stir for 15 minutes. Causality: The base neutralizes the HCl salt to liberate the free secondary amine, which is the active nucleophile.

  • Add a solution of Boc₂O (1.1 eq) in a small amount of DCM dropwise to the reaction mixture at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours or until TLC analysis (e.g., in 5% Methanol/DCM) indicates complete consumption of the starting material.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected product.

Self-Validation/Characterization:

  • ¹H NMR: Appearance of a large singlet around 1.4-1.5 ppm corresponding to the nine protons of the t-butyl group.

  • Mass Spectrometry (MS): Confirm the presence of the expected molecular ion peak [M+H]⁺ or [M+Na]⁺.

Protocol 2: C5-Hydroxyl Functionalization (O-Alkylation)

Rationale: This protocol demonstrates the conversion of the hydroxyl group into an ether, a common modification to alter steric bulk, lipophilicity, and hydrogen bonding capacity. A standard Williamson ether synthesis is employed.

Prerequisite: N-Boc protected this compound (from Protocol 1).

Materials:

  • N-Boc-Methyl 5-hydroxypiperidine-3-carboxylate (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous THF

  • Alkylating agent (e.g., Benzyl bromide or Iodomethane, 1.2 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the N-Boc protected starting material in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add NaH in small portions. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30-45 minutes. Causality: NaH is a strong, non-nucleophilic base that deprotonates the hydroxyl group to form a reactive alkoxide.

  • Add the alkylating agent (e.g., benzyl bromide) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for consumption of starting material.

  • Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Self-Validation/Characterization:

  • ¹H NMR: Disappearance of the hydroxyl proton signal and appearance of new signals corresponding to the added alkyl group (e.g., aromatic protons for a benzyl group).

  • ¹³C NMR: Appearance of new carbon signals from the alkyl group.

  • MS: Confirm the expected mass of the O-alkylated product.

Protocol 3: C3-Amide Formation via Saponification and Coupling

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. This two-step procedure first converts the methyl ester to a carboxylic acid (saponification), which is then coupled with an amine of choice using a standard peptide coupling reagent.

Step 3A: Saponification (Ester Hydrolysis)

  • Dissolve the N-Boc protected starting material (from Protocol 1 or 2) in a mixture of THF:Methanol:Water (e.g., 3:1:1 ratio).

  • Add Lithium Hydroxide (LiOH·H₂O, 2.0-3.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).

  • Concentrate the mixture under reduced pressure to remove the organic solvents.

  • Dilute the remaining aqueous solution with water and cool to 0 °C.

  • Acidify the solution to pH ~3-4 with cold 1N HCl. A precipitate may form.

  • Extract the product with ethyl acetate or DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Step 3B: Amide Coupling

  • Dissolve the carboxylic acid from Step 3A (1.0 eq) in anhydrous DCM or DMF.

  • Add the desired amine (1.1 eq) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 3.0 eq).

  • Add the coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq).

  • Stir the reaction at room temperature for 4-12 hours. Monitor by TLC or LC-MS. Causality: HATU is an efficient coupling reagent that activates the carboxylic acid to form a highly reactive intermediate, facilitating nucleophilic attack by the amine.

  • Upon completion, dilute the reaction with DCM and wash sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography to obtain the final amide.

Self-Validation/Characterization:

  • ¹H NMR: Disappearance of the methyl ester singlet (~3.7 ppm) and appearance of signals for the new amide moiety.

  • IR Spectroscopy: A characteristic C=O stretch for the amide will be present (~1640-1680 cm⁻¹).

  • MS: Confirm the expected mass of the final coupled product.

Safety and Handling Precautions

Piperidine and its derivatives must be handled with care. While specific toxicity data for this compound is limited[6], the general class hazards for piperidines should be assumed.[15][16]

Table 2: Hazard and Safety Information

HazardPrecaution
Toxicity Toxic if inhaled or in contact with skin. Harmful if swallowed.[16][17]
Corrosivity Causes severe skin burns and eye damage.[15][18]
Flammability Piperidine itself is a flammable liquid.[19] Handle derivatives away from ignition sources.
Handling Always use in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, chemical splash goggles, and a lab coat.[19]
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[15]
Spills Absorb small spills with a non-flammable absorbent material (e.g., sand or vermiculite) and place in a sealed container for chemical waste disposal. Evacuate in case of a large spill.[19]
First Aid Skin: Immediately remove contaminated clothing and rinse skin with copious amounts of water for at least 15 minutes.[18] Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16][17] Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[16]

Conclusion

This compound is more than a simple building block; it is a strategic tool for the modern medicinal chemist. Its pre-installed, orthogonally addressable functional groups on a privileged 3D scaffold provide a rapid and efficient pathway to novel chemical matter. By following the robust protocols outlined in this guide, researchers can safely and effectively unlock the potential of this versatile compound, accelerating the discovery of next-generation therapeutics for a wide range of diseases.

References

Application Notes and Protocols for the Synthesis of β-Lactamase Inhibitors Utilizing Methyl Nipecotate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, necessitates the development of novel therapeutic strategies. A clinically validated approach involves the co-administration of a β-lactam antibiotic with a β-lactamase inhibitor. This guide provides a comprehensive overview and detailed protocols for the synthesis of advanced β-lactamase inhibitors featuring the diazabicyclooctane (DBO) core, with a strategic focus on utilizing methyl nipecotate as a chiral starting material. By leveraging the inherent stereochemistry of methyl nipecotate, this chiral pool approach offers an efficient pathway to enantiomerically pure DBO intermediates, which are foundational for potent inhibitors such as zidebactam and its analogues. This document is intended to provide researchers with the scientific rationale and practical methodologies to synthesize these critical compounds.

Introduction: The Imperative for Novel β-Lactamase Inhibitors

β-Lactam antibiotics, characterized by their four-membered lactam ring, have been a cornerstone of antibacterial therapy for decades.[1][2] Their mechanism of action involves the acylation of penicillin-binding proteins (PBPs), enzymes essential for the synthesis of the bacterial cell wall, leading to cell lysis and death.[2] However, the widespread emergence of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, has rendered many of these life-saving drugs ineffective.[1][3]

To counteract this resistance mechanism, a new generation of non-β-lactam β-lactamase inhibitors has been developed.[4] Among these, compounds based on the diazabicyclooctane (DBO) scaffold have shown significant promise, inhibiting a broad spectrum of β-lactamases, including class A, C, and some class D enzymes.[5][6] Avibactam and relebactam are notable examples of clinically successful DBO-based inhibitors.[4]

This guide focuses on a strategic synthetic approach to DBO-based β-lactamase inhibitors, commencing from the readily available and chiral building block, methyl nipecotate. The use of chiral pool starting materials is a powerful strategy in medicinal chemistry, providing a cost-effective and efficient route to enantiomerically pure compounds.[7]

Strategic Rationale: Methyl Nipecotate as a Chiral Precursor

The piperidine ring of methyl nipecotate provides a key structural element for the construction of the DBO core. The inherent chirality of commercially available (R)- or (S)-methyl nipecotate allows for the stereoselective synthesis of the desired DBO enantiomer, which is crucial for biological activity. The synthetic strategy outlined herein involves the elaboration of methyl nipecotate into a key bicyclic intermediate, which can then be further functionalized to yield a variety of β-lactamase inhibitors.

The synthesis of zidebactam, a novel β-lactam enhancer, serves as a prime example of this strategy, utilizing an N-Boc protected ethyl nipecotate derivative in its convergent synthesis.[5][8] This approach underscores the utility of nipecotate esters as versatile synthons in the development of this important class of therapeutic agents.

Synthetic Workflow Overview

The overall synthetic strategy is a multi-step process that can be broadly divided into three key stages:

  • Functionalization of Methyl Nipecotate: This stage involves the protection of the secondary amine and the conversion of the methyl ester to a functional group suitable for subsequent coupling reactions.

  • Construction of the Diazabicyclooctane (DBO) Core: This critical stage involves the formation of the bicyclic ring system through a series of cyclization reactions.

  • Final Elaboration to the Target β-Lactamase Inhibitor: This final stage involves the deprotection of the DBO core and the introduction of the desired side chain to yield the final active pharmaceutical ingredient (API).

Synthesis_Workflow cluster_0 Stage 1: Functionalization cluster_1 Stage 2: DBO Core Synthesis cluster_2 Stage 3: Final Elaboration A Methyl Nipecotate B N-Protected Methyl Nipecotate A->B Amine Protection C N-Protected Nipecotic Acid Hydrazide B->C Hydrazinolysis E Coupled Intermediate C->E Coupling D Key DBO Intermediate ((2S,5R)-6-benzyloxy-7-oxo-1,6-diaza- bicyclo[3.2.1]octane-2-carboxylic acid) D->E F Target β-Lactamase Inhibitor E->F Deprotection & Final Modification

Figure 1: High-level overview of the synthetic workflow from methyl nipecotate to a target β-lactamase inhibitor.

Detailed Experimental Protocols

Stage 1: Synthesis of N-Boc-(R)-Ethyl Nipecotate Hydrazide

This protocol details the preparation of a key functionalized nipecotate derivative, analogous to the intermediate used in the synthesis of zidebactam.[5][8]

Protocol 1: N-Boc Protection of (R)-Ethyl Nipecotate

  • Rationale: The secondary amine of ethyl nipecotate is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions in subsequent steps. The Boc group is stable under the conditions of hydrazinolysis and can be readily removed under acidic conditions.[9]

Reagent/SolventMolar Eq.MWAmount
(R)-Ethyl Nipecotate1.0157.21 g/mol 15.7 g
Di-tert-butyl dicarbonate (Boc)₂O1.1218.25 g/mol 24.0 g
Triethylamine (Et₃N)1.5101.19 g/mol 15.2 g
Dichloromethane (DCM)--200 mL

Procedure:

  • To a solution of (R)-ethyl nipecotate (15.7 g, 100 mmol) in dichloromethane (200 mL) at 0 °C, add triethylamine (15.2 g, 150 mmol).

  • Slowly add a solution of di-tert-butyl dicarbonate (24.0 g, 110 mmol) in dichloromethane (50 mL) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Wash the reaction mixture with 1N HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford N-Boc-(R)-ethyl nipecotate as a colorless oil.

  • Expected Yield: >95%

Protocol 2: Hydrazinolysis of N-Boc-(R)-Ethyl Nipecotate

  • Rationale: The ethyl ester is converted to a hydrazide, which serves as a nucleophile in the subsequent coupling reaction with the DBO carboxylic acid.

Reagent/SolventMolar Eq.MWAmount
N-Boc-(R)-Ethyl Nipecotate1.0257.33 g/mol 25.7 g
Hydrazine Monohydrate5.050.06 g/mol 25.0 g
Ethanol--150 mL

Procedure:

  • To a solution of N-Boc-(R)-ethyl nipecotate (25.7 g, 100 mmol) in ethanol (150 mL), add hydrazine monohydrate (25.0 g, 500 mmol).

  • Reflux the reaction mixture for 24 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Add water to the residue and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-Boc-(R)-ethyl nipecotate hydrazide as a white solid.

  • Expected Yield: ~90%

Stage 2: Synthesis of the DBO Core - (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza-bicyclo[3.2.1]octane-2-carboxylic acid

The synthesis of this key DBO intermediate is a complex, multi-step process that has been the subject of extensive research.[10][11] While a detailed, step-by-step protocol starting from simple precursors is beyond the scope of this guide, the general synthetic strategy involves the formation of a piperidine ring with appropriate stereochemistry, followed by cyclization to form the bicyclic system. For the purpose of this guide, we will assume the availability of this key intermediate.

Stage 3: Convergent Synthesis of a Zidebactam Analogue

This stage demonstrates the coupling of the functionalized nipecotate derivative with the DBO core, followed by deprotection and final modification to yield a zidebactam analogue.[5][8]

Convergent_Synthesis DBO (2S,5R)-6-(benzyloxy)-7-oxo-1,6-diaza- bicyclo[3.2.1]octane-2-carboxylic acid DBO Core Coupling Coupling (EDC, HOBt) DBO:p1->Coupling Nipecotate N-Boc-(R)-Ethyl Nipecotate Hydrazide Functionalized Nipecotate Nipecotate:p2->Coupling Coupled_Intermediate Coupled Intermediate Protected Zidebactam Analogue Coupling->Coupled_Intermediate:p3 Deprotection1 Debenzylation (Pd/C, H₂) Coupled_Intermediate:p3->Deprotection1 Deprotection2 Boc Removal (TFA) Deprotection1->Deprotection2 Sulfation Sulfation (SO₃-Pyridine) Deprotection2->Sulfation Final_Product Final Product Zidebactam Analogue Sulfation->Final_Product:p4

Figure 2: Convergent synthesis of a zidebactam analogue.

Protocol 3: Coupling of the DBO Core and Nipecotate Hydrazide

  • Rationale: A peptide coupling reaction is employed to form an amide bond between the carboxylic acid of the DBO core and the hydrazide of the nipecotate derivative. EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are used as coupling agents to facilitate this transformation.[8]

Reagent/SolventMolar Eq.MWAmount
DBO Carboxylic Acid1.0276.29 g/mol 2.76 g
Nipecotate Hydrazide1.1243.31 g/mol 2.68 g
EDC.HCl1.5191.70 g/mol 2.88 g
HOBt1.5135.13 g/mol 2.03 g
Diisopropylethylamine (DIPEA)3.0129.24 g/mol 3.88 g
Dimethylformamide (DMF)--50 mL

Procedure:

  • To a solution of the DBO carboxylic acid (2.76 g, 10 mmol) in DMF (50 mL), add HOBt (2.03 g, 15 mmol) and EDC.HCl (2.88 g, 15 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the nipecotate hydrazide (2.68 g, 11 mmol) and DIPEA (3.88 g, 30 mmol) to the reaction mixture.

  • Stir at room temperature for 16 hours.

  • Pour the reaction mixture into ice water and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the coupled intermediate.

Protocol 4: Deprotection and Final Modification

  • Rationale: The benzyl protecting group on the DBO core is removed by catalytic hydrogenation. The Boc protecting group on the nipecotate moiety is removed under acidic conditions using trifluoroacetic acid (TFA). The final sulfation of the hydroxylamine is achieved using a sulfur trioxide pyridine complex.[8]

Procedure (Illustrative Steps):

  • Debenzylation: The coupled intermediate is dissolved in methanol and hydrogenated in the presence of a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

  • Boc Deprotection: The debenzylated product is treated with a solution of trifluoroacetic acid in dichloromethane to remove the Boc group.

  • Sulfation: The resulting amine is reacted with a sulfur trioxide pyridine complex in an appropriate solvent to install the sulfate group on the hydroxylamine nitrogen.

  • Purification: The final product is purified by preparative HPLC or crystallization to yield the target β-lactamase inhibitor.

Trustworthiness and Self-Validation

The protocols described in this guide are based on established and peer-reviewed synthetic methodologies.[5][8] For each step, it is crucial to validate the identity and purity of the synthesized compounds. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry of the intermediates and final product.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds at each stage and for the final product.

  • Chiral HPLC: To confirm the enantiomeric purity of the final product.

By rigorously applying these analytical methods at each stage of the synthesis, researchers can ensure the integrity of their results and the quality of the final β-lactamase inhibitor.

Conclusion

The synthesis of novel β-lactamase inhibitors is a critical endeavor in the fight against antibiotic resistance. The use of methyl nipecotate as a chiral starting material provides an efficient and stereoselective route to the diazabicyclooctane core, a key structural motif in many potent inhibitors. The protocols and strategies outlined in this guide are intended to empower researchers in drug discovery and development to synthesize and explore new DBO-based β-lactamase inhibitors, ultimately contributing to the development of new therapies to combat bacterial infections.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors with a Piperidine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold in Modern Kinase Inhibitor Design

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and a privileged scaffold in the design of kinase inhibitors.[1][2][3] Its prevalence in over twenty classes of pharmaceuticals stems from its ability to confer favorable physicochemical properties such as improved solubility, metabolic stability, and the capacity to form crucial interactions within the kinase active site.[3][4] The non-planar, chair-like conformation of the piperidine ring allows for the precise three-dimensional positioning of substituents, enabling optimal engagement with the target protein. This guide provides detailed protocols for the synthesis of kinase inhibitors featuring a piperidine core, with a focus on robust and widely applicable synthetic strategies. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for researchers in drug discovery and development.

Strategic Approaches to Piperidine Core Synthesis

The construction of the piperidine ring and its subsequent functionalization are critical steps in the synthesis of these kinase inhibitors. Three common and powerful methods for forging the key carbon-nitrogen bonds are reductive amination, the Pictet-Spengler reaction, and Buchwald-Hartwig amination.

Protocol 1: Reductive Amination for Piperidine Ring Formation

Reductive amination is a versatile and widely used method for the synthesis of substituted piperidines.[5][6] This reaction involves the formation of an imine or iminium ion from a dicarbonyl compound and a primary amine, followed by in-situ reduction to the corresponding amine.[6] This "one-pot" efficiency makes it an attractive strategy in medicinal chemistry.[5]

Causality of Experimental Choices:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred due to its mildness and tolerance of a wide range of functional groups. It is less sensitive to acidic conditions compared to sodium cyanoborohydride (NaBH₃CN), which can release toxic hydrogen cyanide gas. For some applications, borane-pyridine complex (BAP) can be a less toxic alternative to NaBH₃CN.[7]

  • Solvent Selection: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are relatively non-polar and aprotic, preventing unwanted side reactions with the reducing agent.

  • pH Control: Maintaining a slightly acidic pH (around 5-6) is crucial for activating the carbonyl group and facilitating iminium ion formation without causing significant decomposition of the reactants or the reducing agent.

Experimental Workflow Diagram:

G A 1,5-Dicarbonyl Compound + Primary Amine B Mix in Anhydrous Solvent (e.g., DCM) A->B C Add Acetic Acid (catalyst) B->C D Iminium Ion Formation (Intermediate) C->D Protonation & Dehydration E Add Reducing Agent (e.g., NaBH(OAc)₃) D->E F Piperidine Ring Formation E->F Hydride Reduction G Aqueous Workup and Extraction F->G H Purification (e.g., Column Chromatography) G->H I Characterization (NMR, MS, HPLC) H->I

Caption: Reductive amination workflow for piperidine synthesis.

Step-by-Step Protocol:

  • To a solution of the 1,5-dicarbonyl compound (1.0 equiv.) and the primary amine (1.0-1.2 equiv.) in anhydrous dichloromethane (DCM, 0.1-0.5 M), add glacial acetic acid (1.1 equiv.).

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Slowly add sodium triacetoxyborohydride (1.5-2.0 equiv.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Reactants 1,5-Dicarbonyl, Primary AmineForms the piperidine ring.
Solvent Anhydrous Dichloromethane (DCM)Aprotic solvent to prevent side reactions.
Catalyst Glacial Acetic AcidFacilitates iminium ion formation.
Reducing Agent Sodium TriacetoxyborohydrideMild and selective hydride donor.
Temperature Room TemperatureSufficient for most reductive aminations.
Workup Saturated NaHCO₃ (aq)Neutralizes the acid and quenches the reaction.
Protocol 2: Buchwald-Hartwig Amination for N-Aryl Piperidines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] It is particularly useful for the synthesis of N-aryl piperidines, a common motif in kinase inhibitors.[9][10]

Causality of Experimental Choices:

  • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, or RuPhos) is typically required for efficient coupling with aryl chlorides.[11] Pre-formed catalysts can offer more consistent results.[11]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is crucial for deprotonating the piperidine and facilitating the catalytic cycle.[11] Weaker bases often lead to slower reactions and lower yields.[11]

  • Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen, so the reaction must be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.[11]

Catalytic Cycle Diagram:

G Pd0 Pd(0)L₂ OA_complex [Ar-Pd(II)(L)₂-X] Pd0->OA_complex Oxidative Addition (Ar-X) Amine_complex [Ar-Pd(II)(L)₂(NHR₂)]⁺X⁻ OA_complex->Amine_complex Amine Coordination (HNR₂) Amide_complex [Ar-Pd(II)(L)₂(NR₂)] Amine_complex->Amide_complex Deprotonation (Base) Amide_complex->Pd0 Catalyst Regeneration Product Ar-NR₂ Amide_complex->Product Reductive Elimination

Caption: The Buchwald-Hartwig catalytic cycle.

Step-by-Step Protocol:

  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add the aryl halide (1.0 equiv.) and the piperidine derivative (1.2-1.5 equiv.).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.5 M) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / XPhosEfficiently catalyzes C-N bond formation.
Base Sodium tert-butoxide (NaOtBu)Strong, non-nucleophilic base.
Solvent Anhydrous TolueneHigh-boiling, aprotic solvent.
Atmosphere Inert (Argon or Nitrogen)Protects the Pd(0) catalyst from oxidation.
Temperature 80-110 °CProvides thermal energy for the reaction.
Workup Water QuenchDeactivates the catalyst and dissolves salts.
Protocol 3: Pictet-Spengler Reaction for Tetrahydro-β-carboline and Tetrahydroisoquinoline Cores

The Pictet-Spengler reaction is a classic method for constructing tetrahydro-β-carboline and tetrahydroisoquinoline ring systems, which are present in numerous alkaloids and synthetic drugs.[12][13] The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution.[12]

Causality of Experimental Choices:

  • Acid Catalyst: A Brønsted or Lewis acid is typically required to activate the carbonyl group and facilitate the formation of the key iminium ion intermediate. Trifluoroacetic acid (TFA) is a common choice due to its strength and volatility.

  • Substrate Nucleophilicity: Electron-rich aromatic rings, such as indoles, react under milder conditions than less nucleophilic rings like phenyl groups, which may require stronger acids and higher temperatures.[12]

  • Solvent: Aprotic solvents like DCM or acetonitrile are often used to avoid competition with the intramolecular cyclization.

Reaction Mechanism Diagram:

G A β-Arylethylamine + Aldehyde/Ketone B Acid Catalyst (e.g., TFA) A->B C Iminium Ion Formation B->C D Intramolecular Electrophilic Attack C->D E Spirocyclic Intermediate D->E F Rearomatization (Deprotonation) E->F G Tetrahydro-β-carboline / Tetrahydroisoquinoline F->G

Caption: Pictet-Spengler reaction mechanism.

Step-by-Step Protocol:

  • Dissolve the β-arylethylamine (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.) in an appropriate solvent (e.g., DCM or toluene, 0.1-0.5 M).

  • Add the acid catalyst (e.g., trifluoroacetic acid, 1.1-2.0 equiv.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with heating, monitoring its progress by TLC or LC-MS.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography or recrystallization.

ParameterConditionRationale
Reactants β-Arylethylamine, Aldehyde/KetoneForm the core heterocyclic structure.
Catalyst Trifluoroacetic Acid (TFA)Strong acid to promote iminium ion formation.
Solvent Dichloromethane (DCM)Aprotic and good for dissolving reactants.
Temperature Room Temperature to RefluxDependent on the reactivity of the aryl ring.
Workup Saturated NaHCO₃ (aq)Neutralizes the strong acid catalyst.

Case Study: Synthesis of Ibrutinib Precursors

Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, features a chiral piperidine moiety.[14] Its synthesis often involves the coupling of a pyrazolopyrimidine core with a protected 3-hydroxypiperidine.[15] The final acylation of the piperidine nitrogen with acryloyl chloride or a related reagent completes the synthesis.[15][16]

Characterization and Quality Control

The identity and purity of the synthesized kinase inhibitors must be rigorously confirmed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and confirmation of the desired product.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition. LC-MS is invaluable for monitoring reaction progress and assessing purity.[17]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound and for purification.

Troubleshooting Common Synthetic Issues

IssuePotential CauseSuggested Solution
Low Yield Incomplete reaction, side reactions, or product decomposition.Optimize reaction time, temperature, and reagent stoichiometry. Ensure anhydrous conditions and an inert atmosphere for sensitive reactions.[18]
Formation of Impurities Side reactions such as over-alkylation, dimerization, or catalyst deactivation.Adjust the molar ratio of reactants. For Buchwald-Hartwig amination, screen different ligands and bases.[11]
Difficulty in Purification Similar polarity of product and starting materials or byproducts.Optimize the chromatographic conditions (solvent system, gradient). Consider derivatization to alter polarity for easier separation.[19]
Crystallization of Piperidine Reaction with atmospheric CO₂ to form piperidine carbonate.[18][20]Store piperidine under an inert atmosphere.[18] If crystals form in a solution, they can sometimes be redissolved or a fresh solution should be prepared.[18]

References

Strategic N-Protection of Methyl 5-hydroxypiperidine-3-carboxylate: A Detailed Guide to Boc and Cbz Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Application Note for Researchers in Synthetic Chemistry and Drug Development

In the landscape of modern medicinal chemistry and organic synthesis, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its conformational pre-organization and ability to engage in key biological interactions make it a privileged structure. However, the synthetic manipulation of polysubstituted piperidines, such as methyl 5-hydroxypiperidine-3-carboxylate, necessitates a robust strategy for the selective protection of its reactive secondary amine. This guide provides a detailed examination and practical protocols for the N-protection of this versatile building block using two of the most prevalent protecting groups: the tert-butyloxycarbonyl (Boc) and the benzyloxycarbonyl (Cbz) groups.

This document is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations that inform the choice and execution of these critical synthetic transformations.

Strategic Considerations: Choosing Between Boc and Cbz Protection

The selection of an appropriate N-protecting group is a critical decision in a multi-step synthesis, governed by the stability of the group to various reaction conditions and the orthogonality of its deprotection. Both Boc and Cbz groups form carbamate linkages with the piperidine nitrogen, effectively masking its nucleophilicity and basicity[1][2]. However, their distinct deprotection pathways dictate their strategic application.

  • The Boc Group (tert-butyloxycarbonyl): Introduced using di-tert-butyl dicarbonate (Boc)₂O, the Boc group is prized for its stability under a wide range of non-acidic conditions, including hydrogenation and basic hydrolysis[2]. Its removal is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent[1]. This acid-lability makes it orthogonal to the Cbz group.

  • The Cbz Group (Benzyloxycarbonyl): Installed using benzyl chloroformate (Cbz-Cl), the Cbz group is stable to both acidic and basic conditions, offering a different orthogonality profile[3]. Its primary mode of cleavage is through catalytic hydrogenolysis (e.g., H₂/Pd-C), which is a mild and efficient method[3]. This makes the Cbz group ideal for syntheses where acid-sensitive functional groups are present elsewhere in the molecule.

The choice between Boc and Cbz for the protection of this compound will therefore depend on the planned subsequent transformations.

Reaction Mechanisms: A Tale of Two Carbonyls

The N-protection of the piperidine nitrogen with either (Boc)₂O or Cbz-Cl proceeds via a nucleophilic acyl substitution mechanism.

Boc Protection Mechanism

The lone pair of electrons on the piperidine nitrogen atom attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate[1]. This addition forms a transient tetrahedral intermediate. The intermediate then collapses, eliminating a tert-butyl carbonate anion as a leaving group. This unstable anion readily decomposes into the gaseous byproduct carbon dioxide and a tert-butoxide anion. The tert-butoxide is a sufficiently strong base to deprotonate the now-protonated piperidine nitrogen, yielding the N-Boc protected product and tert-butanol[1]. While the reaction can proceed without an external base, a mild base like triethylamine (TEA) or sodium bicarbonate is often added to accelerate the reaction by neutralizing the protonated amine.

Boc Protection Mechanism Piperidine R₂NH Intermediate R₂N⁺H-C(O⁻)(OtBu)-O-C(O)OtBu Piperidine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O ProtectedPiperidine R₂N-Boc Intermediate->ProtectedPiperidine Collapse & Proton Transfer tBuOH t-BuOH Intermediate->tBuOH Byproduct Formation CO2 CO₂ Intermediate->CO2 Byproduct Formation

Caption: Mechanism of N-Boc protection of a secondary amine.

Cbz Protection Mechanism

Similarly, the Cbz protection involves the nucleophilic attack of the piperidine nitrogen on the highly electrophilic carbonyl carbon of benzyl chloroformate[3]. The key difference is the leaving group: in this case, it is a chloride anion. The reaction liberates one equivalent of hydrochloric acid, which will protonate any available basic nitrogen. Therefore, the inclusion of a base, such as sodium bicarbonate or an organic amine like triethylamine, is essential to neutralize the generated HCl and drive the reaction to completion[3].

Cbz Protection Mechanism Piperidine R₂NH Intermediate R₂N⁺H-C(O⁻)(Cl)-OBn Piperidine->Intermediate Nucleophilic Attack CbzCl Cbz-Cl Base Base BaseHCl Base·HCl Base->BaseHCl HCl Quenching ProtectedPiperidine R₂N-Cbz Intermediate->ProtectedPiperidine Collapse & Proton Transfer

Caption: Mechanism of N-Cbz protection of a secondary amine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-protection of this compound.

Protocol 1: N-Boc Protection

This procedure outlines a general method for the N-Boc protection of this compound using di-tert-butyl dicarbonate.

Materials:

  • This compound (or its hydrochloride salt)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq.) in dichloromethane or tetrahydrofuran. If starting from the hydrochloride salt, use a biphasic mixture of DCM/water or THF/water and add sodium bicarbonate (2.2 eq.) to neutralize the salt.

  • Base Addition: To the stirred solution, add triethylamine (1.2 eq.).

  • Reagent Addition: Add di-tert-butyl dicarbonate (1.1 eq.) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with dichloromethane.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-methyl 5-hydroxypiperidine-3-carboxylate.

Protocol 2: N-Cbz Protection

This protocol details a standard procedure for the N-Cbz protection of this compound.

Materials:

  • This compound (or its hydrochloride salt)

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve this compound (1.0 eq.) in a 2:1 mixture of THF and water.

  • Base and Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium bicarbonate (2.0 eq.) followed by the dropwise addition of benzyl chloroformate (1.1 eq.).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir vigorously for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure N-Cbz-methyl 5-hydroxypiperidine-3-carboxylate. A typical procedure for a similar substrate resulted in a 90% yield[3].

Data Presentation and Characterization

The successful synthesis of the N-protected products should be confirmed by standard analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Parameter N-Boc Protection N-Cbz Protection
Reagent (Boc)₂OCbz-Cl
Equivalents 1.1 - 1.21.1 - 1.2
Base TEA or NaHCO₃NaHCO₃ or other bases
Solvent DCM or THFTHF/H₂O
Temperature 0 °C to RT0 °C to RT
Typical Reaction Time 2 - 6 hours4 - 20 hours[3]
Purification Silica Gel ChromatographySilica Gel Chromatography
Expected Yield HighHigh (e.g., 90%[3])

Characterization Data:

  • N-Boc-methyl 5-hydroxypiperidine-3-carboxylate:

    • ¹H NMR: The successful incorporation of the Boc group is typically confirmed by the appearance of a large singlet at approximately 1.45 ppm, corresponding to the nine protons of the tert-butyl group.

  • N-Cbz-methyl 5-hydroxypiperidine-3-carboxylate:

    • Molecular Formula: C₁₅H₁₉NO₅

    • Molecular Weight: 293.32 g/mol

    • ¹H NMR: The presence of the Cbz group is indicated by a singlet around 5.1-5.2 ppm for the benzylic protons and multiplets in the aromatic region (7.2-7.4 ppm) corresponding to the phenyl group.

Conclusion

The N-protection of this compound with either Boc or Cbz groups are efficient and high-yielding transformations that are fundamental to the elaboration of this versatile synthetic building block. The choice between the acid-labile Boc group and the hydrogenolysis-labile Cbz group should be made based on the planned synthetic route and the compatibility of other functional groups within the molecule. The detailed protocols and mechanistic insights provided herein serve as a comprehensive resource for researchers to confidently and strategically execute these essential protection strategies.

References

Application Note: Esterification Reaction Protocols for 5-Hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, integral to a wide array of therapeutic agents due to its favorable physicochemical properties and ability to engage in critical hydrogen bonding interactions.[1] Esterification of the C-5 hydroxyl group is a pivotal synthetic transformation used to modulate biological activity, improve pharmacokinetic profiles, or create prodrugs. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on robust and field-proven protocols for the esterification of 5-hydroxypiperidine derivatives. We will explore the causality behind experimental choices, focusing on chemoselectivity and offering detailed, step-by-step methodologies for several key esterification techniques, including the Steglich, Yamaguchi, and Mitsunobu reactions.

The Foundational Challenge: Chemoselectivity and N-Protection

The piperidine ring possesses two nucleophilic sites: the secondary amine (pKa ~11) and the secondary hydroxyl group (pKa ~16-18). In any acylation or esterification reaction, the more nucleophilic and basic nitrogen will preferentially react with electrophilic reagents over the less nucleophilic hydroxyl group. Therefore, to achieve selective esterification at the 5-hydroxyl position, protection of the piperidine nitrogen is mandatory .

The choice of the nitrogen protecting group is a critical strategic decision that influences the overall success of the synthetic route.[2] The ideal group should be easy to install, stable to the esterification conditions, and readily removable without affecting the newly formed ester linkage. The tert-butoxycarbonyl (Boc) group is frequently the protecting group of choice due to its stability under a wide range of non-acidic conditions and its straightforward removal with mild acids like trifluoroacetic acid (TFA).

Workflow for Esterification of 5-Hydroxypiperidine

G cluster_0 Pre-Reaction cluster_1 Esterification Core cluster_2 Post-Reaction Start 5-Hydroxypiperidine Derivative Protect N-Protection (e.g., Boc Anhydride) Start->Protect Chemoselectivity Control Protected_Intermediate N-Protected-5-hydroxypiperidine Protect->Protected_Intermediate Esterification Esterification Reaction (Steglich, Yamaguchi, Mitsunobu, etc.) Protected_Intermediate->Esterification Couple with R-COOH Protected_Ester N-Protected Ester Product Esterification->Protected_Ester Deprotection N-Deprotection (Optional, e.g., TFA) Protected_Ester->Deprotection Final_Product Final Ester Product Deprotection->Final_Product

Caption: General experimental workflow for 5-hydroxypiperidine esterification.

Protocol: N-Boc Protection of 5-Hydroxypiperidine

This protocol describes a standard procedure for protecting the piperidine nitrogen, a prerequisite for subsequent esterification.

  • Materials: 5-Hydroxypiperidine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃), Dichloromethane (DCM) or a Dioxane/Water mixture.

  • Principle: The Boc anhydride reacts with the piperidine nitrogen to form a stable carbamate. A base is required to neutralize the acidic byproduct and drive the reaction to completion.

Step-by-Step Methodology:
  • Dissolve 5-hydroxypiperidine (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution and stir.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the flask.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The resulting crude N-Boc-5-hydroxypiperidine can often be used directly in the next step or purified by silica gel column chromatography if necessary.

Esterification Strategies and Protocols

The choice of esterification method depends on the steric hindrance of the alcohol and carboxylic acid, the presence of other sensitive functional groups, and desired stereochemical outcomes.

Steglich Esterification: The Carbodiimide Approach

The Steglich esterification is a mild and highly effective method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[3][4][5] This method is particularly advantageous for substrates that are sensitive to harsher conditions.[4]

  • Causality: The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC.[4] DMAP acts as a superior acyl transfer agent by reacting with this intermediate to form a reactive acylpyridinium salt. This salt is then readily attacked by the alcohol (N-Boc-5-hydroxypiperidine) to yield the ester, regenerating the DMAP catalyst.[4] This catalytic cycle suppresses a common side reaction—the rearrangement of the O-acylisourea to a stable N-acylurea—which would otherwise lower the yield.[3]

G RCOOH R-COOH O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Salt (Active Ester) O_Acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) O_Acylisourea->DCU DMAP DMAP (Catalyst) Ester Ester Product Acylpyridinium->Ester + N-Boc-5-hydroxypiperidine PiperidineOH N-Boc-5-hydroxypiperidine PiperidineOH->Ester Ester->Acylpyridinium - DMAP (regenerated)

Caption: Catalytic cycle of the Steglich esterification.

  • To a solution of N-Boc-5-hydroxypiperidine (1.0 eq), the desired carboxylic acid (1.2 eq), and DMAP (0.1-0.2 eq) in anhydrous DCM, add EDC or DCC (1.5 eq) at 0 °C.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • If DCC was used, filter off the dicyclohexylurea (DCU) byproduct. If EDC was used, proceed to workup.

  • Wash the reaction mixture with 5% HCl solution, then with saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography.

Yamaguchi Esterification: For Sterically Hindered Substrates

First reported by Masaru Yamaguchi, this method is exceptionally effective for the synthesis of highly functionalized or sterically hindered esters.[6] It involves a two-step, one-pot procedure where a mixed anhydride is formed from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC), followed by DMAP-catalyzed acylation of the alcohol.[6][7]

  • Causality: The bulky 2,4,6-trichlorobenzoyl group creates a significant steric difference between the two carbonyl carbons of the mixed anhydride. DMAP, acting as the acyl-transfer catalyst, selectively attacks the less-hindered carbonyl of the carboxylic acid moiety.[6][8] This forms the highly electrophilic acylpyridinium intermediate, which is then intercepted by the alcohol. This high degree of regioselectivity makes the Yamaguchi protocol robust and high-yielding, even with challenging substrates.[7]

  • In a flame-dried flask under an inert atmosphere (e.g., Argon), dissolve the carboxylic acid (1.1 eq) in anhydrous THF.

  • Add triethylamine (1.1 eq) and stir for 10 minutes at room temperature.

  • Add 2,4,6-trichlorobenzoyl chloride (TCBC, 1.05 eq) and stir the mixture for 1-2 hours to form the mixed anhydride.

  • In a separate flask, dissolve N-Boc-5-hydroxypiperidine (1.0 eq) and DMAP (2.0-3.0 eq) in anhydrous toluene.

  • Add the alcohol/DMAP solution to the mixed anhydride solution via cannula and stir at room temperature for 3-12 hours.

  • Monitor the reaction by TLC. Upon completion, quench with saturated NaHCO₃ solution and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by silica gel column chromatography.

Mitsunobu Reaction: For Stereochemical Inversion

The Mitsunobu reaction is a powerful redox-condensation method for converting a primary or secondary alcohol into an ester with complete inversion of stereochemistry at the alcohol's chiral center.[9][10][11] This feature is invaluable in stereoselective synthesis. The reaction typically employs a phosphine, like triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10][12]

  • Causality: The reaction is initiated by the nucleophilic attack of PPh₃ on DEAD, forming a betaine intermediate.[9] This intermediate deprotonates the carboxylic acid. The resulting carboxylate anion then acts as a nucleophile in a classic Sₙ2 reaction, displacing an activated oxyphosphonium leaving group that is formed from the alcohol.[10][13] This Sₙ2 displacement is responsible for the characteristic inversion of configuration.

  • Under an inert atmosphere, dissolve N-Boc-5-hydroxypiperidine (1.0 eq), the carboxylic acid (1.3 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 eq) dropwise to the stirred solution. A color change and/or precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir for 6-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, concentrate the reaction mixture under reduced pressure.

  • The purification can be challenging due to byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate). Purification is typically achieved via careful silica gel column chromatography.

Summary of Protocols and Key Considerations

FeatureSteglich EsterificationYamaguchi EsterificationMitsunobu Reaction
Key Reagents DCC or EDC, DMAP2,4,6-Trichlorobenzoyl chloride (TCBC), DMAP, Et₃NPPh₃, DEAD or DIAD
Conditions Mild, room temperatureMild, room temperatureMild, 0 °C to room temperature
Primary Advantage Operationally simple, good for general useExcellent for sterically hindered substratesComplete inversion of stereochemistry
Key Limitation DCU byproduct can complicate purificationRequires stoichiometric base and TCBCByproducts (Ph₃P=O) can make purification difficult
Stereochemistry Retention of configurationRetention of configurationInversion of configuration

Troubleshooting

  • Low Yield: Ensure all reagents and solvents are anhydrous, particularly for the Yamaguchi and Mitsunobu reactions. Increase the equivalents of the coupling agent or carboxylic acid if starting materials remain.

  • Side Reactions: For Steglich esterification, ensure a sufficient catalytic amount of DMAP is used to prevent N-acylurea formation.[3] In the Mitsunobu reaction, if the nucleophile (carboxylic acid) is not acidic enough (pKa > 13), side reactions can occur.[10]

  • Difficult Purification: The byproducts of the Mitsunobu reaction are notorious. Using polymer-bound PPh₃ or modified azodicarboxylates can simplify workup.[10] For the Steglich reaction, DCU is poorly soluble in DCM but has some solubility in other solvents; thorough filtration is key.

Conclusion

The successful esterification of 5-hydroxypiperidine derivatives is a cornerstone of many synthetic campaigns in drug discovery. The choice of protocol is dictated by the specific molecular context and desired stereochemical outcome. After mandatory N-protection, the Steglich esterification serves as a reliable, general-purpose method. For more sterically demanding substrates, the Yamaguchi protocol offers superior performance. When precise control over stereochemistry is required, the Mitsunobu reaction is the unparalleled choice for achieving inversion of configuration. By understanding the principles behind each method and adhering to the detailed protocols herein, researchers can confidently and efficiently synthesize their target ester derivatives.

References

Strategic Nucleophilic Substitution at the 5-Position Hydroxyl: A Guide to Synthesis and Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The Significance of the 5-Position

In the fields of medicinal chemistry and drug development, the precise modification of bioactive scaffolds is paramount. For nucleosides, carbohydrates, and other heterocyclic systems, the hydroxyl group at the 5-position serves as a critical handle for synthetic manipulation. Functionalization at this site is a cornerstone strategy for developing antiviral and antitumor agents, as it directly influences the molecule's interaction with target enzymes, metabolic stability, and pharmacokinetic properties.[1][2] The synthesis of key therapeutic analogs, such as 5'-sulfamino-5'-deoxynucleosides, hinges on the successful substitution of this hydroxyl group.[3]

However, the direct displacement of a hydroxyl group is chemically unfavorable. The hydroxide ion (OH⁻) is a strong base and, consequently, a poor leaving group, making direct SN2 reactions with alcohols inefficient.[4][5][6][7] Therefore, effective nucleophilic substitution at the 5-position requires a strategic activation of the hydroxyl moiety. This guide provides a detailed exploration of the two primary strategies for achieving this transformation: a robust two-step activation/displacement pathway and the elegant one-pot Mitsunobu reaction. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer guidance on selecting the optimal method for your synthetic goals.

Part I: The Two-Step Strategy: Activation via Sulfonate Esters

This classic and highly reliable method involves two discrete steps: first, converting the hydroxyl into an excellent leaving group, and second, displacing it with a nucleophile. This approach offers broad substrate scope and is often amenable to large-scale synthesis.

Principle of Activation

The core principle is to transform the poor leaving group (-OH) into a sulfonate ester, such as a tosylate (-OTs) or mesylate (-OMs).[5][8] These groups are excellent leaving groups because their corresponding anions (tosylate, mesylate) are highly stabilized by resonance, making them weak bases.[4][9][10] This activation step proceeds with retention of stereochemistry at the carbon center, as the C-O bond is not broken during the formation of the sulfonate ester.[8][11]

The SN2 Displacement

Once activated, the 5-position carbon becomes highly electrophilic and susceptible to attack by a wide range of nucleophiles. The subsequent reaction is a classic bimolecular nucleophilic substitution (SN2), which proceeds via backside attack and results in a complete inversion of stereochemistry at the reaction center.[11][12] This stereospecificity is a crucial advantage for controlling the three-dimensional architecture of the target molecule.

Two_Step_SN2_Workflow sub Substrate (5'-OH Nucleoside) act Activation (e.g., TsCl, Pyridine) sub->act Step 1 int Activated Intermediate (5'-OTs Nucleoside) Retention of Stereochemistry act->int disp Displacement (e.g., NaN₃, DMF) int->disp Step 2 prod Product (5'-N₃ Nucleoside) Inversion of Stereochemistry disp->prod

Caption: Workflow for the two-step activation and displacement strategy.

Protocol 1: Synthesis of 5'-Azido-5'-deoxythymidine from Thymidine

This protocol details the conversion of a model nucleoside, thymidine, into its 5'-azido analog, a common precursor for 5'-amino derivatives.

Step 1A: Tosylation of Thymidine

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve thymidine (1.0 eq.) in anhydrous pyridine. Cool the solution to 0 °C in an ice bath.

    • Causality: Anhydrous conditions are critical to prevent hydrolysis of the tosyl chloride. Pyridine acts as both the solvent and the base to neutralize the HCl byproduct. Cooling prevents side reactions.

  • Reagent Addition: Add p-toluenesulfonyl chloride (TsCl, ~1.2 eq.) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) (e.g., Dichloromethane:Methanol 9:1 v/v) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding cold water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer sequentially with cold 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 5'-O-tosylthymidine is often carried forward without further purification, but can be purified by silica gel chromatography if necessary.

Step 1B: Nucleophilic Displacement with Sodium Azide

  • Preparation: Dissolve the crude 5'-O-tosylthymidine from the previous step in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that effectively solvates the cation (Na⁺) while leaving the azide anion (N₃⁻) highly nucleophilic, thus accelerating the SN2 reaction.[12]

  • Reagent Addition: Add sodium azide (NaN₃, ~3.0 eq.) to the solution.

  • Reaction: Heat the mixture to 60-80 °C and stir for 3-6 hours.[11]

  • Monitoring: Monitor the disappearance of the tosylated intermediate by TLC.

  • Workup: After completion, cool the reaction to room temperature and pour it into a stirred volume of ice-water to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Recrystallization or silica gel chromatography can be used for further purification to yield 5'-azido-5'-deoxythymidine.

  • Characterization: Confirm product formation via ¹H NMR (disappearance of tosyl protons, shifts in 5'-protons), IR spectroscopy (strong characteristic azide stretch at ~2100 cm⁻¹), and Mass Spectrometry.

Parameter Tosylation/SN2 Method
Steps Two discrete steps (activation, substitution)
Stereochemistry Overall Inversion
Nucleophile Scope Broad; works well with strong, basic nucleophiles
Conditions Can require heating; base is used
Purification Generally straightforward
Scalability Good; often used for larger scale synthesis

Part II: The Mitsunobu Reaction: A One-Pot Solution

The Mitsunobu reaction is a powerful tool in modern organic synthesis that accomplishes the substitution of a primary or secondary alcohol in a single pot with inversion of configuration.[5][13][14] It is particularly valuable for delicate substrates due to its exceptionally mild reaction conditions.

Principle and Mechanism

The reaction converts an alcohol into a variety of functional groups using triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[13][15] The overall process involves the in-situ activation of the hydroxyl group into a superb leaving group—an alkoxyphosphonium salt—which is then displaced by a suitable nucleophile.

A key requirement is that the nucleophile must be sufficiently acidic (generally pKa < 13) to protonate the intermediate betaine formed from PPh₃ and DEAD.[15] This generates the nucleophilic anion required for the final SN2 displacement.

Mitsunobu_Mechanism reagents PPh₃ + DEAD betaine [Ph₃P⁺-N⁻-N=C(O)OEt] Betaine Intermediate reagents->betaine 1. Activation nuc_anion Nu⁻ betaine->nuc_anion 2. Proton Transfer &    Phosphonium Formation alcohol Alcohol (R-OH) betaine->alcohol 2. Proton Transfer &    Phosphonium Formation nuc_H Nucleophile (Nu-H) nuc_H->nuc_anion 2. Proton Transfer &    Phosphonium Formation nuc_H->alcohol 2. Proton Transfer &    Phosphonium Formation alkoxyphosphonium [R-O-P⁺Ph₃] Alkoxyphosphonium Salt (Activated Alcohol) product Product (R-Nu) nuc_anion->product 3. SN2 Attack (Inversion) phosphine_oxide Ph₃P=O nuc_anion->phosphine_oxide 3. SN2 Attack (Inversion) hydrazine DEAD-H₂ alkoxyphosphonium->product 3. SN2 Attack (Inversion) alkoxyphosphonium->phosphine_oxide 3. SN2 Attack (Inversion)

Caption: Simplified mechanistic cycle of the Mitsunobu reaction.

Protocol 2: Mitsunobu Esterification of 2',3'-O-Isopropylideneadenosine

This protocol describes the esterification of the 5'-hydroxyl group of a protected adenosine with benzoic acid, a representative acidic nucleophile.

  • Preparation: In a flame-dried flask under an inert atmosphere, dissolve the protected adenosine (1.0 eq.), benzoic acid (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C in an ice bath.

    • Causality: The initial reaction between PPh₃ and DEAD is exothermic. Cooling is essential to control the reaction rate and prevent the formation of side products.

  • Reagent Addition (Critical Step): Slowly, add DEAD or DIAD (1.5 eq.) dropwise to the stirred solution over 15-20 minutes. A color change and/or formation of a precipitate is often observed.

    • Causality: The order of addition is crucial for success. Pre-mixing the alcohol, nucleophile, and phosphine before adding the azodicarboxylate generally gives the best results.[13][15]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. The primary challenge is removing the triphenylphosphine oxide (Ph₃P=O) and hydrazine byproducts.

  • Purification:

    • Direct purification by silica gel chromatography is the most common method. The byproducts are typically less polar than the desired product.

    • Alternatively, the crude residue can be dissolved in a minimal amount of a solvent like diethyl ether and cooled to precipitate some of the Ph₃P=O, which can then be removed by filtration.[13]

Parameter Mitsunobu Reaction
Steps One-pot synthesis
Stereochemistry Inversion
Nucleophile Scope Good; limited to nucleophiles with pKa < 13
Conditions Very mild, often 0 °C to room temperature
Purification Can be challenging due to stoichiometric byproducts
Scalability More difficult due to purification challenges

Conclusion: Making an Informed Choice

The choice between a two-step tosylation/displacement sequence and a one-pot Mitsunobu reaction depends on the specific requirements of the synthesis.

  • Choose the Two-Step Strategy when your nucleophile is strongly basic (e.g., alkoxides, non-stabilized carbanions), when scalability is a primary concern, or when the starting material is robust enough to handle the reaction conditions.

  • Choose the Mitsunobu Reaction for high-value, sensitive substrates that demand mild conditions. It is the superior choice for a wide array of acidic nucleophiles (pKa < 13), such as carboxylic acids, phenols, and imides, and for achieving clean stereochemical inversion in a single, efficient operation.[16]

By understanding the mechanisms, advantages, and practical considerations of each method, researchers and drug development professionals can confidently and effectively functionalize the 5-position hydroxyl group, paving the way for the discovery of novel and potent therapeutic agents.

References

Application Notes & Protocols: Methyl 5-hydroxypiperidine-3-carboxylate in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1][2][3] Its conformational flexibility and the ability to introduce diverse substituents allow for precise interaction with a wide range of biological targets.[1][4] This document provides a detailed guide on the application of Methyl 5-hydroxypiperidine-3-carboxylate, a versatile trifunctional building block, in the design and synthesis of compound libraries for drug discovery. We present two distinct, exemplary campaigns targeting the development of novel Renin Inhibitors for hypertension and Carbonic Anhydrase Inhibitors for oncology. The guide includes the scientific rationale, detailed synthetic protocols for derivatization at each functional site, and a discussion of structure-activity relationship (SAR) principles.

Introduction: The Strategic Value of the Scaffold

This compound is a chiral heterocyclic compound offering three distinct and orthogonally addressable functional groups for chemical modification:

  • C3-Methyl Ester: A site for hydrolysis and subsequent amide bond formation, allowing the introduction of a vast array of side chains to probe protein pockets.

  • C5-Secondary Alcohol: This hydroxyl group can be functionalized through etherification, esterification, or activation (e.g., mesylation) for nucleophilic displacement. Its stereocenter is critical for chiral recognition by biological targets.

  • N1-Secondary Amine: The ring nitrogen is a key site for introducing substituents that can modulate physicochemical properties like solubility and pKa, or extend into solvent-exposed regions of a target protein.[4]

The strategic value of this scaffold lies in its ability to serve as a central template for creating a three-dimensional library of diverse compounds. By systematically modifying these three positions, researchers can rapidly explore the chemical space around a biological target to establish structure-activity relationships (SAR) and optimize lead compounds.

RAAS_Pathway cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) AngI Angiotensin I Angiotensinogen->AngI Catalyzes AngII Angiotensin II AngI->AngII Catalyzes Adrenal Adrenal Cortex AngII->Adrenal Stimulates Vasoconstriction Vasoconstriction AngII->Vasoconstriction Causes Aldosterone Aldosterone Adrenal->Aldosterone Releases Kidney Kidney Aldosterone->Kidney Acts on NaRetention Na+ & H2O Retention Kidney->NaRetention Causes BP_Increase Blood Pressure Increase Vasoconstriction->BP_Increase NaRetention->BP_Increase Renin Renin (from Kidney) Renin->AngI ACE ACE (from Lungs) ACE->AngII Renin_Inhibitor Renin Inhibitor (e.g., Aliskiren) Renin_Inhibitor->Renin BLOCKS Workflow cluster_N1 N1-Amine Derivatization cluster_O5 O5-Alcohol Derivatization cluster_C3 C3-Ester Derivatization start This compound N_Alkylation Protocol 2.3.1: N-Alkylation (R¹-X) start->N_Alkylation Intermediate1 N-Substituted Intermediate N_Alkylation->Intermediate1 O_Mesylation Protocol 2.3.2: O-Mesylation Intermediate2 N,O-Disubstituted Intermediate O_Mesylation->Intermediate2 O_Mitsunobu Protocol 2.3.3: Mitsunobu Reaction (R²-OH) O_Mitsunobu->Intermediate2 Hydrolysis Saponification (LiOH) Intermediate3 N-Substituted Carboxylic Acid Hydrolysis->Intermediate3 Amide_Coupling Protocol 2.3.4: Amide Coupling (R³-NH₂) Final_Product Final Compound Library (R¹, R², R³ varied) Amide_Coupling->Final_Product Intermediate1->O_Mesylation Intermediate1->O_Mitsunobu Intermediate2->Hydrolysis Intermediate3->Amide_Coupling

References

Role as a key intermediate in synthesizing bioactive compounds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Arylboronic Acids: Pivotal Intermediates in the Synthesis of Bioactive Compounds via Suzuki-Miyaura Cross-Coupling

Introduction

In the landscape of modern drug discovery and development, the efficient construction of carbon-carbon (C-C) bonds is a foundational requirement for assembling complex molecular architectures. Among the myriad of synthetic tools available, palladium-catalyzed cross-coupling reactions have become preeminent. Arylboronic acids and their ester derivatives have emerged as exceptionally valuable and versatile intermediates, largely due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3]

These organoboron compounds offer a unique combination of stability, low toxicity, and high functional group tolerance, making them ideal building blocks in pharmaceutical synthesis.[4][5][6] Their ability to readily couple with aryl or vinyl halides has streamlined the synthesis of the biaryl motif, a structural unit prevalent in numerous approved drugs.[5][7] This guide provides an in-depth exploration of arylboronic acids as key intermediates, detailing the mechanism of the Suzuki-Miyaura reaction, providing robust protocols, and demonstrating their application in the synthesis of the targeted anti-cancer agent, Crizotinib.

The Suzuki-Miyaura Reaction: A Gateway to Bioactive Molecules

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organoboron species (like an arylboronic acid) with an organic halide or triflate, catalyzed by a palladium(0) complex.[1][3][8] Its significance in medicinal chemistry is immense, enabling chemists to forge connections between complex molecular fragments under relatively mild conditions.[4][9]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states. The cycle consists of three primary steps:[1][2][8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar¹-X), forming a square-planar Pd(II) complex. This step is often the rate-determining step of the cycle.[1]

  • Transmetalation: This is the key step where the organic group from the boronic acid (Ar²) is transferred to the palladium center. For this to occur, the boronic acid must first be activated by a base (e.g., K₂CO₃, K₃PO₄). The base forms a more nucleophilic "ate" complex (e.g., [Ar²B(OH)₃]⁻), which then readily transfers its aryl group to the Pd(II) complex, displacing the halide.[1][10][11] The precise mechanism of transmetalation is complex and can vary, but the activation by the base is universally critical.[1][12][13]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) complex couple and are eliminated from the metal center, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_A Ar¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B Ar¹-Pd(II)L₂-Ar² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim Product_out Ar¹-Ar² PdII_B->Product_out Biaryl Product RedElim->Pd0 BaseActivation Base Activation Ate_Complex [Ar²B(OH)₃]⁻ BaseActivation->Ate_Complex Ar1X_in Ar¹-X Ar1X_in->OxAdd Organic Halide Ar2BY2_in Ar²-B(OH)₂ Ar2BY2_in->BaseActivation Base_in Base (e.g., OH⁻) Base_in->BaseActivation Ate_Complex->Transmetalation Boronate Complex

Caption: A simplified diagram of the Suzuki-Miyaura catalytic cycle.

General Protocol for Suzuki-Miyaura Cross-Coupling

This section provides a robust, general-purpose protocol for a typical Suzuki-Miyaura coupling reaction. The causality behind the choice of reagents is critical for success and is explained below.

Key Reagent Considerations
  • Palladium Catalyst: The choice of catalyst is crucial.[14] Pd(PPh₃)₄ (Tetrakis) is a classic, reliable choice for many systems. PdCl₂(dppf) is often more robust and effective for challenging substrates, including heteroaryl compounds. Modern Buchwald-type pre-catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can couple even unreactive aryl chlorides at low catalyst loadings.[15]

  • Base: The base activates the boronic acid.[10] Inorganic bases are most common. K₂CO₃ is a good starting point. K₃PO₄ is often used for more sensitive substrates or when boronic esters are used. Cs₂CO₃ is a stronger base that can accelerate difficult couplings.

  • Solvent: The solvent system must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent and water is common, as water aids in dissolving the inorganic base. Common choices include Dioxane/H₂O, Toluene/H₂O, or DMF. Anhydrous conditions can also be used, particularly with bases like K₃PO₄.

Data Summary: Common Reagent Choices
ComponentExampleTypical Use CaseRationale / Field Insight
Catalyst Pd(PPh₃)₄Standard, reliable for aryl bromides/iodides.Air-sensitive; must be handled under inert gas. Decomposes above ~100 °C.
PdCl₂(dppf)Challenging substrates, heteroaryls.More thermally stable and often more active than Pd(PPh₃)₄.[14]
XPhos Pd G3/G4Unreactive aryl chlorides, low catalyst loading.Highly active pre-catalyst, enabling milder conditions and broader scope.[15]
Base K₂CO₃General purpose, widely used.A moderately strong base, effective for most standard couplings.
K₃PO₄Sensitive functional groups, boronic esters.A non-nucleophilic base that minimizes side reactions like ester hydrolysis.
Cs₂CO₃Difficult couplings, sterically hindered substrates.Higher solubility and basicity can accelerate slow reactions.
Solvent 1,4-Dioxane / H₂OGeneral purpose, good solubilizing power.Aprotic polar solvent, often used in a 4:1 or 5:1 ratio with water.
Toluene / H₂OHigher temperature reactions.Allows for higher reaction temperatures, which can be necessary for less reactive substrates.
DMFPolar substrates.High boiling point and excellent solubilizing properties, but can be difficult to remove.

Experimental Workflow and Protocol

Caption: A standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step General Protocol:

  • Glassware Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), arylboronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and cycle the atmosphere between vacuum and an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition & Degassing: Add the chosen solvent system (e.g., Dioxane/H₂O 4:1, 0.1 M concentration relative to the limiting reagent). Degas the mixture thoroughly by sparging with inert gas for 15-20 minutes. This step is critical as oxygen can deactivate the Pd(0) catalyst.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.5 - 5 mol%).

  • Reaction: Heat the reaction mixture to the target temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS) until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Wash the organic layer with water and then with brine.

  • Purification & Characterization: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure biaryl product. Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and HRMS.

Application: Synthesis of a Crizotinib Precursor

Crizotinib (Xalkori®) is a targeted anti-cancer drug used to treat non-small cell lung carcinoma (NSCLC).[16] It functions as a potent inhibitor of the ALK (anaplastic lymphoma kinase) and c-Met receptor tyrosine kinases.[17][18][19] The synthesis of Crizotinib provides an excellent real-world example of the strategic use of a Suzuki-Miyaura coupling to construct the core scaffold of a bioactive compound.[20][21][22]

Retrosynthetic Analysis

A key disconnection in the synthesis of Crizotinib reveals the core biaryl linkage, which can be formed efficiently via a Suzuki coupling. The strategy involves coupling a functionalized aminopyridine bromide with a protected pyrazoleboronic acid pinacol ester.

Retrosynthesis Figure 3: Retrosynthesis of Crizotinib Highlighting the Key Suzuki Disconnection Crizotinib Crizotinib Disconnection Suzuki Disconnection Crizotinib->Disconnection Intermediates Disconnection->Intermediates ArylBromide Aryl Bromide Intermediate Intermediates->ArylBromide BoronateEster Boronate Ester Intermediate Intermediates->BoronateEster

Caption: Retrosynthetic analysis of Crizotinib.

Protocol: Suzuki Coupling for Crizotinib Intermediate

This protocol describes the coupling of 5-bromo-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]pyridin-2-amine with a protected pyrazole-4-boronic acid pinacol ester, a key step reported in the process development of Crizotinib.[20][23][24]

Reagents & Quantities

ReagentM.W.AmountEquiv.
Aryl Bromide 6 393.0310.0 g1.0
Boronate Ester 8 352.2410.8 g1.2
PdCl₂(dppf)·CH₂Cl₂816.64415 mg0.02
K₂CO₃138.2110.6 g3.0
1,4-Dioxane-100 mL-
Water-25 mL-

Step-by-Step Procedure:

  • Setup: To a 250 mL three-neck flask equipped with a condenser, thermometer, and nitrogen inlet, add the aryl bromide 6 (10.0 g, 25.4 mmol), boronate ester 8 (10.8 g, 30.5 mmol), and potassium carbonate (K₂CO₃, 10.6 g, 76.3 mmol).

  • Solvent Addition: Add 1,4-dioxane (100 mL) and water (25 mL).

  • Degassing: Stir the slurry and sparge with nitrogen gas for 20 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ complex (415 mg, 0.51 mmol).

  • Reaction: Heat the reaction mixture to 85-90 °C and maintain at this temperature for 4-6 hours, or until LC-MS analysis indicates >99% conversion.

  • Workup: Cool the mixture to 20-25 °C. Add ethyl acetate (100 mL) and water (50 mL). Stir for 15 minutes, then separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated aqueous sodium chloride (brine, 50 mL).

  • Purification: Dry the organic solution over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by crystallization or silica gel chromatography to yield the coupled product, which is a direct precursor to Crizotinib after deprotection.

Troubleshooting and Field-Proven Insights

Even with robust protocols, Suzuki-Miyaura reactions can sometimes fail or give low yields. Here are some common issues and expert recommendations:

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficiently strong base.3. Poor solubility of reactants.1. Ensure meticulous degassing; use fresh catalyst.2. Screen stronger bases (e.g., K₃PO₄, Cs₂CO₃).3. Try a different solvent system (e.g., DMF, Toluene/EtOH/H₂O).
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Pd(II) species in the catalyst pre-reaction.1. Improve degassing technique.2. Use a Pd(0) source like Pd(PPh₃)₄ directly, or ensure pre-catalyst is fully reduced.
Deboronated Starting Material 1. Harsh reaction conditions (high temp, strong base).2. Water presence with sensitive boronic acids.1. Lower the reaction temperature; use a milder base (e.g., K₃PO₄ or KF).2. Consider using anhydrous conditions or switching to a more stable boronic ester (e.g., MIDA or pinacol esters).[2]
Difficulty with Aryl Chlorides Aryl C-Cl bond is strong; slow oxidative addition.Use a specialized catalyst system with bulky, electron-rich ligands (e.g., XPhos, SPhos) and a strong base.[14][25]

Conclusion

Arylboronic acids, in concert with the Suzuki-Miyaura cross-coupling reaction, represent a cornerstone of modern synthetic chemistry. Their reliability, functional group tolerance, and the commercial availability of a vast array of derivatives have cemented their role as indispensable intermediates in the synthesis of bioactive compounds.[4][26] As demonstrated by the synthesis of Crizotinib, the strategic implementation of this methodology allows for the efficient and convergent assembly of complex pharmaceutical agents. A thorough understanding of the reaction mechanism and the rationale behind reagent selection is paramount for researchers and scientists to successfully harness the full potential of these powerful synthetic tools.

References

Application Note: Building Diverse Chemical Libraries from the Methyl 5-hydroxypiperidine-3-carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in over 100 commercially available drugs.[1] Its non-flat, three-dimensional structure provides access to chemical space that is often more biologically relevant than traditional aromatic systems, enabling unique protein-ligand interactions.[1][2] This guide provides a detailed technical overview and actionable protocols for leveraging methyl 5-hydroxypiperidine-3-carboxylate, a versatile building block, for the construction of diverse chemical libraries. We will explore derivatization strategies at its three key functional handles—the secondary amine, the hydroxyl group, and the methyl ester—to generate novel 3,5-disubstituted piperidine libraries suitable for fragment-based and lead discovery programs.

Introduction: The Strategic Value of the 3,5-Disubstituted Piperidine Core

In drug discovery, moving beyond "flatland" is critical for identifying novel, potent, and selective therapeutics.[3] Saturated heterocycles like piperidine offer the requisite 3D geometry.[4] The this compound scaffold is particularly valuable for several reasons:

  • Three Points of Diversity: It possesses three distinct and orthogonally reactive functional groups. This allows for the systematic and combinatorial exploration of chemical space around a core scaffold.

  • Stereochemical Complexity: The cis- and trans-diastereomers, along with the potential for enantiomerically pure starting materials, allow for the creation of stereochemically defined libraries, which is crucial for probing specific binding interactions in chiral protein pockets.[2][5]

  • Favorable Physicochemical Properties: The piperidine ring can improve properties like aqueous solubility and metabolic stability compared to more lipophilic aromatic systems.[2]

This application note will provide the foundational chemistry and step-by-step protocols to empower researchers to unlock the potential of this scaffold in their drug discovery efforts.

cluster_scaffold Core Scaffold: this compound cluster_points Points of Diversification Scaffold N_H Secondary Amine (N-H) Scaffold->N_H R¹ Library (Alkylation, Acylation) C5_OH Hydroxyl (C5-OH) Scaffold->C5_OH R² Library (Etherification, Esterification) C3_Ester Methyl Ester (C3-CO₂Me) Scaffold->C3_Ester R³ Library (Amidation)

Figure 1: The three distinct functional handles of the core scaffold that serve as points for chemical library diversification.

Derivatization Strategies & Protocols

The power of this scaffold lies in the ability to selectively modify each functional group. The following sections provide detailed, field-tested protocols for derivatizing the secondary amine, the methyl ester, and the hydroxyl group.

Diversification at the Piperidine Nitrogen (R¹ Library)

The secondary amine is arguably the most common site for modification. While direct N-alkylation with alkyl halides is possible, it can suffer from over-alkylation and require harsh conditions.[6][7] Reductive amination is a superior method for library synthesis due to its high selectivity, mild conditions, and broad substrate scope, virtually eliminating the formation of quaternary ammonium byproducts.[8][9]

Protocol 1: N-Alkylation via Reductive Amination

This protocol describes the reaction of the piperidine nitrogen with an aldehyde or ketone to introduce a wide variety of substituents. The choice of sodium triacetoxyborohydride (NaBH(OAc)₃) is critical; it is a mild reducing agent that is selective for the iminium ion intermediate over the starting carbonyl compound, preventing unwanted side reactions.[8]

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well reaction block or individual vials, add a solution of this compound (1.0 eq.) in anhydrous dichloromethane (DCM) to a final concentration of 0.2 M.

  • Carbonyl Addition: Add the desired aldehyde or ketone (1.1 eq.). If the carbonyl is a solid, it can be pre-dissolved in a minimal amount of DCM or DMSO.

  • Iminium Formation: Add a catalytic amount of acetic acid (0.1 eq.) to the mixture. Stir the reaction for 30-60 minutes at room temperature to facilitate the formation of the iminium intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction: Seal the reaction plate/vials and stir at room temperature for 4-16 hours. Reaction progress can be monitored by LC-MS.

  • Quenching: Upon completion, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench the excess reducing agent and acid.

  • Work-up & Isolation: Separate the organic layer. Extract the aqueous layer with DCM (2 x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate under reduced pressure.

  • Purification: The crude product can be purified via flash column chromatography or preparative HPLC to yield the desired N-alkylated product. For library applications, often the material is of sufficient purity to proceed to the next step or for screening after aqueous workup.

Start 1. Dissolve Piperidine & Aldehyde in Dichloromethane (DCM) Iminium 2. Add Acetic Acid (cat.) Stir 30-60 min @ RT (Iminium Ion Formation) Start->Iminium Reduce 3. Add NaBH(OAc)₃ (1.5 eq) Stir 4-16h @ RT Iminium->Reduce Quench 4. Quench with sat. NaHCO₃ (aq) Reduce->Quench Workup 5. Liquid-Liquid Extraction with DCM Quench->Workup Purify 6. Dry, Concentrate & Purify Workup->Purify

Figure 2: General workflow for the N-alkylation of the piperidine scaffold via reductive amination.

Table 1: Representative Data for N-Alkylation Protocol

Entry Aldehyde/Ketone Product Yield (%) Purity (%)
1 Benzaldehyde N-benzyl derivative 92 >95
2 Cyclohexanone N-cyclohexyl derivative 85 >95
3 Isobutyraldehyde N-isobutyl derivative 88 >95

| 4 | 4-Pyridinecarboxaldehyde | N-(pyridin-4-ylmethyl) derivative | 78 | >90 |

Diversification at the Ester (R³ Library)

The methyl ester at the C3 position provides a robust handle for creating carboxamide libraries, which are prevalent in drug molecules. This requires a two-step process: saponification (hydrolysis) of the ester to the corresponding carboxylic acid, followed by amide bond formation.

Protocol 2: Saponification of the Methyl Ester

  • Reaction Setup: Dissolve the N-protected piperidine derivative (1.0 eq.) in a mixture of THF:Methanol:Water (3:1:1) to a concentration of 0.2 M.

  • Hydrolysis: Add lithium hydroxide (LiOH) monohydrate (2.0-3.0 eq.) and stir the mixture at room temperature until LC-MS analysis indicates complete consumption of the starting material (typically 2-4 hours).

  • Work-up: Concentrate the mixture under reduced pressure to remove the organic solvents. Dilute the remaining aqueous solution with water.

  • Acidification: Cool the solution in an ice bath and carefully acidify to pH ~3-4 with 1N HCl.

  • Extraction: Extract the carboxylic acid product with a suitable organic solvent, such as ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.

Protocol 3: Amide Bond Formation

Amide coupling is a cornerstone of medicinal chemistry.[10] Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for forming the active ester intermediate required for coupling.[11]

Step-by-Step Methodology:

  • Reaction Setup: In an anhydrous solvent such as N,N-Dimethylformamide (DMF) or DCM, dissolve the carboxylic acid from Protocol 2 (1.0 eq.).

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq.), HATU (1.2 eq.), and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq.). The order of addition is critical: pre-activating the acid with HATU and DIPEA for 5-10 minutes before adding the amine can improve yields in some cases.

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor progress by LC-MS.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC.

cluster_hydrolysis Step A: Saponification cluster_coupling Step B: Amide Coupling start_ester 1. Dissolve Ester in THF/MeOH/H₂O add_base 2. Add LiOH (2-3 eq) Stir 2-4h @ RT start_ester->add_base acidify 3. Acidify with 1N HCl to pH 3-4 add_base->acidify extract_acid 4. Extract Carboxylic Acid acidify->extract_acid start_acid 5. Dissolve Acid in DMF extract_acid->start_acid Intermediate (Carboxylic Acid) add_reagents 6. Add Amine (1.1 eq), HATU (1.2 eq), DIPEA (2.5 eq) start_acid->add_reagents react 7. Stir 2-12h @ RT add_reagents->react workup_purify 8. Aqueous Workup & Purification react->workup_purify

Figure 3: Two-stage workflow for converting the C3-methyl ester into a diverse amide library.

Diversification at the Hydroxyl Group (R² Library)

The secondary alcohol at C5 can be derivatized to form ethers or esters, adding another dimension of diversity. Williamson ether synthesis is a classic and reliable method for this transformation.

Protocol 4: O-Alkylation via Williamson Ether Synthesis

  • Reaction Setup: To a solution of the N-protected, C3-functionalized piperidine (1.0 eq.) in anhydrous DMF or THF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) portion-wise at 0 °C. Caution: NaH is highly reactive and generates flammable H₂ gas upon contact with protic solvents.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Electrophile Addition: Add the alkylating agent (e.g., an alkyl bromide or iodide, 1.2 eq.) and stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitor by LC-MS, typically 4-24 hours).

  • Quenching: Carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl) at 0 °C.

  • Work-up & Purification: Extract the product with ethyl acetate (3 x volume). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

Library Design & Parallel Synthesis Strategy

The true power of this scaffold is realized through parallel synthesis, where multiple derivatives are created simultaneously.[12][13][14] A common strategy is to first generate a library of N-alkylated intermediates (R¹ library) and then split this library to react with different sets of amines (to create the R³ library) or alkylating agents (to create the R² library).

G cluster_r1 R¹ Library Generation (N-Alkylation) cluster_r3 R³ Library Generation (Amidation) start Methyl 5-hydroxy- piperidine-3-carboxylate R1_A Intermediate A (R¹ = Benzyl) start->R1_A + Benzaldehyde (Protocol 1) R1_B Intermediate B (R¹ = Cyclohexyl) start->R1_B + Cyclohexanone (Protocol 1) R1_C Intermediate C (R¹ = Isobutyl) start->R1_C + Isobutyraldehyde (Protocol 1) R3_A1 Product A1 (R³ = Propyl) R1_A->R3_A1 1. Saponification 2. + Propylamine (Protocols 2 & 3) R3_A2 Product A2 (R³ = Morpholino) R1_A->R3_A2 1. Saponification 2. + Morpholine (Protocols 2 & 3) R3_B1 Product B1 (R³ = Propyl) R1_B->R3_B1 1. Saponification 2. + Propylamine (Protocols 2 & 3) R3_B2 Product B2 (R³ = Morpholino) R1_B->R3_B2 1. Saponification 2. + Morpholine (Protocols 2 & 3)

Figure 4: A parallel synthesis strategy map illustrating the generation of an R¹ library followed by diversification to an R¹/R³ library.

Conclusion

This compound is a powerful and versatile scaffold for the construction of diverse, 3D-rich chemical libraries. By strategically applying robust chemical transformations such as reductive amination, amide coupling, and etherification, researchers can efficiently generate large numbers of novel compounds. The protocols and strategies outlined in this guide provide a solid foundation for drug discovery teams to explore new chemical space and accelerate the identification of next-generation therapeutic agents.

References

Application Notes and Protocols: Synthesis of Antiviral Agents Incorporating a Piperidine Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperidine Scaffold - A Privileged Structure in Antiviral Drug Discovery

The piperidine ring, a saturated six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs.[1] Its significance in the realm of antiviral drug development is particularly noteworthy. The conformational flexibility of the piperidine ring allows it to present substituents in well-defined spatial orientations, facilitating precise interactions with biological targets such as viral enzymes and proteins.[1][2] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated, influencing the molecule's solubility, lipophilicity, and pharmacokinetic profile, all critical parameters for a successful therapeutic agent.[2]

This technical guide provides an in-depth exploration of the synthesis of antiviral agents incorporating a piperidine core. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the chosen synthetic strategies. We will delve into key synthetic methodologies, present detailed experimental protocols for the synthesis of exemplary antiviral compounds, and discuss their biological activities against a range of viruses including HIV, influenza, and coronaviruses.

Core Synthetic Strategies for Piperidine-Containing Antivirals

The construction of the piperidine core and its subsequent elaboration are pivotal to accessing novel antiviral agents. Several robust synthetic strategies have been developed, each with its own advantages concerning efficiency, stereocontrol, and substrate scope.

Constructing the Piperidine Ring: Foundational Methodologies

Two of the most powerful methods for assembling the piperidine ring are the Aza-Diels-Alder reaction and intramolecular reductive amination.

  • Aza-Diels-Alder Reaction: This cycloaddition reaction provides a direct and often stereocontrolled route to highly functionalized piperidine derivatives.[3][4] The reaction typically involves an imine (the dienophile) and a diene. The mechanism can be either concerted or stepwise, depending on the specific reactants and conditions.[4][5] This method is particularly valuable for creating complex polycyclic systems containing the piperidine motif.

  • Intramolecular Reductive Amination: This strategy involves the cyclization of a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl group). The initial formation of a cyclic iminium ion is followed by in-situ reduction to yield the piperidine ring.[6][7] This method is highly versatile and is often used in the synthesis of polyhydroxylated piperidines, also known as iminosugars, which are potent glycosidase inhibitors with antiviral activity.[7]

Functionalization of Pre-existing Piperidine Scaffolds

In many instances, commercially available or readily synthesized piperidine building blocks are functionalized to generate libraries of potential antiviral compounds. Common strategies include N-alkylation, acylation, and coupling reactions to introduce diverse substituents.

Experimental Protocols and Methodologies

The following protocols are presented as illustrative examples of the synthesis of piperidine-containing antiviral agents. These are intended to be starting points, and optimization may be necessary for specific substrates and scales.

Protocol 1: Synthesis of a Piperidine-Substituted Purine with Anti-HIV and Anti-Influenza Activity

This protocol is adapted from the synthesis of N²-(1-(substituted-aryl)piperidin-4-yl)-N⁶-mesityl-9H-purine-2,6-diamine derivatives, which have shown potent activity against both HIV-1 and Influenza A/H1N1.[8][9][10]

Workflow Diagram:

SynthesisWorkflow1 cluster_step1 Step 1: Nucleophilic Aromatic Substitution cluster_step2 Step 2: Second Substitution A 2,6-Dichloro-9H-purine B Mesitylamine C Intermediate 1 (N-mesityl-6-chloro-9H-purin-2-amine) A->C DIPEA, n-BuOH, reflux B->C D 1-(Aryl)-piperidin-4-amine E Final Compound (Piperidine-Substituted Purine) C->E DIPEA, n-BuOH, reflux D->E

Caption: General workflow for the synthesis of piperidine-substituted purine antiviral agents.

Step-by-Step Procedure:

  • Synthesis of Intermediate 1 (N-mesityl-6-chloro-9H-purin-2-amine):

    • To a solution of 2,6-dichloro-9H-purine (1.0 eq) in n-butanol, add mesitylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

    • Collect the precipitate by filtration, wash with cold n-butanol and then diethyl ether to afford the desired intermediate.

    Causality: The first nucleophilic aromatic substitution occurs selectively at the C6 position of the purine ring, which is more activated towards substitution than the C2 position. DIPEA acts as a non-nucleophilic base to neutralize the HCl generated during the reaction.

  • Synthesis of the Final Piperidine-Substituted Purine:

    • To a suspension of Intermediate 1 (1.0 eq) in n-butanol, add the desired 1-(aryl)-piperidin-4-amine (1.2 eq) and DIPEA (2.5 eq).

    • Heat the reaction mixture to reflux and stir for 24-48 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol) to yield the final compound.

    Self-Validation: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by HPLC.

Protocol 2: Synthesis of a Piperidine-4-Carboxamide with Anti-Coronavirus Activity

This protocol outlines the synthesis of piperidine-4-carboxamide analogs that have demonstrated inhibitory activity against human coronaviruses, including SARS-CoV-2.[11] The key step is an amide coupling reaction.

Workflow Diagram:

SynthesisWorkflow2 cluster_step1 Step 1: Amide Coupling cluster_step2 Step 2: Boc Deprotection A N-Boc-piperidine-4-carboxylic acid C Boc-Protected Intermediate A->C HATU, DIPEA, DMF B Substituted Aniline B->C D Final Compound (Piperidine-4-carboxamide) C->D TFA or HCl in Dioxane HIVProteaseInhibition cluster_viral_lifecycle cluster_inhibition A Viral Entry B Reverse Transcription A->B C Integration B->C D Transcription & Translation (Gag-Pol Polyprotein) C->D E Assembly D->E Protease HIV-1 Protease D->Protease cleaves polyprotein F Budding E->F G Maturation F->G H Infectious Virion G->H G->H Blocked PI Piperidine-containing Protease Inhibitor PI->Protease Binds to active site Protease->G

References

Methods for chiral resolution of 5-hydroxypiperidine-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Chiral Resolution of 5-Hydroxypiperidine-3-carboxylate Derivatives

Abstract

Enantiomerically pure 5-hydroxypiperidine-3-carboxylate derivatives are pivotal chiral building blocks in modern drug discovery and development. Their rigid, substituted piperidine scaffold is a key feature in a multitude of pharmacologically active agents, including novel β-lactamase inhibitors like Avibactam[1]. The critical importance of stereochemistry in determining a drug's efficacy and safety profile necessitates robust and efficient methods for resolving racemic mixtures of these intermediates. This guide provides an in-depth exploration of the three primary methodologies for chiral resolution: Enzymatic Kinetic Resolution, Diastereomeric Salt Crystallization, and Chiral Chromatography. Designed for researchers, chemists, and drug development professionals, this document offers not only detailed, step-by-step protocols but also the underlying scientific principles and field-proven insights to empower rational method selection and successful implementation.

Enzymatic Kinetic Resolution: The Biocatalytic Approach

Enzymatic kinetic resolution leverages the high stereoselectivity of enzymes, most commonly lipases, to differentiate between two enantiomers in a racemic mixture. The enzyme catalyzes a reaction (e.g., acylation of the hydroxyl group) on one enantiomer at a much higher rate than the other. This results in a mixture of a reacted enantiomer and an unreacted enantiomer, which can then be separated by standard chemical techniques like column chromatography.

Principle of the Method: Lipases are highly effective for this transformation due to their stability in organic solvents and broad substrate scope[2]. In the presence of an acyl donor, the lipase will selectively acylate one enantiomer of the 5-hydroxypiperidine derivative. The reaction is "kinetic" because it is stopped before completion (ideally at ~50% conversion), maximizing the yield and enantiomeric excess (ee) of both the desired product and the remaining starting material. A key advantage is the mild reaction conditions, which prevent racemization of the chiral centers.

Experimental Protocol: Lipase-Catalyzed Acylation

This protocol describes the resolution of a racemic N-Boc-protected ethyl 5-hydroxypiperidine-3-carboxylate using Candida antarctica Lipase B (CALB), a widely used and highly selective biocatalyst[3][4].

Materials:

  • Racemic N-Boc-ethyl 5-hydroxypiperidine-3-carboxylate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)

  • Vinyl acetate (acyl donor)[3]

  • Anhydrous solvent (e.g., Diisopropyl ether or Toluene)

  • Diatomaceous earth (for filtration)

  • Ethyl acetate and Hexanes (for chromatography)

  • Silica gel

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the racemic substrate (1.0 eq). Dissolve it in the anhydrous solvent (approx. 0.1 M concentration).

  • Addition of Reagents: Add vinyl acetate (1.5–2.0 eq) to the solution. This is an irreversible acyl donor, which helps drive the reaction to completion for the reactive enantiomer.

  • Enzyme Addition: Add Novozym® 435 (typically 10-20% by weight relative to the substrate).

  • Reaction Monitoring: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking small aliquots, filtering off the enzyme, and analyzing the sample by chiral HPLC (see Section 3 for method development). The goal is to stop the reaction as it approaches 50% conversion to maximize the enantiomeric excess of both components.

  • Work-up: Once ~50% conversion is reached, filter the reaction mixture through a pad of diatomaceous earth to remove the immobilized enzyme. Wash the enzyme beads with the reaction solvent. The enzyme can often be washed and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue contains the acylated enantiomer and the unreacted alcohol enantiomer. Separate these two compounds using standard silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).

Data Analysis and Quality Control:

  • Determine the enantiomeric excess (ee%) of the separated alcohol and the acylated product using chiral HPLC.

  • An ideal kinetic resolution will yield the unreacted alcohol with >99% ee and the acylated product with >99% ee at exactly 50% conversion.

  • The enantioselectivity (E-value) of the enzyme can be calculated from the conversion and the ee values of the substrate and product. An E-value >200 is considered excellent for synthetic applications[3].

Workflow Diagram: Enzymatic Kinetic Resolution

G cluster_input Inputs cluster_process Process cluster_output Outputs racemate Racemic Substrate (R/S)-5-Hydroxypiperidine -3-carboxylate reaction Enzymatic Acylation (Kinetic Resolution) racemate->reaction reagents Novozym® 435 + Vinyl Acetate + Organic Solvent reagents->reaction workup Reaction Quench (~50% conv.) Enzyme Filtration reaction->workup Monitoring by Chiral HPLC purification Silica Gel Chromatography workup->purification product1 (R)-Acylated Ester (High ee) purification->product1 product2 (S)-Unreacted Alcohol (High ee) purification->product2

Caption: Workflow for enzymatic kinetic resolution of a piperidine derivative.

Diastereomeric Salt Formation: The Classical Approach

This classical resolution technique remains one of the most reliable and scalable methods for separating enantiomers of compounds that contain an acidic or basic functional group[5]. The process involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization[6].

Principle of the Method: The 5-hydroxypiperidine-3-carboxylate scaffold is amphoteric, containing both a basic secondary amine and an acidic carboxylic acid. For resolution, the amine is typically reacted with a chiral acid (e.g., a tartaric acid derivative) to form diastereomeric ammonium carboxylate salts. One of these salts will be less soluble in a given solvent system and will preferentially crystallize, allowing for its separation by filtration. The resolved enantiomer is then recovered by neutralizing the salt.

Experimental Protocol: Resolution via Diasteromeric Salt Crystallization

This protocol outlines the resolution of ethyl piperidine-3-carboxylate (ethyl nipecotate), a closely related analogue, using dibenzoyl-L-tartaric acid, which has proven effective for this class of compounds[7].

Materials:

  • Racemic 5-hydroxypiperidine-3-carboxylate derivative

  • Chiral resolving agent (e.g., Dibenzoyl-L-tartaric acid, (S)-Mandelic acid[7], or (S)-Camphorsulfonic acid[8])

  • Screening solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Acetonitrile)

  • Aqueous acid (e.g., 1M HCl) and base (e.g., 1M NaOH)

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

Procedure:

  • Resolving Agent & Solvent Screening: In small-scale trials, dissolve the racemic substrate (1.0 eq) in various heated solvents. In separate vials, dissolve the chiral resolving agent (0.5-1.0 eq) in the same solvents. Combine the solutions and allow them to cool slowly to room temperature. Observe which solvent system yields a crystalline precipitate.

    • Scientist's Note: The goal is to find a solvent where the diastereomeric salts have significantly different solubilities. One salt should crystallize cleanly while the other remains in the mother liquor.

  • Preparative Crystallization: On a larger scale, dissolve the racemate in the optimal solvent identified in Step 1, heating as necessary. Add the resolving agent (typically 0.5 eq, as only one enantiomer will form the salt).

  • Isolation of Diastereomeric Salt: Allow the solution to cool slowly to room temperature, and then potentially to 0-5 °C, to maximize crystallization. Collect the precipitated solid by vacuum filtration and wash it with a small amount of the cold crystallization solvent.

  • Purity Check: Take a small sample of the crystalline salt, liberate the free base (see Step 5), and analyze its enantiomeric excess by chiral HPLC. If the ee is insufficient, a recrystallization from the same or a different solvent system may be required.

  • Liberation of the Free Enantiomer: Suspend the diastereomeric salt in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and water. Add an aqueous base (e.g., 1M NaOH or NaHCO₃) to neutralize the resolving agent and deprotonate the piperidine nitrogen, liberating the free base into the organic layer.

  • Extraction and Isolation: Separate the organic layer, and extract the aqueous layer one or two more times with the organic solvent. Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched product. The resolving agent can often be recovered from the aqueous layer by acidification and extraction.

Workflow Diagram: Diastereomeric Salt Resolution

G cluster_input Inputs cluster_process Process cluster_output Outputs racemate Racemic Substrate (R/S)-Piperidine salt_formation Salt Formation in Solvent racemate->salt_formation reagent Chiral Resolving Agent (e.g., L-DBTA) reagent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization Slow Cooling separation Filtration crystallization->separation liberation Salt Neutralization (Base Addition) separation->liberation Less Soluble Diastereomer mother_liquor Mother Liquor (Enriched in (R)-Piperidine Salt) separation->mother_liquor product Enantiopure (S)-Piperidine liberation->product

Caption: Workflow for resolution by diastereomeric salt formation.

Chiral Chromatography: The Analytical & Preparative Approach

Chiral chromatography is a powerful technique that physically separates enantiomers, making it indispensable for both analytical determination of enantiomeric purity and for preparative-scale isolation[9]. The separation occurs on a chiral stationary phase (CSP), which interacts differently with each enantiomer, causing them to travel through the column at different speeds[10].

Principle of the Method: The most common CSPs for this class of compounds are based on polysaccharide derivatives (e.g., cellulose or amylose) coated or immobilized on a silica support[10]. Enantiomers interact with the chiral environment of the CSP through a combination of forces (hydrogen bonding, dipole-dipole, π-π interactions, and steric hindrance). The small differences in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP lead to different retention times and, thus, separation[11]. Supercritical Fluid Chromatography (SFC) is an increasingly popular alternative to HPLC, offering faster separations and significantly reduced organic solvent consumption by using supercritical CO₂ as the main mobile phase component[12][13].

Protocol: Chiral HPLC Method Development & Analysis

This protocol provides a validated analytical method for determining the enantiomeric purity of N-Boc-3-hydroxypiperidine, which is directly applicable to the target carboxylate derivatives[14][15].

Materials & Equipment:

  • HPLC system with UV detector

  • Chiral Stationary Phase (CSP) column: Chiralpak® IC-3 (250 x 4.6 mm, 3 µm) is recommended[15].

  • HPLC-grade solvents: n-Hexane, Isopropyl alcohol (IPA)

  • Additive: Trifluoroacetic acid (TFA)

  • Sample for analysis, dissolved in mobile phase or IPA

Analytical Method:

  • Column Selection: Polysaccharide-based columns are the first choice. A screening of columns (e.g., Chiralpak IA, IB, IC, IG) is recommended to find the optimal stationary phase. For N-Boc-3-hydroxypiperidine, Chiralpak IC-3 provides excellent resolution.

  • Mobile Phase Preparation: Prepare the mobile phase: 0.2% Trifluoroacetic acid (TFA) in a mixture of n-Hexane and Isopropyl alcohol (95:5 v/v)[15].

    • Rationale: This is a normal-phase method. The small amount of polar alcohol (IPA) modulates retention time. The TFA additive is crucial; it protonates the basic piperidine nitrogen, preventing peak tailing and improving chromatographic peak shape.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

    • Injection Volume: 5-10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent (e.g., IPA) to a final concentration of approximately 1.0-2.0 mg/mL[15].

  • Analysis: Inject the racemic standard to determine the retention times of both enantiomers and calculate the resolution factor (Rs). An Rs value >1.5 indicates baseline separation, which is required for accurate quantification. Inject the sample to be analyzed and integrate the peak areas to calculate the enantiomeric excess (ee%).

Data Presentation: Comparison of Chiral Stationary Phases

The following table summarizes screening data for the separation of 1-Boc-3-hydroxypiperidine enantiomers, demonstrating the importance of CSP selection.

Chiral Stationary PhaseMobile PhaseResolution (Rs)Observations
Chiralpak® IC-3 0.2% TFA in n-Hexane:IPA (95:5)>1.5 Optimized Method: Good resolution and peak shape.[15]
Chiralpak® IG-3 Hexane:Ethanol:TFA (98:2:0.2)0.89Poor separation, not baseline resolved.[15]
Chiralpak® IA Hexane:IPA:TFA (90:10:0.1)~1.4Nearly baseline, but inferior to IC-3.
Lux® Cellulose-3 Hexane:Ethanol (80:20)1.1Co-elution likely without additive.

Data adapted from established methods for similar structures[15].

Workflow Diagram: Chiral Chromatography Method Development

G cluster_input Inputs cluster_process Method Development Cycle cluster_output Outputs racemate Racemic Sample screening Column Screening racemate->screening columns Set of Chiral Columns (CSPs) columns->screening solvents Mobile Phase Solvents & Additives solvents->screening optimization Mobile Phase Optimization (Solvent Ratio, Additive) screening->optimization Select best CSP validation Method Validation (Rs > 1.5) optimization->validation Fine-tune conditions analytical Validated Analytical Method (for ee% determination) validation->analytical preparative Preparative Method (for bulk separation) analytical->preparative Scale-up

Caption: Workflow for chiral HPLC/SFC method development.

Summary and Method Selection

The choice of resolution method depends heavily on the scale of the synthesis, available equipment, and specific goals of the project.

FeatureEnzymatic ResolutionDiastereomeric Salt CrystallizationChiral Chromatography (HPLC/SFC)
Principle Kinetic resolution via biocatalysisSeparation of diastereomers by solubilityPhysical separation on a chiral support
Max Yield 50% for each enantiomer (in theory)~100% (with racemization/recycle of mother liquor)>95%
Scalability Good, but can be limited by enzyme costExcellent, industry standard for bulkExcellent (SFC) to Moderate (HPLC)
Development Time Moderate (enzyme/solvent screening)Moderate to High (agent/solvent screening)Low to Moderate (column screening)
Key Advantage Mild conditions, high selectivityLow cost, very scalableHigh purity, fast (SFC), analytical precision
Key Challenge Max 50% yield without a racemization stepScreening can be laborious, "oiling out"High initial cost (columns/equipment), solvent use (HPLC)
  • For early-stage research and discovery , where small quantities of high-purity material are needed for biological testing, chiral preparative HPLC or SFC is often the fastest and most direct route.

  • For process development and scale-up campaigns , diastereomeric salt crystallization is a proven, cost-effective, and highly scalable method.

  • Enzymatic kinetic resolution offers an excellent "green chemistry" alternative, particularly when mild reaction conditions are required to preserve sensitive functional groups. It is highly effective when coupled with a process to racemize and recycle the unwanted enantiomer.

By understanding the principles and protocols outlined in this guide, researchers can confidently select and implement the most appropriate strategy for obtaining the enantiomerically pure 5-hydroxypiperidine-3-carboxylate derivatives essential for their research and development endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 5-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 5-hydroxypiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this versatile heterocyclic building block.

Introduction

This compound is a valuable intermediate in the synthesis of a variety of biologically active molecules. Its purification can be challenging due to its polar nature, the presence of both a basic secondary amine and a hydroxyl group, and its potential for diastereomer formation. This guide provides a comprehensive overview of purification strategies, troubleshooting advice, and frequently asked questions to enable you to obtain this compound in high purity.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound.

Column Chromatography Issues

Problem 1: Poor separation of the product from impurities on a silica gel column.

  • Possible Cause: The polarity of the eluent may not be optimized. The compound's basic piperidine nitrogen can interact strongly with the acidic silanol groups on the silica surface, leading to peak tailing and poor resolution.[1]

  • Solution:

    • TLC Analysis: Before attempting column chromatography, perform a thorough TLC analysis with various solvent systems to determine the optimal eluent for separation. A good starting point for polar, basic compounds like this is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane), often with the addition of a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the eluent to reduce tailing.

    • Gradient Elution: Employ a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can help to first elute non-polar impurities and then the desired product with better resolution.

    • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase such as alumina (neutral or basic) or a reversed-phase C18 column for more polar compounds.

Problem 2: Low recovery of the product from the silica gel column.

  • Possible Cause: The basic piperidine nitrogen can irreversibly bind to the acidic sites on the silica gel, leading to product loss.

  • Solution:

    • Deactivate the Silica Gel: Before loading the sample, flush the column with the chosen eluent containing a basic additive like triethylamine (0.1-1%). This will help to neutralize the acidic sites on the silica surface.

    • Use a Different Stationary Phase: As mentioned above, alumina or reversed-phase silica can be less harsh on basic compounds and may lead to better recovery.

Recrystallization Issues

Problem 1: The compound "oils out" instead of forming crystals.

  • Possible Cause: The cooling process may be too rapid, or the chosen solvent may not be ideal. The presence of impurities can also lower the melting point and promote oiling out.[2]

  • Solution:

    • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Scratching the inside of the flask with a glass rod at the solvent-air interface can help induce crystallization.

    • Solvent System Optimization: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly.

    • Seed Crystals: If you have a small amount of pure product, adding a seed crystal to the cooled solution can initiate crystallization.[2]

Problem 2: Poor recovery after recrystallization.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution:

    • Minimize Solvent: Use the minimum amount of hot solvent necessary to just dissolve the compound.

    • Cool Thoroughly: Ensure the solution is thoroughly cooled to maximize crystal formation.

    • Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate it by evaporation and attempt a second crystallization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter?

A1: Common impurities can include unreacted starting materials from the synthesis, such as precursors to the piperidine ring, byproducts from side reactions, and residual solvents.[3] Depending on the synthetic route, these could include N-protected precursors or oxidized byproducts.

Q2: Which analytical techniques are best for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • NMR Spectroscopy: 1H and 13C NMR are invaluable for confirming the structure and identifying any organic impurities. The supporting information for a related compound, cis-Methyl-5-hydroxypiperidine-2-carboxylate, shows characteristic shifts that can be used as a reference point.[4]

  • HPLC-MS: High-Performance Liquid Chromatography coupled with Mass Spectrometry is a powerful tool for separating and identifying the target compound and any impurities, even at low levels. A reversed-phase C18 column with a mobile phase of acetonitrile and water, often with a modifier like formic acid or ammonium acetate, is a good starting point for method development.[5][6]

  • Gas Chromatography (GC): If the compound is sufficiently volatile or can be derivatized to increase its volatility, GC can be an effective technique for purity analysis.

Q3: My compound is a mixture of diastereomers. How can I separate them?

A3: The separation of diastereomers can be challenging but is often achievable by:

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase is a common and effective method for separating enantiomers and diastereomers of piperidine derivatives.[4]

  • Diastereoselective Crystallization: It is sometimes possible to selectively crystallize one diastereomer from a solution by carefully choosing the solvent and crystallization conditions. This may involve the formation of a salt with a chiral acid or base to create diastereomeric salts with different solubilities.

Q4: Should I consider ion-exchange chromatography for purification?

A4: Yes, ion-exchange chromatography can be a very effective technique for purifying compounds with ionizable groups like the secondary amine in this compound.[7][8][9]

  • Cation-Exchange Chromatography: At a pH below the pKa of the piperidine nitrogen, the compound will be protonated and carry a positive charge, allowing it to bind to a cation-exchange resin. Impurities that are neutral or anionic will pass through. The bound product can then be eluted by increasing the salt concentration or the pH of the buffer.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Column Chromatography on Silica Gel
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin elution with the initial, low-polarity eluent. If necessary, gradually increase the polarity of the eluent (gradient elution) to move the product down the column. Remember to include a basic modifier like 0.1-1% triethylamine in your eluent to minimize peak tailing.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Strategy for Recrystallization Solvent Screening
  • Small-Scale Tests: Place a small amount of the crude product (a few milligrams) into several test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., ethanol, methanol, ethyl acetate, acetone, water, or mixtures like hexane/ethyl acetate) dropwise at room temperature. A good recrystallization solvent should not dissolve the compound at room temperature.

  • Heating: For the solvents that did not dissolve the compound, gently heat the test tubes. A suitable solvent will dissolve the compound when hot.

  • Cooling: Allow the hot solutions to cool slowly to room temperature and then in an ice bath.

  • Observation: The best solvent system will be one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which yields a good crop of crystals upon cooling.

Part 4: Data Presentation and Visualization

Table 1: Common Solvent Systems for Chromatography of Piperidine Derivatives
Stationary PhaseEluent SystemModifier
Silica GelDichloromethane / Methanol0.1 - 1% Triethylamine
Silica GelHexanes / Ethyl Acetate0.1 - 1% Triethylamine
Alumina (Neutral)Dichloromethane / MethanolNone
C18 (Reversed-Phase)Water / Acetonitrile0.1% Formic Acid or TFA

Diagrams

Purification_Decision_Tree start Crude this compound solid_or_liquid Is the crude product a solid? start->solid_or_liquid is_thermally_stable Is it thermally stable? solid_or_liquid->is_thermally_stable Yes column_chromatography Perform Column Chromatography solid_or_liquid->column_chromatography No (Oil) recrystallization Attempt Recrystallization is_thermally_stable->recrystallization Yes is_thermally_stable->column_chromatography No purity_check Assess Purity (NMR, HPLC-MS) recrystallization->purity_check column_chromatography->purity_check distillation Consider Vacuum Distillation (if liquid and thermally stable) purity_check->distillation If further purification needed

Caption: Decision tree for selecting a primary purification method.

Troubleshooting_Column_Chromatography start Poor Separation/ Peak Tailing in Column Chromatography cause1 Strong interaction of basic nitrogen with acidic silica start->cause1 cause2 Inappropriate eluent polarity start->cause2 cause3 Using acidic silica gel start->cause3 solution1 Add basic modifier to eluent (e.g., 0.1-1% Triethylamine) cause1->solution1 solution2 Optimize solvent system using TLC analysis cause2->solution2 solution3 Switch to neutral/basic alumina or reversed-phase cause3->solution3

Caption: Troubleshooting workflow for column chromatography issues.

References

Technical Support Center: Optimizing Reaction Conditions for Piperidine Derivative Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Piperidine Derivative Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this crucial heterocyclic scaffold. Piperidine and its derivatives are cornerstones in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2][3] However, their synthesis is not without challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you can optimize your reaction conditions for maximal yield and purity.

Section 1: Troubleshooting Guide by Synthetic Method

This section is structured to help you diagnose and solve common problems encountered during the most prevalent methods for piperidine ring formation.

Catalytic Hydrogenation of Pyridines

The reduction of pyridines is a direct and common route to piperidines, but the aromaticity of the pyridine ring and potential for catalyst poisoning can present significant hurdles.[4]

Problem: Slow or Incomplete Reaction

  • Potential Cause 1: Catalyst Poisoning. Impurities in the starting material or solvent can bind to the catalyst's active sites, rendering it inactive. The nitrogen atom of the pyridine substrate or piperidine product can also poison the catalyst.[5]

    • Solution: Ensure the purity of your pyridine substrate and solvents. If catalyst poisoning is suspected, consider increasing the catalyst loading or using a more robust catalyst. Acidic conditions, such as using glacial acetic acid as a solvent, can protonate the nitrogen, preventing it from binding to and poisoning the metal center.[4][5]

  • Potential Cause 2: Insufficient Catalyst Activity. The chosen catalyst may not be active enough for the specific substrate under the applied conditions.

    • Solution: Screen different catalysts. Rhodium catalysts, such as Rh/C or Rh₂O₃, are often more active than palladium for pyridine reduction.[4][5] Platinum oxide (PtO₂) is also a highly effective catalyst.[4] For some substrates, high-pressure hydrogenation may be necessary.[6]

  • Potential Cause 3: Inappropriate Reaction Conditions. Temperature and pressure may be too low for the reaction to proceed efficiently.

    • Solution: Systematically increase the temperature and hydrogen pressure. Refer to the table below for typical conditions for various catalysts.

Table 1: Typical Conditions for Catalytic Hydrogenation of Pyridines [4]

CatalystPressure (psi)Temperature (°C)SolventNotes
PtO₂ (Adams' catalyst)50 - 70Room Temp - 80Glacial Acetic AcidOften effective for substituted pyridines.[4]
Rh/C30 - 8060 - 80Acetic Acid, AlcoholsGenerally more active than Palladium for pyridine reduction.[4]
Pd/C30 - 8060 - 80Alcohols, Ethyl AcetateCan be prone to catalyst poisoning.[4]
Raney NickelHigh170 - 200-Often used for the industrial synthesis of piperidine itself.[6]

Problem: Poor Stereoselectivity in the Reduction of Substituted Pyridines

  • Potential Cause: The reaction may be proceeding through a pathway that does not favor the desired diastereomer.

    • Solution: The choice of catalyst and conditions can significantly influence the stereochemical outcome. For multisubstituted pyridines, rhodium oxide (Rh₂O₃) has been shown to yield the corresponding cis piperidines as the major product under mild conditions.[5] Iridium-catalyzed ionic hydrogenation has also demonstrated high selectivity.[7] Experimenting with different catalyst systems is crucial for optimizing stereoselectivity.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and can be applied intramolecularly to form the piperidine ring or intermolecularly to N-alkylate a pre-existing piperidine.[8][9]

Problem: Low Yield of the Desired Piperidine

  • Potential Cause 1: Inefficient Iminium Ion Formation. The reaction between the amine and carbonyl group is an equilibrium process. If the equilibrium does not favor the imine/iminium ion, the subsequent reduction will be slow.

    • Solution: The optimal pH for imine formation is typically between 4 and 5.[10] Adding a mild acid, such as acetic acid, can catalyze imine formation.[11] The removal of water, for example by using molecular sieves, can also drive the equilibrium towards the imine.[11]

  • Potential Cause 2: Reduction of the Carbonyl Starting Material. If a strong reducing agent is used, it may reduce the aldehyde or ketone before it has a chance to form the imine.

    • Solution: Use a selective reducing agent that is more reactive towards the iminium ion than the carbonyl group. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are excellent choices for this reason.[8][10]

  • Potential Cause 3: Steric Hindrance. If either the amine or the carbonyl component is sterically hindered, the reaction rate may be significantly reduced.

    • Solution: Increase the reaction temperature and/or reaction time. Consider using a less sterically hindered starting material if possible.

Problem: Formation of Side Products

  • Potential Cause 1: Formation of a Bis-alkylated Product. In intermolecular reductive amination, the newly formed secondary amine can react with another molecule of the aldehyde to form a tertiary amine.

    • Solution: Use a stoichiometric excess of the primary amine relative to the aldehyde.

  • Potential Cause 2: Polymerization. In intramolecular cyclization reactions, intermolecular reactions can compete, leading to polymer formation.

    • Solution: Employ high-dilution conditions to favor the intramolecular cyclization pathway.[8]

Section 2: Frequently Asked Questions (FAQs)

Q1: My purified piperidine derivative has a yellow tint. What is the cause and how can I remove it?

A: A yellow color in piperidine is typically due to oxidation products.[4] While this may not impact all applications, for high-purity requirements, purification is recommended. The most effective method for removing these colored impurities is distillation.[4][12] To prevent future discoloration, store the purified piperidine derivative under an inert atmosphere (e.g., nitrogen or argon), protected from light and heat.[4]

Q2: I am struggling to separate my piperidine product from unreacted pyridine starting material by distillation. Why is this so difficult?

A: Piperidine and pyridine form a constant boiling azeotropic mixture, which makes complete separation by simple fractional distillation challenging.[4] This azeotrope consists of approximately 92% piperidine and 8% pyridine.[4] To overcome this, you can employ chemical separation. Piperidine, being a more basic secondary amine, will react with carbon dioxide (CO₂) to form a solid piperidinium carbonate salt, while the less basic pyridine will not. The solid salt can then be separated by filtration. The free piperidine can be liberated from the salt by treatment with a strong base, such as sodium hydroxide, followed by extraction and distillation.[12][13]

Q3: My solution of a piperidine derivative in DMF crystallized upon storage. What happened?

A: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[4] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (which can be liberated from other reagents in storage) to form a hydrochloride or other salt.[4] To resolve this, you can try redissolving the crystals, possibly with gentle heating. To prevent this in the future, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[4]

Q4: Do I need to protect the piperidine nitrogen during synthesis?

A: It is highly recommended to use an N-protected piperidine derivative (e.g., with a Boc or Cbz group), especially when using reagents that can react with the basic piperidine nitrogen.[4] This prevents side reactions and can also influence the stereochemical outcome of subsequent reactions. The protecting group can be removed in a later step if the free amine is desired.[4]

Q5: I am observing significant over-alkylation (formation of a quaternary ammonium salt) during N-alkylation of my piperidine. How can I minimize this?

A: Over-alkylation is a common side reaction when using reactive alkylating agents.[14] To minimize the formation of the quaternary ammonium salt, consider the following strategies:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess of the piperidine relative to the alkylating agent.[14]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture (e.g., using a syringe pump).[15] This ensures that the alkyl halide is more likely to react with the starting secondary amine rather than the product tertiary amine.[8]

  • Choice of Base: Use a non-nucleophilic, hindered base like N,N-diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate (K₂CO₃).[8]

  • Alternative Methods: Consider reductive amination as a milder and more selective alternative to direct alkylation with alkyl halides, as it avoids the issue of over-alkylation.[8][16]

Section 3: Experimental Protocols & Workflows

Protocol: General Procedure for Reductive Amination to Synthesize a 4-Substituted Piperidine

This protocol describes the intramolecular reductive amination of a δ-amino ketone to form a 4-substituted piperidine.

Materials:

  • δ-amino ketone hydrochloride (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the δ-amino ketone hydrochloride (1.0 eq) and dissolve it in anhydrous DCM.

  • If the starting material is a salt, add a base (e.g., triethylamine, 1.1 eq) to liberate the free amine.

  • (Optional) Add a catalytic amount of acetic acid to facilitate iminium ion formation.

  • Stir the mixture at room temperature for 30 minutes.

  • In a separate flask, suspend sodium triacetoxyborohydride (1.5 eq) in anhydrous DCM.

  • Slowly add the suspension of the reducing agent to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-substituted piperidine.

Workflow Diagram: Troubleshooting Low Yield in Reductive Amination

G start Low Yield in Reductive Amination check_imine Check Imine/Iminium Formation start->check_imine check_reduction Check Reduction Step start->check_reduction check_stability Check Substrate/Product Stability start->check_stability add_acid Add catalytic acid (e.g., AcOH) to adjust pH to 4-5 check_imine->add_acid Is pH optimal? remove_water Add drying agent (e.g., molecular sieves) check_imine->remove_water Is water removal needed? use_selective_reagent Use selective reducing agent (NaBH(OAc)₃ or NaBH₃CN) check_reduction->use_selective_reagent Is starting material being reduced? control_temp Control reaction temperature (e.g., add reducing agent at 0°C) check_reduction->control_temp Is reaction exothermic? protecting_group Consider protecting groups for sensitive functionalities check_stability->protecting_group check_side_reactions Analyze for side products (e.g., alcohol from carbonyl reduction) use_selective_reagent->check_side_reactions

Caption: Decision workflow for troubleshooting low yields in reductive amination reactions.

Mechanism Diagram: Catalytic Hydrogenation of Pyridine

G cluster_0 Catalyst Surface Pyridine Pyridine AdsorbedPy Adsorbed Pyridine Pyridine->AdsorbedPy Adsorption Piperidine Piperidine AdsorbedPy->Piperidine Stepwise Hydrogenation (+6H•) H2 H₂ AdsorbedH 2 H• H2->AdsorbedH Dissociation DesorbedPiperidine Piperidine (Product) Piperidine->DesorbedPiperidine Desorption

Caption: Simplified mechanism of pyridine hydrogenation on a heterogeneous catalyst surface.

References

Technical Support Center: Recrystallization of Methyl Nipecotate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of methyl nipecotate hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who are looking to achieve high purity of this critical intermediate through recrystallization. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting solutions for common challenges encountered in the laboratory.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most frequent and challenging issues encountered during the recrystallization of methyl nipecotate hydrochloride. The question-and-answer format is designed to help you quickly diagnose your problem and implement an effective solution.

Question 1: My compound is "oiling out" and separating as a liquid instead of forming crystals. What is causing this, and how can I resolve it?

Answer: "Oiling out" is a common phenomenon that occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solution is supersaturated to a degree that favors rapid, disordered precipitation over orderly crystal lattice formation.[1][2][3] For methyl nipecotate hydrochloride, which has a relatively low melting point for a salt, this can be particularly prevalent.

Causality & Solution Workflow:

  • High Solute Concentration: The most frequent cause is that the concentration of your compound in the hot solvent is too high. Upon cooling, the saturation point is passed so rapidly that molecules don't have time to orient themselves into a crystal lattice.

    • Solution: Gently reheat the mixture until the oil completely redissolves. Add a small additional volume (10-15%) of the hot solvent to decrease the concentration, and then allow it to cool much more slowly.[2]

  • Rapid Cooling: Inducing crystallization too quickly by placing the hot flask directly into an ice bath is a common mistake that leads to oiling.

    • Solution: Allow the solution to cool gradually to room temperature on a benchtop, insulated with a cork ring or paper towels. Once at room temperature, you can then move it to a refrigerator, and finally to an ice bath for maximizing yield.[1] Slow cooling is crucial for the formation of large, well-defined crystals.[1]

  • Inappropriate Solvent Choice: The boiling point of your solvent might be higher than the melting point of your compound.[1][3]

    • Solution: Switch to a lower-boiling point solvent or a mixed-solvent system. For instance, if you are using a high-boiling alcohol, consider switching to ethyl acetate or methyl acetate.[4]

Question 2: I have allowed my solution to cool completely, but no crystals have formed. What are my next steps?

Answer: The failure of crystals to form is typically due to one of two reasons: either the solution is not sufficiently saturated (too much solvent was used), or the solution is supersaturated and requires a nucleation event to initiate crystallization.[2]

Troubleshooting Protocol:

  • Reduce Solvent Volume: This is the most common reason for crystallization failure.[2]

    • Action: Gently heat the solution and boil off a portion of the solvent (typically 15-25%) in a fume hood. You can also use a rotary evaporator to remove the solvent more controllably.[2] Allow the more concentrated solution to cool again.

  • Induce Nucleation (for Supersaturated Solutions):

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[2] The microscopic imperfections on the glass provide a nucleation site for crystal growth.

    • Seeding: If you have a small crystal of pure methyl nipecotate hydrochloride, add it to the cooled solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[2][5]

    • Ultra-Cooling: Place the flask in a dry ice/acetone bath for a very short period. This can sometimes force nucleation, but be aware that rapid crystallization may trap impurities. Once a few crystals form, allow the solution to warm back to room temperature for slower, more controlled growth.[1]

Question 3: My final product is still colored or shows significant impurities by analysis (NMR/HPLC). How can I improve the purity?

Answer: Persistent impurities indicate that your chosen solvent system is not effectively differentiating between your product and the contaminant.

Purity Enhancement Strategies:

  • Decolorization: If you have colored impurities, they can often be removed with activated carbon.

    • Procedure: After dissolving your crude product in the hot solvent, cool the solution slightly below its boiling point and add a very small amount of activated charcoal (1-2% of solute weight). Swirl and reheat the mixture for a few minutes. The colored impurities will adsorb onto the carbon. Remove the carbon via hot gravity filtration through a fluted filter paper before allowing the solution to cool.[6] Caution: Adding charcoal to a boiling solution can cause violent bumping.

  • Solvent System Re-evaluation: The solubility profiles of your product and the impurity may be too similar in the current solvent.

    • Action: Consult a solvent polarity chart and choose a different solvent or mixed-solvent system. For amine hydrochlorides, polar protic solvents like isopropanol are often effective.[7] A mixed system like ethyl acetate/petroleum ether can also be highly effective, as the product is soluble in the polar component but insoluble in the non-polar component.[4]

  • Pre-recrystallization Wash: Sometimes a simple solvent wash can remove a key impurity before recrystallization.

    • Action: If you know the impurity is non-polar, you can wash the crude solid with a non-polar solvent like diethyl ether or hexane, in which the hydrochloride salt should be insoluble.[7]

Frequently Asked Questions (FAQs)

  • Q: What is the best solvent for recrystallizing methyl nipecotate hydrochloride?

    • A: There is no single "best" solvent, as the ideal choice depends on the impurities present. However, excellent starting points reported in the literature for related compounds include methyl acetate, ethyl acetate, or a mixed system of ethyl acetate with an anti-solvent like petroleum ether or hexane.[4] Isopropanol is also a highly recommended solvent for amine hydrochloride salts in general, as they are often too soluble in ethanol or methanol for effective recrystallization.[7]

  • Q: How do I choose between a single-solvent and a two-solvent system?

    • A: Use a single-solvent system when you can find a solvent that dissolves the compound when hot but not when cold. This is the simplest method. A two-solvent system is used when no single solvent has this property. In this case, you dissolve the compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then add a "bad" or "anti-solvent" (in which it is insoluble) dropwise until the solution becomes cloudy (the saturation point).[6] Reheat to clarify and then cool slowly.

  • Q: How much solvent should I use?

    • A: The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.[3] This creates a saturated solution that will give the highest possible yield upon cooling. Add the boiling solvent to your crude solid in small portions, swirling and heating between additions, until everything just dissolves.[6]

  • Q: How can I maximize my crystal yield?

    • A: To maximize yield:

      • Use the minimum amount of hot solvent.

      • Allow the solution to cool slowly and undisturbed to room temperature.

      • Cool the flask in an ice bath for at least 30 minutes after it has reached room temperature to maximize precipitation.

      • When filtering, wash the crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product.

      • You can attempt to recover a "second crop" of crystals by evaporating some of the solvent from the filtrate (mother liquor), though this crop will likely be less pure than the first.

Data Summary: Recommended Solvent Systems

The selection of an appropriate solvent is the most critical step in a successful recrystallization.[8] The table below summarizes promising solvent systems for methyl nipecotate hydrochloride based on established chemical principles and literature precedents for similar amine salts.

Solvent SystemTypeRationale & Key CharacteristicsExpected Purity
Isopropanol (IPA) Single SolventGood choice for hydrochloride salts which are often too soluble in EtOH/MeOH.[7] Moderate boiling point (82.6 °C) helps prevent oiling out.High
Methyl Acetate Single SolventExplicitly mentioned in literature for a closely related compound.[4] Lower boiling point (57 °C) is advantageous.High
Ethyl Acetate / Hexane Two-SolventA classic polar/non-polar mixture. Dissolve in hot ethyl acetate, add hexane as the anti-solvent. Excellent for fine-tuning solubility.[4][9]Very High
Ethanol / Diethyl Ether Two-SolventAnother common pair for polar salts. Dissolve in minimal hot ethanol, add ether to precipitate the salt.[7]Good to High

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization using Isopropanol (IPA)
  • Dissolution: Place the crude methyl nipecotate hydrochloride (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a stir bar. Add a small portion of isopropanol (e.g., 15 mL) and bring the mixture to a gentle boil on a hot plate with stirring.

  • Saturation: Continue adding hot isopropanol in small portions (1-2 mL at a time) until the solid just dissolves completely. Avoid adding a large excess of solvent.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration at this stage.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature on a cork ring. Do not disturb the flask during this period.

  • Yield Maximization: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol.

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a modest temperature (e.g., 40-50 °C).

Protocol 2: Two-Solvent Recrystallization using Ethyl Acetate/Hexane
  • Dissolution: Place the crude methyl nipecotate hydrochloride into an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate while heating and stirring until the solid is fully dissolved.

  • Induce Saturation: While keeping the solution hot, add hexane dropwise until a persistent cloudiness (turbidity) is observed.

  • Clarification: Add a few more drops of hot ethyl acetate, just enough to make the solution clear again.

  • Crystallization & Collection: Follow steps 4 through 8 from the single-solvent protocol above, using an ice-cold mixture of ethyl acetate/hexane (in the same approximate ratio) for the final wash.

Visualization of Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Crude Methyl Nipecotate HCl Dissolved in Hot Solvent cool_solution Cool Solution Slowly start->cool_solution check_crystals Crystals Form? cool_solution->check_crystals oiling_out Problem: Oiling Out check_crystals->oiling_out Forms Oil no_crystals Problem: No Crystals check_crystals->no_crystals No crystals_ok Yes check_crystals->crystals_ok Yes reheat_add_solvent Reheat to Dissolve Oil Add 10-15% More Solvent oiling_out->reheat_add_solvent cool_slower Cool Even Slower reheat_add_solvent->cool_slower cool_slower->cool_solution reduce_volume Reduce Solvent Volume (Boil off / Rotovap) no_crystals->reduce_volume Likely too dilute induce_nucleation Induce Nucleation (Scratch / Seed) no_crystals->induce_nucleation If concentrated reduce_volume->cool_solution induce_nucleation->cool_solution collect_crystals Collect via Vacuum Filtration crystals_ok->collect_crystals check_purity Check Purity (TLC, NMR, MP) collect_crystals->check_purity pure Pure check_purity->pure Yes impure Problem: Impure check_purity->impure No re_evaluate Re-evaluate Solvent System Consider Charcoal Treatment impure->re_evaluate re_evaluate->start Repeat Process

Caption: Troubleshooting workflow for recrystallization.

References

Identifying and minimizing side products in methyl nipecotate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of methyl nipecotate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to this synthesis. Our goal is to equip you with the scientific understanding and practical knowledge to identify and minimize side products, thereby optimizing your reaction outcomes.

Introduction

The synthesis of methyl nipecotate, a valuable piperidine-containing building block in medicinal chemistry, is most commonly achieved through a two-step process: the Fischer esterification of nicotinic acid to methyl nicotinate, followed by the catalytic hydrogenation of the pyridine ring. While seemingly straightforward, this synthetic route is prone to the formation of several side products that can complicate purification and reduce yields. This guide provides a detailed examination of these potential pitfalls and offers scientifically grounded solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to methyl nipecotate?

A1: The most prevalent and economically viable route is a two-step synthesis. The first step is the Fischer esterification of nicotinic acid with methanol, catalyzed by a strong acid like sulfuric acid, to produce methyl nicotinate.[1] The second step involves the catalytic hydrogenation of the pyridine ring of methyl nicotinate to the piperidine ring of methyl nipecotate using a heterogeneous catalyst, typically a platinum-group metal on a carbon support.[2][3]

Q2: What are the primary side products I should be aware of during the synthesis of methyl nipecotate?

A2: The main side products can be categorized by the stage at which they form:

  • Esterification Stage:

    • Unreacted Nicotinic Acid: Incomplete esterification will leave nicotinic acid as an impurity.

    • Pyridine: Decarboxylation of nicotinic acid at high temperatures can produce pyridine, which will subsequently be hydrogenated to piperidine.[4]

  • Hydrogenation Stage:

    • Incompletely Hydrogenated Intermediates: The reduction of the pyridine ring is a stepwise process, and incomplete reaction can lead to the presence of di- and tetrahydropyridine intermediates.[5][6]

    • 3-(hydroxymethyl)piperidine (Over-reduction of the ester): The methyl ester group can be reduced to a primary alcohol, particularly with highly active catalysts or harsh reaction conditions.[7]

    • Piperidine: If pyridine is present from the decarboxylation of nicotinic acid, it will be hydrogenated to piperidine.

    • N-Methyl Methyl Nipecotate: Under certain conditions, particularly with methanol as a solvent at elevated temperatures in the presence of some catalysts, N-methylation of the product can occur.

  • Work-up Stage:

    • Nipecotic Acid (Hydrolysis): The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially in the presence of water under acidic or basic conditions during work-up.[8]

Q3: Which analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively monitor the disappearance of the starting material (methyl nicotinate) and the appearance of the product (methyl nipecotate).[4]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantitative analysis of the reaction mixture, allowing for the accurate determination of the purity of methyl nipecotate and the quantification of non-volatile impurities like unreacted methyl nicotinate and nipecotic acid.[9][10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile components, including the desired product, over-reduced alcohol, and any partially hydrogenated intermediates. The mass spectrometer provides structural information for definitive identification of side products.[11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information of the final product and can be used to identify and quantify impurities if their signals are resolved from the product's signals.[4]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of methyl nipecotate, providing potential causes and actionable solutions.

Issue 1: Low Yield of Methyl Nipecotate

Symptoms: After purification, the isolated yield of methyl nipecotate is significantly lower than expected.

Potential Cause Explanation & Scientific Rationale Recommended Solution
Incomplete Esterification of Nicotinic Acid The Fischer esterification is an equilibrium reaction. Insufficient catalyst, inadequate reaction time, or the presence of water can lead to a significant amount of unreacted nicotinic acid, which will be removed during work-up, thus lowering the overall yield.1. Use Excess Methanol: Employing methanol as the solvent drives the equilibrium towards the product side. 2. Ensure Anhydrous Conditions: Use dry glassware and anhydrous methanol. 3. Adequate Catalyst Loading: Ensure a sufficient amount of sulfuric acid is used to catalyze the reaction effectively. 4. Monitor Reaction Completion: Use TLC to monitor the disappearance of the nicotinic acid spot before proceeding with the work-up.[14]
Incomplete Hydrogenation of Methyl Nicotinate The aromatic pyridine ring is relatively stable, and its reduction requires an active catalyst and appropriate reaction conditions (temperature, pressure). Insufficient catalyst activity, low hydrogen pressure, or short reaction times can result in a mixture of starting material and product.[15][16]1. Optimize Catalyst: Ensure the catalyst (e.g., Rh/C, Ru/C, Pt/C) is active. If necessary, use a fresh batch. Rhodium and Ruthenium are generally very active for pyridine hydrogenation.[3][17] 2. Increase Hydrogen Pressure: Higher hydrogen pressure increases the concentration of hydrogen on the catalyst surface, accelerating the rate of hydrogenation.[16] 3. Elevate Temperature: Increasing the reaction temperature can improve the reaction rate, but be cautious of promoting side reactions. 4. Extend Reaction Time: Monitor the reaction by TLC or GC until the methyl nicotinate is fully consumed.
Catalyst Poisoning The nitrogen lone pair in both the starting material (methyl nicotinate) and the product (methyl nipecotate) can bind to the metal surface of the catalyst, leading to deactivation.[3]1. Acidic Additive: The addition of a small amount of acid (e.g., acetic acid or HCl) can protonate the pyridine nitrogen, preventing it from coordinating to and poisoning the catalyst.[5] 2. Increase Catalyst Loading: A higher catalyst loading may compensate for partial deactivation.[5]
Product Loss During Work-up and Purification Methyl nipecotate is a relatively polar and water-soluble compound. Significant losses can occur during aqueous work-up and extractions if not performed carefully.1. Saturate Aqueous Layer: Before extraction, saturate the aqueous layer with a salt (e.g., NaCl) to decrease the solubility of the product. 2. Multiple Extractions: Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery. 3. Careful pH Adjustment: During neutralization, avoid strongly acidic or basic conditions for prolonged periods to prevent ester hydrolysis.[14]
Issue 2: Presence of Significant Impurities After Synthesis

Symptoms: Chromatographic or spectroscopic analysis of the crude or purified product shows the presence of one or more significant impurities.

Observed Impurity Potential Cause & Mechanism Minimization & Removal Strategy
Unreacted Methyl Nicotinate Incomplete hydrogenation. See "Low Yield" section for causes.Minimization: Optimize hydrogenation conditions (catalyst, pressure, temperature, time).[15][16] Removal: Methyl nipecotate is significantly more polar than methyl nicotinate. They can be separated by silica gel column chromatography.
Incompletely Hydrogenated Intermediates (e.g., Methyl 1,2,5,6-tetrahydronicotinate) The hydrogenation of the pyridine ring proceeds through di- and tetrahydropyridine intermediates. If the reaction is stopped prematurely or the conditions are not forcing enough, these intermediates can remain.[5][6]Minimization: Ensure the reaction goes to completion by extending the reaction time and/or increasing the hydrogen pressure and temperature. Removal: These intermediates have similar polarities to the final product and can be difficult to separate. Re-subjecting the mixture to the hydrogenation conditions is often the most effective approach.
3-(hydroxymethyl)piperidine (Over-reduction) Highly active catalysts (like Rhodium or Ruthenium) or harsh conditions (high temperature and pressure) can lead to the reduction of the methyl ester group to a primary alcohol. This occurs via hydride attack on the carbonyl carbon.[7]Minimization: 1. Use a less active catalyst: Palladium on carbon (Pd/C) is generally less prone to over-reduction of esters compared to Rh or Ru. 2. Milder Conditions: Reduce the reaction temperature and pressure. Removal: The alcohol is significantly more polar than the ester. Separation can be achieved by silica gel column chromatography.
Nipecotic Acid (Hydrolysis Product) The methyl ester can be hydrolyzed to the corresponding carboxylic acid during aqueous work-up, especially if exposed to acidic or basic conditions for an extended period.[8]Minimization: 1. Neutralize Carefully: Perform neutralization of any acidic or basic solutions at low temperatures (e.g., in an ice bath) and work up the reaction promptly. 2. Anhydrous Work-up: If possible, use an anhydrous work-up procedure. Removal: Nipecotic acid is a zwitterionic and highly polar compound. It can be removed by an aqueous wash of the organic extract or by silica gel column chromatography.
Piperidine This impurity arises from the decarboxylation of nicotinic acid to pyridine during the initial esterification step (if performed at very high temperatures), followed by the hydrogenation of pyridine to piperidine.[4]Minimization: Avoid excessive temperatures during the esterification of nicotinic acid. Removal: Piperidine is a volatile amine and can often be removed under high vacuum. If it persists, it can be separated from the more polar methyl nipecotate by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of Methyl Nicotinate

This protocol is a standard Fischer esterification.

Materials:

  • Nicotinic acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend nicotinic acid in anhydrous methanol (approximately 5-10 mL per gram of nicotinic acid).

  • With stirring, slowly add concentrated sulfuric acid (approximately 0.2-0.3 equivalents) to the suspension. The mixture should become homogeneous.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Carefully neutralize the residue by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. Ensure the final pH is neutral to slightly basic.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude methyl nicotinate, which can be used in the next step without further purification if the purity is sufficient.

Protocol 2: Catalytic Hydrogenation of Methyl Nicotinate to Methyl Nipecotate

This protocol describes a general procedure for catalytic hydrogenation. Caution: Hydrogenations should be carried out in a well-ventilated fume hood using appropriate safety equipment and a properly set up hydrogenation apparatus.

Materials:

  • Methyl nicotinate

  • Methanol or Ethanol (anhydrous)

  • 5% Rhodium on Carbon (Rh/C) or 5% Ruthenium on Carbon (Ru/C)

  • Celite®

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve methyl nicotinate in anhydrous methanol or ethanol (approximately 10-20 mL per gram of substrate).

  • Carefully add the hydrogenation catalyst (e.g., 5-10 mol% of 5% Rh/C) to the solution.

  • Seal the reaction vessel and purge it with an inert gas (e.g., nitrogen or argon) several times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. The progress of the reaction can be monitored by the uptake of hydrogen and/or by analyzing aliquots via GC or TLC.

  • Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain crude methyl nipecotate.

  • The crude product can be purified by vacuum distillation or silica gel column chromatography if necessary.

Visualizations

Logical Workflow for Methyl Nipecotate Synthesis

cluster_esterification Step 1: Fischer Esterification cluster_hydrogenation Step 2: Catalytic Hydrogenation cluster_side_products Potential Side Products Nicotinic_Acid Nicotinic Acid Methyl_Nicotinate Methyl Nicotinate Nicotinic_Acid->Methyl_Nicotinate Reflux Unreacted_Nicotinic_Acid Unreacted Nicotinic Acid Nicotinic_Acid->Unreacted_Nicotinic_Acid Decarboxylation_Product Piperidine Nicotinic_Acid->Decarboxylation_Product High Temp. Methanol Methanol Methanol->Methyl_Nicotinate Sulfuric_Acid H₂SO₄ (cat.) Sulfuric_Acid->Methyl_Nicotinate Methyl_Nipecotate Methyl Nipecotate (Product) Methyl_Nicotinate->Methyl_Nipecotate Pressure, Temp. Incomplete_Hydrogenation Incompletely Hydrogenated Intermediates Methyl_Nicotinate->Incomplete_Hydrogenation Hydrogen H₂ (gas) Hydrogen->Methyl_Nipecotate Catalyst Catalyst (e.g., Rh/C) Catalyst->Methyl_Nipecotate Over_reduction 3-(hydroxymethyl)piperidine Methyl_Nipecotate->Over_reduction Hydrolysis Nipecotic Acid Methyl_Nipecotate->Hydrolysis

Caption: Synthetic workflow and potential side product formation in methyl nipecotate synthesis.

Troubleshooting Logic for Side Product Formation

cluster_impurities Identify Major Impurity cluster_solutions Implement Corrective Action Start Crude Product Analysis (TLC, GC-MS, HPLC) Unreacted_SM Unreacted Methyl Nicotinate Start->Unreacted_SM Partially_Reduced Partially Reduced Intermediates Start->Partially_Reduced Over_Reduced Over-reduced Alcohol Start->Over_Reduced Hydrolyzed Nipecotic Acid Start->Hydrolyzed Optimize_Hydrogenation Optimize Hydrogenation: - Increase H₂ pressure/temp - Extend reaction time - Check catalyst activity Unreacted_SM->Optimize_Hydrogenation Re_run_Reaction Re-run Hydrogenation Partially_Reduced->Re_run_Reaction Milder_Conditions Use Milder Conditions: - Lower H₂ pressure/temp - Use less active catalyst (e.g., Pd/C) Over_Reduced->Milder_Conditions Careful_Workup Careful Work-up: - Neutralize at low temp - Prompt extraction Hydrolyzed->Careful_Workup

References

Technical Support Center: Synthesis of Methyl 5-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of Methyl 5-hydroxypiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. The piperidine scaffold is a crucial component in a vast number of pharmaceuticals, making efficient and high-yield synthetic routes to its derivatives, such as this compound, a significant area of focus in medicinal chemistry.[1][2]

This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the technical accuracy and reliability of your work.

Troubleshooting Guide: Enhancing Your Yield

Low yields in heterocyclic synthesis can be attributed to a variety of factors, from suboptimal reaction conditions to challenges in product purification.[3][4][5] This section addresses specific problems you might encounter during the synthesis of this compound and provides actionable solutions.

Question 1: My yield of this compound is consistently low. What are the most likely causes and how can I address them?

Answer:

Consistently low yields are a common frustration in organic synthesis. For the preparation of this compound, the primary synthetic route often involves the reduction of a pyridine precursor, Methyl 5-hydroxynicotinate.[6] The challenges in this transformation can be systematically addressed by examining the following critical areas:

1. Incomplete Catalytic Hydrogenation of the Pyridine Ring:

The aromaticity of the pyridine ring makes its reduction a significant hurdle, often requiring potent catalytic systems and specific reaction conditions.[1][6]

  • Catalyst Activity and Selection: The choice and condition of your catalyst are paramount.

    • Common Catalysts: Platinum group metals are highly effective for pyridine hydrogenation.[1] Platinum(IV) oxide (PtO₂, Adams' catalyst) and Rhodium on carbon are frequently used.[6][7]

    • Catalyst Poisoning: The nitrogen atom in both the pyridine starting material and the piperidine product can act as a Lewis base and poison the catalyst, reducing its efficacy.[1]

    • Troubleshooting Steps:

      • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst-to-substrate ratio can sometimes overcome partial deactivation.

      • Use Fresh Catalyst: Ensure your catalyst is not old or has been improperly stored. Some catalysts can be pyrophoric and lose activity upon exposure to air.[1]

      • Consider Alternative Catalysts: If one catalyst consistently underperforms, exploring others like Rhodium on carbon or even homogeneous catalysts might be beneficial.[7] Recent research has also explored iridium-catalyzed ionic hydrogenation which shows high tolerance for various functional groups.[8]

  • Reaction Conditions:

    • Hydrogen Pressure: The hydrogenation of pyridines often requires elevated hydrogen pressures to overcome the aromatic stabilization.[6] Pressures in the range of 50-70 bar are commonly employed.[1][6]

    • Temperature: While many hydrogenations can be run at room temperature, some substrates may require gentle heating to improve reaction rates.[6] However, be cautious as excessive heat can lead to side reactions.

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Protic solvents like glacial acetic acid are often used as they can protonate the pyridine ring, facilitating its reduction.[6] Other solvents such as methanol or ethanol are also common.

2. Purity of Starting Materials and Reagents:

Impurities in your starting material, Methyl 5-hydroxynicotinate, or the solvent can have a detrimental effect on the reaction.[3]

  • Starting Material Purity: Ensure your Methyl 5-hydroxynicotinate is of high purity. Impurities can interfere with the catalyst or lead to the formation of side products that complicate purification.

  • Solvent Purity: Use dry, high-purity solvents. Water can sometimes interfere with the catalytic process.[3]

3. Inefficient Work-up and Purification:

Product loss during the work-up and purification steps is a frequent contributor to low yields.[4]

  • Catalyst Filtration: The filtration to remove the heterogeneous catalyst can be a source of product loss.

    • Thorough Rinsing: Ensure the reaction vessel and the filter cake (e.g., Celite®) are thoroughly rinsed with the work-up solvent (e.g., ethyl acetate) to recover all the product.[1][4]

    • Caution with Pyrophoric Catalysts: Be aware that catalysts like platinum on carbon can be pyrophoric. Do not allow the filter cake to dry completely in the air. Quench the filter cake with water after rinsing.[1]

  • Extraction and Isolation:

    • pH Adjustment: The basicity of the piperidine nitrogen means that the product can be soluble in acidic aqueous layers. Ensure your aqueous layer is sufficiently basic during extraction to keep the product in the organic phase.

    • Emulsion Formation: Emulsions can form during extraction, trapping the product. Various techniques like adding brine or filtering through Celite® can help break emulsions.

  • Purification Method:

    • Column Chromatography: If column chromatography is used, ensure the chosen solvent system provides good separation between your product and any impurities. Some N-heterocycles can be unstable on acidic silica gel. Using neutralized silica gel or an alternative stationary phase like alumina might be necessary.

    • Recrystallization: This can be a highly effective method for obtaining pure crystalline products, but finding the right solvent system is key.[9]

Question 2: I am observing the formation of significant side products. What are they likely to be and how can I minimize them?

Answer:

Side product formation is a common challenge in the synthesis of piperidine derivatives. Understanding the potential side reactions can help in devising strategies to minimize their formation.

Potential Side Reactions and Mitigation Strategies:

Side Product Plausible Cause Mitigation Strategy
Partially Hydrogenated Intermediates (e.g., Tetrahydropyridines) Incomplete reaction due to insufficient reaction time, low hydrogen pressure, or deactivated catalyst.Increase reaction time, ensure adequate hydrogen pressure, and use fresh, active catalyst. Monitor the reaction by TLC or LC-MS to confirm complete conversion of the starting material.
N-Alkylated Piperidines If using an alcohol solvent (e.g., methanol, ethanol) at elevated temperatures, N-alkylation of the product can occur, especially with certain catalysts.Conduct the reaction at a lower temperature. Consider using a non-alcoholic solvent if N-alkylation is a persistent issue.
Over-reduction of the Ester Group Use of overly harsh reducing conditions or a non-selective catalyst could potentially lead to the reduction of the methyl ester to a hydroxymethyl group.Use a catalyst known for its chemoselectivity, such as PtO₂ or specific rhodium catalysts, which are generally selective for the pyridine ring over ester groups under controlled conditions.[6][7]
Products from Impurities in Starting Material Impurities in the starting Methyl 5-hydroxynicotinate can lead to a variety of side products.Ensure the purity of the starting material through techniques like recrystallization or column chromatography before use.

Experimental Workflow for Minimizing Side Products:

Caption: Troubleshooting workflow for side product formation.

Frequently Asked Questions (FAQs)

This section addresses broader questions related to the synthesis of this compound.

Question 3: What are the key considerations when choosing a catalyst for the hydrogenation of Methyl 5-hydroxynicotinate?

Answer:

The choice of catalyst is a critical decision that will significantly influence the success of your synthesis. Here are the key factors to consider:

  • Activity: The catalyst must be active enough to reduce the aromatic pyridine ring under reasonable conditions. Platinum and rhodium-based catalysts are generally very active for this transformation.[1][7]

  • Chemoselectivity: The catalyst should selectively reduce the pyridine ring without affecting other functional groups, namely the methyl ester and the hydroxyl group. PtO₂ is often a good choice for its ability to hydrogenate pyridines while leaving other reducible groups intact under acidic conditions.[6]

  • Stereoselectivity: For substituted pyridines, the catalyst can influence the stereochemical outcome of the hydrogenation. While Methyl 5-hydroxynicotinate is achiral, this is an important consideration for more complex derivatives.

  • Cost and Availability: Platinum group metal catalysts can be expensive. For large-scale synthesis, cost-effectiveness is a major factor.

  • Ease of Handling and Separation: Heterogeneous catalysts (e.g., metals on a carbon support) are generally preferred for ease of separation from the reaction mixture by filtration.[1] However, some may be pyrophoric and require careful handling.[1]

Question 4: Are there alternative synthetic routes to this compound that do not involve catalytic hydrogenation?

Answer:

While catalytic hydrogenation of the corresponding pyridine is the most direct and atom-economical method, other strategies exist for constructing the piperidine ring.[1] These can be useful if you face insurmountable challenges with hydrogenation or require specific stereoisomers.

  • Dieckmann Condensation: This intramolecular Claisen condensation of a diester can be used to form the six-membered piperidine ring.[10][11][12] The synthesis would involve preparing a suitable acyclic amino-diester precursor which, upon treatment with a base, would cyclize to form a β-keto ester that is a precursor to the desired product.[13]

  • Cyclization of Amino-aldehydes or Amino-ketones: Intramolecular reductive amination or other cyclization strategies of linear precursors can also yield piperidine derivatives.[2]

Conceptual Workflow for a Dieckmann Condensation Approach:

G start Acyclic Amino-Diester Precursor base Base-mediated Intramolecular Cyclization (Dieckmann Condensation) start->base NaOEt, EtOH keto_ester Cyclic β-Keto Ester Intermediate base->keto_ester reduction Reduction of Ketone keto_ester->reduction e.g., NaBH₄ final_product This compound reduction->final_product

Caption: Conceptual workflow for a Dieckmann condensation route.

Question 5: How can I effectively monitor the progress of my hydrogenation reaction?

Answer:

Monitoring the reaction is crucial to determine the optimal reaction time and to avoid over-reduction or decomposition of the product.[3][4]

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the disappearance of the starting material (Methyl 5-hydroxynicotinate) and the appearance of the product. The starting material is aromatic and will likely have a different Rf value and UV activity compared to the saturated piperidine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a more powerful technique that can provide information about the conversion of the starting material and the formation of the product, as well as detect any side products. This is particularly useful for optimizing reaction conditions.

  • Hydrogen Uptake: In a closed hydrogenation system, monitoring the drop in hydrogen pressure can give a real-time indication of the reaction's progress. The reaction is complete when hydrogen uptake ceases.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Methyl 5-hydroxynicotinate

This protocol is a general guideline and may require optimization for your specific setup and scale.

Materials:

  • Methyl 5-hydroxynicotinate

  • Platinum(IV) oxide (PtO₂)

  • Glacial Acetic Acid

  • Hydrogen Gas

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Celite®

Procedure:

  • Reaction Setup: To a high-pressure reactor, add Methyl 5-hydroxynicotinate and glacial acetic acid.

  • Catalyst Addition: Carefully add PtO₂ to the reaction mixture.

  • Hydrogenation: Seal the reactor and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-70 bar).[1][6]

  • Reaction: Begin vigorous stirring and maintain the reaction at room temperature. Monitor the reaction progress by hydrogen uptake or by taking aliquots for TLC or LC-MS analysis.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen gas and purge the reactor with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water after rinsing thoroughly with ethyl acetate.[1]

  • Extraction: Transfer the filtrate to a separatory funnel. Carefully neutralize the acetic acid by washing with saturated sodium bicarbonate solution until effervescence ceases. Wash the organic layer with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

References

Troubleshooting regioselective synthesis of pyrazoles from piperidine precursors

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Regioselective Synthesis of Pyrazoles

A Guide for the Modern Medicinal & Process Chemist

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselective pyrazole synthesis. Instead of a rigid manual, this resource is structured as a series of practical questions and in-depth answers, mirroring the collaborative problem-solving approach used in our application laboratories. We will delve into the causality behind common synthetic challenges, provide field-tested protocols, and ground our recommendations in authoritative literature.

While the classical approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, known as the Knorr pyrazole synthesis, modern methodologies have expanded the toolkit available to chemists.[1][2][3] This guide will focus on the critical challenge that pervades many of these methods: controlling regioselectivity.

Part 1: Frequently Asked Questions (FAQs) & Core Concepts

This section addresses the fundamental questions regarding regioselectivity in pyrazole synthesis.

Q1: I'm getting a mixture of two regioisomers in my pyrazole synthesis. What is happening at the mechanistic level?

A1: This is the most common challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The formation of two regioisomers stems from the initial step of the reaction: the nucleophilic attack of the hydrazine on one of the two non-equivalent carbonyl groups of the dicarbonyl compound.[4]

The reaction can proceed via two competing pathways:

  • Pathway A: The substituted nitrogen (N1) of the hydrazine attacks the more reactive carbonyl (e.g., C1), leading to one regioisomer.

  • Pathway B: The same nitrogen attacks the other carbonyl (e.g., C3), leading to the alternative regioisomer.

The reactivity of the carbonyl carbons is influenced by both electronic and steric factors of their adjacent substituents (R¹ and R³). Similarly, the nucleophilicity of the two nitrogens in the hydrazine can differ, although the initial attack typically involves the more nucleophilic, substituted nitrogen.

Below is a mechanistic diagram illustrating these competing pathways in the classic Knorr synthesis.

Knorr_Mechanism cluster_reactants Reactants cluster_pathways Competing Pathways cluster_A Pathway A: Attack at C1 cluster_B Pathway B: Attack at C3 cluster_products Products Hydrazine R²-NH-NH₂ Intermediate_A Hydrazone Intermediate A Hydrazine->Intermediate_A Attack on C1 Intermediate_B Hydrazone Intermediate B Hydrazine->Intermediate_B Attack on C3 Diketone R¹-C(=O)-CH₂-C(=O)-R³ Diketone->Intermediate_A Diketone->Intermediate_B Isomer_A Regioisomer A (R¹ at C5, R³ at C3) Intermediate_A->Isomer_A Cyclization & Dehydration Isomer_B Regioisomer B (R¹ at C3, R³ at C5) Intermediate_B->Isomer_B Cyclization & Dehydration

Caption: Competing pathways in the Knorr pyrazole synthesis leading to regioisomers.

The final ratio of these isomers is determined by the kinetic and thermodynamic stability of the intermediates and transition states in each pathway.[4] Factors like solvent, temperature, and pH can significantly influence this balance.

Q2: How can I rationally control which regioisomer is the major product?

A2: Controlling regioselectivity requires manipulating the factors that influence the two competing pathways described above. Here are the key experimental levers you can pull:

  • pH Control (Acid/Base Catalysis): The pH of the reaction medium is critical.

    • Acidic Conditions: In strongly acidic media, both carbonyls are protonated, and the reaction is often under thermodynamic control. The reaction may favor the formation of the more stable hydrazone intermediate. However, very strong acid can fully protonate the hydrazine, reducing its nucleophilicity. Often, a catalytic amount of acid is sufficient.[1]

    • Neutral/Basic Conditions: Under neutral or basic conditions, the reaction is typically under kinetic control. The hydrazine will preferentially attack the most electrophilic (electron-deficient) and sterically accessible carbonyl carbon. For example, a trifluoromethyl ketone (-COCF₃) is a much stronger electrophile than a methyl ketone (-COCH₃), and attack will almost exclusively occur at the CF₃-bearing carbonyl.[2]

  • Solvent Choice: The solvent can influence reaction rates and equilibria.

    • Protic Solvents (e.g., Ethanol, Acetic Acid): These are traditional solvents that can participate in proton transfer, stabilizing charged intermediates. Reactions in ethanol often yield mixtures.[2]

    • Aprotic Dipolar Solvents (e.g., DMF, DMAc, NMP): These solvents have been shown to significantly enhance regioselectivity in certain cases, particularly in the synthesis of 1-arylpyrazoles.[2] They can accelerate dehydration steps and may favor one pathway over another.

  • Temperature and Reaction Time: Lowering the temperature can often increase selectivity by favoring the pathway with the lower activation energy (kinetic control). Conversely, higher temperatures may allow for the equilibration of intermediates, favoring the thermodynamically more stable product.

  • Strategic Use of Precursors: Modern methods bypass the 1,3-dicarbonyl ambiguity. For instance, using α,β-unsaturated ketones (chalcones), enaminones, or terminal alkynes with hydrazones can provide a single regioisomer due to the inherent polarity and defined reactivity of the starting materials.[5][6][7]

Part 2: Troubleshooting Common Experimental Scenarios

This section provides a structured approach to diagnosing and solving specific issues encountered in the lab.

Scenario 1: My reaction gives a nearly 1:1 mixture of regioisomers. How do I improve the ratio?

This is a classic kinetic vs. thermodynamic control problem. A 1:1 ratio suggests that the energy barriers for both reaction pathways are very similar under your current conditions.

Troubleshooting Workflow:

Caption: Decision workflow for optimizing a non-selective pyrazole synthesis.

Actionable Steps:

  • Switch to an Aprotic Dipolar Solvent: If you are using ethanol or methanol, try running the reaction in N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF). Gosselin et al. demonstrated that this switch can dramatically improve regioselectivity for arylhydrazines.[2]

  • Introduce Catalytic Acid: Add a catalytic amount (e.g., 0.1 eq) of a strong acid like HCl or p-toluenesulfonic acid (TsOH) to your reaction in an aprotic solvent. This can accelerate the desired cyclization and dehydration steps.[2][5]

  • Lower the Temperature: Cool the reaction to 0 °C or even -20 °C. This will amplify small differences in activation energy, potentially favoring one kinetic product.

Scenario 2: The reaction is very slow and gives low yields, alongside my regioisomer problem.

Low yield and slow conversion suggest a high activation energy barrier for the cyclization or dehydration steps.

Actionable Steps:

  • Microwave Irradiation: If thermally stable, microwave synthesis can dramatically reduce reaction times from hours to minutes and sometimes improve yields. Monitor carefully to ensure decomposition does not occur.

  • Use a Lewis Acid Catalyst: For certain substrates, Lewis acids like lithium perchlorate (LiClO₄) or silver triflate (AgOTf) can catalyze the condensation and cyclization, leading to faster reactions and higher yields, sometimes with improved regioselectivity.[5]

  • Check Hydrazine Salt Form: Ensure you are using the correct form of the hydrazine. Often, reactions work best with the free base, which may need to be generated from a hydrochloride salt in situ or prior to the reaction. Conversely, some protocols specify the use of the salt.[2]

Scenario 3: I have synthesized my pyrazole, but I cannot distinguish the regioisomers by ¹H NMR.

Distinguishing regioisomers is critical. While the H-4 proton singlet may look similar in both isomers, subtle differences in chemical shifts of other protons and carbons can be diagnostic. If ¹H NMR is ambiguous, more advanced techniques are required.

Protocol: Differentiating Pyrazole Regioisomers

  • ¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring carbons (C3, C4, C5) are highly sensitive to their electronic environment. The carbon atom adjacent to the N-R² group will have a different chemical shift compared to the one adjacent to the N-H (or N1) of the ring. This is often the most straightforward method.[8][9]

  • 2D NMR (HMBC & NOESY):

    • HMBC (Heteronuclear Multiple Bond Correlation): Look for long-range (2-3 bond) correlations. For example, the protons of the R¹ substituent should show a correlation to the C5 carbon in one isomer, but to the C3 carbon in the other.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows through-space correlations between protons. A correlation between the protons of the N1-R² substituent and the protons of the C5-R¹ substituent would unambiguously confirm that specific regioisomer.[10]

Data Reference Table: Typical NMR Chemical Shifts for Pyrazole Isomers Note: These are representative values in CDCl₃ and can vary significantly based on full substitution.[8][11]

NucleusIsomer A (e.g., 1-Ph, 3-Me, 5-CF₃)Isomer B (e.g., 1-Ph, 3-CF₃, 5-Me)Rationale for Difference
H-4 ~6.5-6.8 ppm (s)~6.7-7.0 ppm (s)Electron-withdrawing group at C3 deshields H-4 more strongly.
C-3 ~150-155 ppm~140-145 ppm (q, JCF)Direct attachment of CH₃ vs. CF₃. The CF₃ carbon shows C-F coupling.
C-5 ~145-150 ppm (q, JCF)~155-160 ppmDirect attachment of CF₃ vs. CH₃.
C-4 ~105-110 ppm~108-113 ppmSensitive to the electronic nature of both C3 and C5 substituents.
Scenario 4: I have a mixture of regioisomers. How can I purify the desired product?

If optimizing the reaction for selectivity is unsuccessful, purification is the next step.

  • Column Chromatography: This is the most common method.

    • Deactivate Silica: Pyrazoles are basic and can stick to acidic silica gel. Deactivate the silica by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%) or by using commercially available deactivated silica.[12]

    • Solvent System: A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) will usually separate the isomers. The polarity difference between regioisomers can sometimes be small, requiring careful optimization of the solvent system.

  • Crystallization: If the desired isomer is a solid and present as the major component, fractional crystallization can be highly effective. Try various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).[12][13]

  • Acid-Base Extraction/Purification: Pyrazoles are weak bases and can be protonated to form salts.[14] It is sometimes possible to exploit subtle pKa differences between isomers. Dissolving the mixture in an organic solvent and washing with a carefully pH-controlled aqueous acid solution might selectively extract one isomer. Alternatively, precipitating one isomer as a salt by adding an acid to an organic solution can be effective.[13][15]

References

Technical Support Center: Navigating the Scale-Up of 3-Hydroxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-hydroxypiperidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges encountered during the production of this critical pharmaceutical intermediate. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring a robust and scalable process.

Section 1: Catalytic Hydrogenation of 3-Hydroxypyridine – Troubleshooting Guide

The catalytic hydrogenation of 3-hydroxypyridine is a primary route to 3-hydroxypiperidine, but its scale-up is fraught with challenges ranging from reaction control to catalyst management.

Q1: My hydrogenation of 3-hydroxypyridine is sluggish or incomplete. What are the likely causes and how can I troubleshoot this?

A1: Sluggish or incomplete hydrogenation is a common issue when moving from bench to pilot scale. The root causes often lie in catalyst activity, hydrogen availability, or substrate purity.

Troubleshooting Steps:

  • Catalyst Activity Assessment:

    • Poisoning: The pyridine nitrogen itself can act as a catalyst poison. Furthermore, impurities in the 3-hydroxypyridine starting material, such as sulfur or other heterocyclic compounds, can irreversibly poison noble metal catalysts (e.g., Rh/C, Pt/C). It is crucial to use high-purity starting materials.

    • Deactivation: Catalysts like Palladium on carbon (Pd/C) and Raney Nickel can be pyrophoric and lose activity if handled improperly in the air.[1] Always handle catalysts under an inert atmosphere. If you suspect deactivation, use a fresh batch of catalyst.

    • Insufficient Loading: While 5-10 mol% might be suitable for lab scale, mass transfer limitations in larger reactors may necessitate a higher catalyst loading. However, simply increasing the amount is not always economical. First, ensure efficient agitation.

  • Hydrogen Mass Transfer:

    • Poor Agitation: In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), inefficient stirring is a primary cause of slow reactions.[1] The hydrogen must be effectively dispersed into the liquid phase to reach the catalyst surface. Ensure your reactor's agitation is sufficient to create a vortex and disperse the gas.

    • Inadequate Hydrogen Pressure: While atmospheric pressure might suffice for small-scale reactions, higher pressure (5-70 bar) is often required for complete conversion on a larger scale.[2] An increase in pressure enhances the solubility of hydrogen in the solvent, thereby increasing the reaction rate.

  • Reaction Conditions:

    • Solvent Choice: The choice of solvent can significantly impact the reaction. Acidic solvents like acetic acid can activate the pyridine ring by forming a pyridinium salt, making it more susceptible to reduction.[3] However, this can also lead to corrosion issues in stainless steel reactors.

    • Temperature: Increasing the temperature can improve the reaction rate, but it may also lead to side reactions and over-reduction. A typical starting point is room temperature, with gradual increases as needed.

Q2: I'm observing significant byproduct formation, particularly piperidine and other over-reduced species. How can I improve the selectivity?

A2: Over-reduction to piperidine is a common selectivity issue, resulting from the hydrogenolysis of the C-O bond. Controlling this requires careful optimization of reaction parameters.

Strategies for Enhancing Selectivity:

  • Catalyst Selection: Rhodium-based catalysts, such as Rh/C, are often reported to have better selectivity for the hydrogenation of the pyridine ring without significant hydrogenolysis compared to palladium or platinum catalysts. A bimetallic catalyst like rhodium-nickel on carbon has also been shown to provide high yields under milder conditions.[4]

  • Temperature and Pressure Control: Lowering the reaction temperature and pressure generally favors selectivity over rate. High temperatures and pressures can promote over-reduction.

  • Solvent and Additives: The use of specific solvents or additives can influence selectivity. For instance, carrying out the hydrogenation in the presence of an anhydride of a saturated aliphatic monocarboxylic acid has been patented to improve yields of the desired hydroxypiperidine after hydrolysis.[5]

ParameterEffect on RateEffect on Selectivity (vs. Over-reduction)Recommendation for Scale-Up
Temperature IncreasesDecreasesStart low and gradually increase to find the optimal balance.
Pressure IncreasesDecreasesUse the minimum pressure required for a reasonable reaction rate.
Catalyst VariesRh/C > Pd/C, Pt/CScreen different catalysts at the lab scale before scale-up.
Agitation IncreasesCan improveMaximize to ensure efficient hydrogen mass transfer.
Q3: How do I manage the exothermic nature of the hydrogenation reaction during scale-up to prevent a runaway reaction?

A3: Hydrogenation reactions are highly exothermic, and the risk of a thermal runaway increases significantly with scale due to the decrease in the surface-area-to-volume ratio, which limits heat dissipation.[6]

Process Safety Management:

  • Calorimetric Studies: Before scaling up, perform reaction calorimetry studies (e.g., using a reaction calorimeter) to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is crucial for designing an adequate cooling system for the large-scale reactor.

  • Controlled Dosing: Instead of adding the substrate all at once, use a semi-batch process where the 3-hydroxypyridine solution is fed into the reactor at a controlled rate. The feed rate can be linked to the reactor temperature, stopping the feed if the temperature exceeds a set point.

  • Hydrogen Flow Control: The rate of reaction, and thus heat generation, is directly proportional to the rate of hydrogen consumption. Controlling the hydrogen supply can be an effective way to manage the exotherm.

  • Emergency Preparedness: Ensure the reactor is equipped with a pressure relief system and a quench system. Develop a clear emergency shutdown procedure.[7]

Workflow for Safe Hydrogenation Scale-Up

cluster_0 Lab Scale (<<1L) cluster_1 Pilot Scale (10-100L) cluster_2 Production Scale (>1000L) lab_calorimetry Reaction Calorimetry (Determine ΔH, MTSR) lab_opt Process Optimization (Temp, Pressure, Catalyst) lab_calorimetry->lab_opt hazop HAZOP Study (Identify Risks) lab_opt->hazop Scale-Up Decision cooling_design Cooling System Design hazop->cooling_design semi_batch Implement Semi-Batch (Controlled Feed) cooling_design->semi_batch automation Automated Control System (Temp, Pressure, H2 Flow) semi_batch->automation Further Scale-Up emergency_plan Emergency Shutdown & Quench Plan automation->emergency_plan

Caption: A workflow for managing hydrogenation safety during scale-up.

Section 2: Chiral Synthesis and Purification – FAQs

Achieving high enantiomeric purity is critical for the use of 3-hydroxypiperidine derivatives in pharmaceuticals. This section addresses common questions regarding chiral synthesis and purification.

Q4: What are the pros and cons of chemical resolution versus asymmetric synthesis for producing enantiomerically pure (S)-1-Boc-3-hydroxypiperidine at scale?

A4: Both are viable routes, but they present different challenges at an industrial scale.

  • Chemical Resolution via Diastereomeric Salts:

    • Pros: This is a well-established and relatively simple technique.[8] It often results in very high enantiomeric excess (>99%).

    • Cons: The theoretical maximum yield is 50% unless an effective racemization and recycling loop for the unwanted enantiomer is developed. The cost and recovery of the resolving agent are significant factors at scale.[8] Finding the right combination of resolving agent and solvent for efficient crystallization can be time-consuming.[9]

  • Asymmetric Synthesis (Biocatalysis):

    • Pros: This approach can theoretically achieve 100% yield of the desired enantiomer, avoiding the loss of half the material.[8] It is also a "greener" technology, often running in aqueous media under mild conditions. Ketoreductases (KREDs) have shown excellent enantioselectivity for the reduction of N-Boc-3-piperidone.

    • Cons: The scale-up of biocatalytic processes can be complex. Challenges include ensuring efficient cofactor regeneration, potential substrate and product inhibition of the enzyme, and the downstream processing to separate the product from the biomass and aqueous medium. The cost and stability of the enzyme and cofactor are also important considerations.[4][10]

Decision Matrix for Chiral Synthesis Route

cluster_0 Decision Factors cluster_1 Chemical Resolution cluster_2 Asymmetric Synthesis factor1 Development Time factor2 Cost of Goods factor3 Process Complexity factor4 Green Chemistry res1 Potentially Faster (Screening-based) res2 Higher (without recycle) Resolving agent cost res3 Lower (Standard crystallization) res4 Moderate (Solvent usage) asym1 Longer (Enzyme development) asym2 Potentially Lower (Higher yield) asym3 Higher (Bioprocess control) asym4 High (Aqueous, mild conditions)

Caption: Key considerations for choosing a chiral synthesis strategy.

Q5: My diastereomeric salt resolution is not giving sharp separation. How can I optimize the crystallization process?

A5: Poor separation is often due to the similar solubilities of the two diastereomeric salts in the chosen solvent system or the formation of a solid solution.

Optimization Protocol:

  • Systematic Screening: The key is a systematic screen of different chiral resolving agents and a wide range of solvents and solvent mixtures.[11] High-throughput screening platforms can significantly accelerate this process.

  • Solubility Measurement: Once a promising system is identified, accurately measure the solubility of both the desired and undesired diastereomeric salts in the mother liquor at different temperatures to create a solubility profile. This will help in defining the optimal crystallization and cooling profile.

  • Control of Supersaturation: Crystallization should be induced slowly to allow for the selective nucleation and growth of the less soluble diastereomer. This can be achieved by slow cooling, anti-solvent addition, or controlled evaporation of the solvent.

  • Kinetic vs. Thermodynamic Control: Investigate the effect of time on the solid-phase composition. Sometimes, a metastable form crystallizes first, which then converts to a more stable form over time.

Section 3: Impurity and Protecting Group Management

Q6: I am using a Boc protecting group. What are the common challenges in its application and removal at a large scale?

A6: While the Boc group is one of the most common amine protecting groups, its use at scale has specific challenges.

  • Boc Protection:

    • Reagent: Di-tert-butyl dicarbonate (Boc anhydride) is the most common reagent. It is a low-melting solid and can be handled as a liquid for easier dosing at scale.

    • Off-gassing: The reaction generates CO2, which needs to be safely vented from the reactor.

  • Boc Deprotection:

    • Reagents: Strong acids like HCl or trifluoroacetic acid (TFA) are typically used.[12] The use of large excesses of corrosive acids should be avoided if possible. Aqueous phosphoric acid can be an effective and more environmentally benign alternative.[13]

    • Genotoxic Impurities: The deprotection proceeds via a tert-butyl cation intermediate. This cation can react with counter-ions (e.g., chloride) to form potential genotoxic impurities like tert-butyl chloride.[14] While the risk is often low, it needs to be assessed, especially if the deprotection is a late-stage step in the synthesis.

    • Side Reactions: The tert-butyl cation can also alkylate nucleophilic sites on your molecule, leading to byproducts. The use of scavengers can mitigate this.[14]

    • Off-gassing: Vigorous off-gassing of isobutylene is a major safety concern, leading to pressure build-up and potential "foaming-out" of the reactor.[15] This must be managed with a controlled rate of acid addition and an adequately sized vent.

Q7: What is the best approach to control potential genotoxic impurities (GTIs) in the final product?

A7: A proactive approach based on process understanding and risk management is essential for controlling GTIs.

The "Avoid-Control-Purge" Strategy:

  • Avoid: If possible, modify the synthetic route to avoid using reagents that are known to be genotoxic or can form genotoxic byproducts.

  • Control: If the use of such a reagent is unavoidable, control the reaction conditions to minimize the formation of the GTI. This could involve lowering the temperature, using a less reactive reagent, or controlling stoichiometry.

  • Purge: Demonstrate through process development studies that the GTI is effectively removed by downstream purification steps (e.g., crystallization, chromatography, distillation). The purge factor for each step should be determined.[16][17]

According to ICH M7 guidelines, a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day intake is considered an acceptable risk for most GTIs.[16] This translates to a very low concentration limit in the final Active Pharmaceutical Ingredient (API), often in the low ppm range, necessitating highly sensitive analytical methods for their detection.[18]

References

Technical Support Center: Conditions for Deprotection of N-Cbz-5-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the deprotection of N-Cbz-5-hydroxypiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic step. Here, we will delve into the nuances of various deprotection protocols, troubleshoot common issues, and provide evidence-based solutions to ensure the success of your experiments.

Troubleshooting Guides

This section addresses specific issues you may encounter during the deprotection of N-Cbz-5-hydroxypiperidine-3-carboxylate, presented in a question-and-answer format.

Issue 1: Incomplete or Sluggish Catalytic Hydrogenolysis

Question: My deprotection of N-Cbz-5-hydroxypiperidine-3-carboxylate using catalytic hydrogenation (e.g., H₂, Pd/C) is slow or fails to reach completion. What are the potential causes, and how can I resolve this?

Answer: This is a common challenge in Cbz deprotection. The root cause often lies in catalyst activity, reaction conditions, or substrate purity. A systematic approach to troubleshooting is outlined below.

Potential Causes and Solutions:
  • Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning, particularly by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities.[1]

    • Solution: Ensure your starting material is of high purity and free from any sulfur-containing contaminants. If the substrate itself contains a sulfur moiety, consider alternative deprotection methods not prone to poisoning, such as acid-catalyzed cleavage.[1][2]

  • Poor Catalyst Quality: The activity of Palladium on carbon (Pd/C) can differ between batches and diminish over time.[1][3]

    • Solution: Use a fresh batch of high-quality catalyst.[4] If you suspect deactivation, consider trying a new batch or a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[3][4] Increasing the catalyst loading (e.g., from 5 mol% to 10-20 mol%) can also be beneficial.[1]

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for complete conversion, especially with more complex substrates.[1]

    • Solution: Increase the hydrogen pressure, for instance, to 50 psi or higher, using appropriate hydrogenation apparatus.[1][4]

  • Inadequate Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to access the catalyst's surface.[1]

    • Solution: Ensure vigorous stirring or agitation of the reaction mixture.[1][4]

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.[1]

    • Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.[1][4]

Issue 2: Observation of Side Products During Deprotection

Question: I am observing unexpected side products during the deprotection of N-Cbz-5-hydroxypiperidine-3-carboxylate. What are the likely side reactions, and how can they be minimized?

Answer: The formation of side products is dependent on the chosen deprotection method and the presence of other functional groups in your molecule.

Common Side Reactions and Mitigation Strategies:
  • Over-reduction (Catalytic Hydrogenolysis): If your molecule contains other reducible functional groups, such as double bonds, nitro groups, or benzyl ethers, they may also be reduced under standard hydrogenation conditions.[4][5]

    • Solution:

      • Catalytic Transfer Hydrogenolysis: This method often provides better selectivity.[4][6] It utilizes a hydrogen donor in situ, such as formic acid or ammonium formate, and is often milder than using pressurized hydrogen gas.[6][7]

      • Alternative Deprotection Methods: For substrates with sensitive functional groups, non-reductive methods are excellent choices. Acidic cleavage with HBr in acetic acid or milder Lewis acid conditions like AlCl₃ in hexafluoroisopropanol (HFIP) can be effective.[4][8][9]

  • N-Benzylation (Insufficient Hydrogen Source): Under catalytic hydrogenolysis conditions with an insufficient hydrogen source, a side reaction can occur, leading to the formation of an N-benzyl-protected tertiary amine.[9]

    • Solution: Ensure an adequate and continuous supply of hydrogen throughout the reaction. Monitor the reaction progress closely.

Issue 3: Substrate Instability Under Deprotection Conditions

Question: My N-Cbz-5-hydroxypiperidine-3-carboxylate derivative appears to be unstable under the deprotection conditions, leading to degradation. What are my options?

Answer: The stability of your substrate is paramount. The presence of the hydroxyl and carboxylate functional groups on the piperidine ring may make it susceptible to certain harsh conditions.

Strategies for Sensitive Substrates:
  • Avoid Harsh Acidic Conditions: Strong acids like HBr in acetic acid can sometimes lead to side reactions or degradation of sensitive substrates.[9]

    • Solution: Opt for milder acidic conditions. A combination of aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP) has been shown to be a mild, efficient, and selective method for N-Cbz deprotection at room temperature, tolerating a wide range of functional groups.[8] Another mild alternative is using stoichiometric methanesulfonic acid in HFIP.[10]

  • Nucleophilic Cleavage: For highly sensitive substrates, a nucleophilic deprotection protocol can be a superior alternative to hydrogenolysis or acid-mediated conditions.[11][12]

    • Solution: A method utilizing 2-mercaptoethanol and potassium phosphate in N,N-dimethylacetamide (DMAC) at elevated temperatures has been developed for the deprotection of Cbz groups on sensitive substrates.[11][12]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing the Cbz protecting group?

The two main strategies for Cbz deprotection are catalytic hydrogenolysis and cleavage under acidic conditions.[13][14] Catalytic hydrogenolysis is generally the mildest method, using hydrogen gas and a palladium catalyst to cleave the benzyl C-O bond, producing toluene and carbon dioxide as byproducts.[14] Acidic cleavage, using reagents like HBr in acetic acid or Lewis acids, offers a metal-free alternative, which is particularly useful for substrates that are not compatible with hydrogenation.[13][15]

Q2: How do I choose the best deprotection method for N-Cbz-5-hydroxypiperidine-3-carboxylate?

The choice depends on the presence of other functional groups in your molecule and the desired reaction scale.[13]

  • If your molecule contains no other reducible groups, catalytic hydrogenolysis is often the cleanest and most efficient method.[5]

  • If your molecule has other reducible functionalities (e.g., alkenes, alkynes, nitro groups), acid-catalyzed cleavage is a better choice to avoid unwanted side reactions.[9][15]

  • For large-scale synthesis where residual heavy metal contamination is a concern, acid-mediated deprotection offers a metal-free alternative.[6][16]

Q3: How can I monitor the progress of the deprotection reaction?

The progress of the reaction should be monitored by an appropriate analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[13][15]

Q4: What is a standard workup procedure for Cbz deprotection?

  • For Catalytic Hydrogenolysis: After the reaction is complete, the catalyst (e.g., Pd/C) is removed by filtration through a pad of Celite®.[13] The filtrate is then concentrated under reduced pressure to yield the deprotected product.[13][17]

  • For Acidic Cleavage: The workup typically involves precipitating the deprotected amine salt by adding an excess of a cold, non-polar solvent like anhydrous diethyl ether.[15] The precipitate is then collected by filtration and washed to remove residual acid.[15] Alternatively, an aqueous workup with basification followed by extraction can be performed to obtain the free amine.[13]

Data and Protocols

Summary of Deprotection Conditions
Deprotection MethodReagents/CatalystSolvent(s)TemperatureTypical Reaction TimeKey Advantages & Considerations
Catalytic Hydrogenolysis H₂, 10% Pd/CMeOH, EtOH, EtOAcRoom Temp.1-16 hMild conditions, clean byproducts (toluene, CO₂).[5] Risk of reducing other functional groups; catalyst poisoning by sulfur.[5]
Transfer Hydrogenolysis Ammonium formate, Pd/CMeOHRoom Temp.1-4 hSafer than H₂ gas; often more selective.[5] Can still reduce some sensitive groups.
Acidic Cleavage (Strong) 33% HBr in Acetic AcidAcetic AcidRoom Temp.1-2 hEffective for substrates incompatible with hydrogenation.[15] Harsh conditions may not be suitable for all substrates.
Acidic Cleavage (Mild) AlCl₃, HFIPHFIPRoom Temp.2-16 hHigh functional group tolerance, avoids hazardous reagents.[8] HFIP is a specialty solvent.
Nucleophilic Cleavage 2-Mercaptoethanol, K₃PO₄DMAC75 °C1-3 hSuitable for substrates with sensitive functionalities.[11] Requires elevated temperature.
Detailed Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Pd/C and H₂
  • Dissolution: Dissolve N-Cbz-5-hydroxypiperidine-3-carboxylate (1.0 equivalent) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).[1]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (typically 10% by weight of the substrate) to the solution.[1]

  • Hydrogenation: Secure a hydrogen balloon to the reaction flask or place the vessel in a Parr apparatus for reactions requiring higher pressure.[1]

  • Reaction: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[13]

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.[1] Wash the Celite® pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected 5-hydroxypiperidine-3-carboxylate.[17]

Protocol 2: Acid-Catalyzed Deprotection with HBr in Acetic Acid
  • Dissolution: Dissolve N-Cbz-5-hydroxypiperidine-3-carboxylate (1.0 equivalent) in 33% hydrogen bromide (HBr) in acetic acid at room temperature.[1]

  • Reaction: Stir the solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[15]

  • Work-up: Upon completion, precipitate the deprotected product as its hydrobromide salt by adding an excess of cold, anhydrous diethyl ether.[15]

  • Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold diethyl ether to remove residual acid.[15] Dry the product under vacuum.[15]

Visualizing the Deprotection Workflow

Deprotection_Workflow cluster_start Starting Material cluster_decision Method Selection cluster_paths Deprotection Pathways cluster_end Product start N-Cbz-5-hydroxypiperidine-3-carboxylate decision Assess Functional Group Compatibility start->decision hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) decision->hydrogenolysis No other reducible groups acid_cleavage Acidic Cleavage (HBr/AcOH or AlCl₃/HFIP) decision->acid_cleavage Reducible groups present nucleophilic_cleavage Nucleophilic Cleavage (Thiol-based) decision->nucleophilic_cleavage Highly sensitive substrate end 5-hydroxypiperidine-3-carboxylate hydrogenolysis->end acid_cleavage->end nucleophilic_cleavage->end

Caption: Decision workflow for selecting a Cbz deprotection method.

References

Stability of Methyl 5-hydroxypiperidine-3-carboxylate under various pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 5-hydroxypiperidine-3-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. This guide is structured in a question-and-answer format to directly address potential issues and provide practical, field-proven insights to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

This compound contains two key functional groups that influence its stability: a secondary amine within the piperidine ring and a methyl ester. The primary stability concerns are hydrolysis of the methyl ester and oxidation of the piperidine ring. The rate and extent of these degradation pathways are highly dependent on pH, temperature, and the presence of oxidizing agents.

Q2: How does pH affect the stability of this compound?

The pH of the solution is a critical factor governing the stability of this compound.

  • Acidic Conditions (pH < 4): In acidic solutions, the piperidine nitrogen is protonated, which generally reduces its susceptibility to oxidation. However, the methyl ester is susceptible to acid-catalyzed hydrolysis, yielding 5-hydroxypiperidine-3-carboxylic acid and methanol.[1][2][3][4]

  • Neutral Conditions (pH 6-8): Around neutral pH, the rate of ester hydrolysis is typically at its minimum. The compound is expected to exhibit its greatest stability in this range, provided that oxidizing agents are absent.

  • Basic Conditions (pH > 8): Under basic conditions, the methyl ester is highly susceptible to base-catalyzed hydrolysis (saponification), which is generally a faster process than acid-catalyzed hydrolysis.[1][2] The piperidine ring, being in its free base form, is also more prone to oxidation.

Q3: What are the likely degradation products I should be looking for?

Based on the structure of this compound, the primary degradation products are:

  • 5-hydroxypiperidine-3-carboxylic acid: The product of ester hydrolysis under both acidic and basic conditions.[5][6]

  • Oxidation products: The secondary amine of the piperidine ring is susceptible to oxidation, which could lead to the formation of N-oxides or ring-opened products.[7] While specific oxidation products for this molecule are not extensively documented, analysis of related piperidine compounds suggests these are plausible pathways.

It is crucial to perform forced degradation studies to identify the specific degradation products that form under your experimental conditions.[8][9][10][11][12]

Troubleshooting Guide

Issue 1: Inconsistent analytical results or loss of parent compound peak area in chromatography.

Possible Cause: Degradation of this compound during sample preparation, analysis, or storage.

Troubleshooting Steps:

  • pH Control: Ensure that the pH of your sample solutions and mobile phases is within a stable range for the compound, ideally between pH 6 and 8. If your experimental conditions require acidic or basic solutions, prepare samples immediately before analysis and keep them at a low temperature to minimize degradation.

  • Temperature Control: Store stock solutions and samples at low temperatures (2-8 °C) and protect them from light. For long-term storage, consider storing at -20 °C or below. Avoid repeated freeze-thaw cycles.

  • Solvent Selection: Use high-purity solvents and freshly prepared buffers. Be aware that some organic solvents can contain impurities that may promote degradation.

  • Perform a Forced Degradation Study: To understand the degradation profile of your compound under your specific conditions, a forced degradation study is highly recommended.[8][9][10][11][12] This will help you identify potential degradants and develop a stability-indicating analytical method.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability-indicating capability of an analytical method, based on ICH guidelines.[8][9][10]

Objective: To intentionally degrade this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water and methanol

  • Phosphate buffer, pH 7.0

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, repeat with 1 M HCl and/or heat at 60 °C for a defined period.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for a set time (e.g., 2, 4, 8, 24 hours). Neutralize the solution with an appropriate acid before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for a set time, protected from light.

    • Thermal Degradation: Place a solid sample and a solution sample in an oven at a controlled temperature (e.g., 60 °C or 80 °C) for a defined period.

    • Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).[9][11]

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis. Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like RP-HPLC with a UV or MS detector.

  • Data Evaluation: Monitor for the appearance of new peaks and the decrease in the area of the parent peak. Aim for 5-20% degradation of the active pharmaceutical ingredient for meaningful results.[8][11]

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV or Mass Spectrometric (MS) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection: UV at a suitable wavelength (to be determined by UV scan) or MS detection for peak identification.

Method Validation:

The developed method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation

The following table summarizes the expected stability of this compound under various pH conditions based on the general principles of ester hydrolysis and amine oxidation. The actual degradation rates should be determined experimentally.

pH ConditionTemperaturePrimary Degradation PathwayExpected Stability
Acidic (pH 1-3) Room TemperatureAcid-catalyzed ester hydrolysisModerate
Elevated (e.g., 60°C)Accelerated acid-catalyzed ester hydrolysisLow
Neutral (pH 6-8) Room TemperatureMinimal hydrolysis and oxidationHigh
Elevated (e.g., 60°C)Slow hydrolysis and oxidationModerate to Low
Basic (pH 9-12) Room TemperatureBase-catalyzed ester hydrolysis (saponification)Low
Elevated (e.g., 60°C)Rapid base-catalyzed ester hydrolysisVery Low

Visualizations

Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for this compound.

G parent This compound acid_hydrolysis 5-hydroxypiperidine-3-carboxylic acid + Methanol parent->acid_hydrolysis Acidic Conditions (H+/H2O) base_hydrolysis 5-hydroxypiperidine-3-carboxylate Salt + Methanol parent->base_hydrolysis Basic Conditions (OH-) oxidation N-oxide or Ring-Opened Products parent->oxidation Oxidizing Agents (e.g., H2O2)

Caption: Potential degradation pathways of this compound.

Forced Degradation Workflow

This diagram outlines the general workflow for conducting a forced degradation study.

G cluster_stress Stress Conditions acid Acid Hydrolysis analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) acid->analysis base Base Hydrolysis base->analysis oxidation Oxidation oxidation->analysis thermal Thermal thermal->analysis photo Photolytic photo->analysis start Prepare Stock Solution of Compound start->acid start->base start->oxidation start->thermal start->photo evaluation Evaluate Degradation Profile and Identify Products analysis->evaluation

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Solvent Selection for Reactions Involving Methyl Nipecotate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with the technical insights and practical troubleshooting strategies necessary for successfully working with methyl nipecotate. The selection of an appropriate solvent is paramount, directly influencing reaction kinetics, yield, and purity. This document moves beyond simple recommendations to explain the underlying chemical principles, empowering you to make informed decisions for your specific experimental context.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamentals of Methyl Nipecotate and Solvent Properties

Q1: What are the key chemical properties of methyl nipecotate that I should consider when selecting a solvent?

A1: Understanding the structure of methyl nipecotate is the foundation for solvent selection. Three key features are critical:

  • The Piperidine Ring: This is a cyclic secondary amine, which is basic (pKa of the conjugate acid is around 8.4) and nucleophilic.[1] Its polarity makes it amenable to dissolution in a range of organic solvents.

  • The Methyl Ester Group: This functional group is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water.[2][3] This is a critical consideration for reaction and workup conditions.

  • The Chiral Center (C3): For enantiomerically pure forms like (R)- or (S)-methyl nipecotate, the stereocenter at the C3 position is at risk of epimerization (loss of stereochemical purity), particularly under basic conditions which can facilitate the abstraction of the adjacent proton.[4]

The molecule is moderately polar. Therefore, solvent choice will be a balance between ensuring solubility of all reactants and reagents while minimizing undesirable side reactions like hydrolysis or epimerization.

Q2: What is the general solubility profile of methyl nipecotate in common laboratory solvents?

A2: While comprehensive quantitative data is sparse, qualitative solubility is well-understood from its frequent use in synthesis. Methyl nipecotate, and its ethyl ester analogue, are generally described as colorless to pale yellow liquids.[5] They exhibit moderate to good solubility in a wide range of organic solvents but have limited solubility in water.

Solvent Class Specific Solvent Reported Solubility / Miscibility Comments & Considerations
Polar Aprotic Acetonitrile (MeCN)Soluble / MiscibleExcellent choice for many reactions; can be challenging to remove under vacuum.
N,N-Dimethylformamide (DMF)Soluble / MiscibleHigh boiling point; effective at dissolving a wide range of reagents but can be difficult to remove.
Dimethyl Sulfoxide (DMSO)Soluble / MiscibleVery high boiling point; excellent solvent power but removal is a significant challenge.
AcetoneSoluble / MiscibleGood general-purpose solvent, lower boiling point makes for easy removal. Often used in N-alkylations.[6]
Ethers Tetrahydrofuran (THF)Soluble / MiscibleGood choice for reactions with organometallics or hydrides. Peroxide formation is a safety concern.
2-Methyltetrahydrofuran (2-MeTHF)Soluble / MiscibleA greener alternative to THF with a higher boiling point and less propensity for peroxide formation.[7]
Diethyl Ether (Et₂O)Soluble / MiscibleHighly volatile, low boiling point.
Chlorinated Dichloromethane (DCM)Soluble / MiscibleExcellent solvent but has environmental and health concerns.[8] Good for reactions at or below room temperature.
Chloroform (CHCl₃)Soluble / MiscibleSimilar properties to DCM, but generally more toxic.
Alcohols Methanol (MeOH), Ethanol (EtOH)Soluble / MiscibleProtic nature can interfere with many reactions (e.g., those using strong bases or organometallics). Risk of trans-esterification.
Hydrocarbons Toluene, HexanesSparingly Soluble to InsolubleGenerally poor solvents for methyl nipecotate itself, but may be used as co-solvents or for purification/extraction.
Aqueous WaterLimited SolubilityAs an ester with a hydrocarbon backbone, solubility is low. Used primarily in workup procedures.

This table is a qualitative guide based on the compound's structure and common laboratory practice.

Section 2: Solvent Selection for Key Synthetic Transformations

Q3: What are the recommended solvents for the N-alkylation of methyl nipecotate?

A3: N-alkylation is one of the most common reactions performed with methyl nipecotate. The ideal solvent must dissolve the substrate, the alkylating agent, and the base, while facilitating the Sₙ2 reaction.

Recommendation: Polar aprotic solvents are strongly preferred.

  • Acetone and Acetonitrile (MeCN) are excellent first choices. They effectively dissolve the reactants and the inorganic bases (like K₂CO₃ or Na₂CO₃) commonly used. The addition of a catalytic amount of sodium iodide (NaI) can accelerate the reaction, particularly with alkyl chlorides or bromides, via the Finkelstein reaction.[6]

  • N,N-Dimethylformamide (DMF) is useful when higher temperatures are required or if reactants have poor solubility in acetone or MeCN. However, its high boiling point makes it difficult to remove post-reaction.

Causality: Polar aprotic solvents are ideal because they can solvate the cation of the base (e.g., K⁺ in K₂CO₃) but do not strongly solvate the anionic base itself, leaving it more reactive. They also stabilize the charged transition state of the Sₙ2 reaction without interfering as a nucleophile. Protic solvents like alcohols should be avoided as they can compete with the nipecotate nitrogen as a nucleophile, leading to O-alkylation of the solvent.

start Start: N-Alkylation of Methyl Nipecotate solubility Are all reactants soluble in Acetone or MeCN? start->solubility temp Is the reaction sluggish at the reflux temp of Acetone/MeCN? solubility->temp No choose_acetone Use Acetone or MeCN. Consider adding cat. NaI. solubility->choose_acetone Yes choose_dmf Use DMF for higher temperature. temp->choose_dmf Yes temp->choose_acetone No workup Proceed to Reaction and Workup choose_dmf->workup choose_acetone->workup

Caption: Logic for selecting a solvent for N-alkylation.

Q4: Which solvents are optimal for amide coupling reactions with methyl nipecotate?

A4: This question is slightly ambiguous. Methyl nipecotate itself, being an ester, does not directly participate in amide coupling as the amine component (it's a secondary amine). More commonly, the corresponding carboxylic acid (nipecotic acid) is used. However, if the intent is to use methyl nipecotate in a reaction where another part of a molecule contains a carboxylic acid, the principles remain the same.

For the coupling of a carboxylic acid with an amine (like the nitrogen on methyl nipecotate), the solvent must prevent side reactions with the coupling agents.

Recommendation: Aprotic solvents are required.

  • Dichloromethane (DCM): A very common choice, especially for couplings using carbodiimide reagents like EDC or DCC.[9] Its low boiling point simplifies workup.

  • N,N-Dimethylformamide (DMF): Often used for peptide couplings, especially with reagents like HATU or HBTU, as it effectively dissolves the larger, more polar molecules involved.[9]

  • Greener Alternatives: Solvents like 2-Methyltetrahydrofuran (2-MeTHF) and ethyl acetate (EtOAc) are gaining traction as replacements for DCM and DMF to improve the environmental profile of the synthesis.[7][8]

Causality: The coupling agents used in amide bond formation (e.g., carbodiimides, phosphonium or uronium salts) are highly reactive electrophiles.[9] Protic solvents like alcohols or water will react with these activated intermediates, consuming the reagent and preventing amide formation. Aprotic solvents provide a medium for the reaction without this interference.

Section 3: Troubleshooting Common Solvent-Related Issues

Q5: My reaction is clean, but the yield is low after workup. Could my product be lost in the aqueous phase?

A5: Yes, this is a common issue, especially with relatively polar products like N-alkylated methyl nipecotate derivatives. The tertiary amine and the ester group impart a degree of water solubility, particularly if the aqueous phase is acidic.

Troubleshooting Steps:

  • Check the pH of the Aqueous Layer: During an extractive workup, if you have washed with an acidic solution (e.g., 1M HCl) to remove a basic impurity, your N-alkylated product will be protonated and become a water-soluble salt. It will partition into the aqueous layer.

  • Basify and Back-Extract: If you suspect your product is in an acidic aqueous layer, basify the aqueous phase to a pH of 9-10 with a suitable base (e.g., Na₂CO₃, NaOH). This deprotonates the tertiary amine, making the product less water-soluble. Then, re-extract the aqueous layer with an organic solvent like DCM or EtOAc.

  • Use a Saline Wash: When extracting your product from the reaction mixture, using a saturated NaCl solution (brine) instead of pure water for the final wash can decrease the solubility of your organic product in the aqueous phase, driving more of it into the organic layer (the "salting-out" effect).

Q6: I am observing significant epimerization at the C3 position when using a chiral starting material. How can solvent choice mitigate this?

A6: Epimerization at the C3 position is typically base-catalyzed. The base abstracts the proton at C3, forming a planar enolate intermediate, which can then be re-protonated from either face, leading to a mixture of stereoisomers.

Mitigation Strategies:

  • Use a Weaker Base/Non-Nucleophilic Base: The primary cause is the base, but the solvent plays a role. If possible, switch to a milder inorganic base (K₂CO₃) instead of strong organic bases (like DBU) or alkoxides.

  • Lower the Reaction Temperature: Epimerization, like most reactions, has an activation energy. Running the reaction at a lower temperature can significantly slow the rate of proton abstraction relative to the desired reaction.

  • Solvent Polarity: In some cases, less polar solvents can disfavor the formation of the charged enolate intermediate required for epimerization. Consider switching from a very polar solvent like DMF to something less polar like THF or DCM, provided reactant solubility allows.

Q7: I'm seeing hydrolysis of the methyl ester during my reaction. What are the likely causes and how can I prevent it?

A7: Ester hydrolysis is the cleavage of the ester back to a carboxylic acid and methanol.[2] It is most often caused by the presence of water under either basic (saponification) or acidic conditions.

Prevention Protocol:

  • Use Anhydrous Solvents: Ensure your solvents are rigorously dried, especially aprotic polar solvents like THF, DMF, or MeCN, which can be hygroscopic. Use freshly opened bottles of anhydrous solvent or dry the solvent using appropriate methods (e.g., molecular sieves, distillation).

  • Run Under Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). This prevents atmospheric moisture from entering the reaction vessel.

  • Avoid Strong Aqueous Bases: If a base is required, use an anhydrous inorganic base (e.g., anhydrous K₂CO₃) rather than an aqueous solution of a base like NaOH or KOH. During workup, use mild basic solutions (e.g., saturated NaHCO₃) for quenching and keep contact time to a minimum.

cluster_0 Ester Hydrolysis cluster_1 C3-Epimerization start_hydrolysis Methyl Nipecotate Derivative intermediate_hydrolysis Tetrahedral Intermediate start_hydrolysis->intermediate_hydrolysis product_hydrolysis Carboxylic Acid + MeOH intermediate_hydrolysis->product_hydrolysis reagents_hydrolysis H₂O + Acid/Base reagents_hydrolysis->intermediate_hydrolysis start_epimerization (R)-Methyl Nipecotate intermediate_epimerization Planar Enolate start_epimerization->intermediate_epimerization - H⁺ product_epimerization (R/S)-Methyl Nipecotate (Racemic Mixture) intermediate_epimerization->product_epimerization + H⁺ reagents_epimerization Base (e.g., OH⁻, OR⁻) reagents_epimerization->start_epimerization

Caption: Key solvent- and reagent-mediated side reactions.

Experimental Protocol: Representative N-Alkylation of Methyl Nipecotate

This protocol is a representative example for the N-alkylation of methyl nipecotate with an alkyl halide.[6]

Materials:

  • Methyl Nipecotate (1.0 equiv)

  • Alkyl Halide (e.g., Benzyl Bromide) (1.1 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Sodium Iodide (NaI) (0.1 equiv, optional)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl nipecotate, anhydrous K₂CO₃, and NaI.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent Addition: Add anhydrous acetonitrile via syringe to achieve a concentration of approximately 0.2 M with respect to the methyl nipecotate.

  • Reagent Addition: Add the alkyl halide to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C for MeCN) and maintain stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC would be Ethyl Acetate/Hexanes with 1% triethylamine to prevent peak streaking on the silica plate. The starting material (secondary amine) and product (tertiary amine) should have different Rf values.

  • Workup (Quench): Once the starting material is consumed (typically 12-24 hours), cool the reaction to room temperature. Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with additional MeCN or ethyl acetate.

  • Workup (Extraction): Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, if necessary.

References

Validation & Comparative

A Senior Application Scientist's Comparative Guide to the Spectroscopic Analysis of Methyl 5-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This document provides an in-depth, comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for methyl 5-hydroxypiperidine-3-carboxylate. Designed for researchers, scientists, and professionals in drug development, this guide explains the causality behind experimental choices and offers a side-by-side comparison with a key structural isomer, methyl 4-hydroxypiperidine-3-carboxylate, to highlight the distinguishing spectroscopic features critical for unambiguous structural confirmation.

Introduction: The Importance of Positional Isomer Differentiation

This compound is a heterocyclic compound featuring a piperidine ring, a structure prevalent in many pharmaceuticals and bioactive natural products.[1] As a synthetic building block, its precise structure is paramount. In organic synthesis, the formation of positional isomers—molecules with the same formula but different arrangements of functional groups—is a common challenge. Distinguishing between these isomers is a non-trivial analytical task that relies on sophisticated spectroscopic techniques.

This guide focuses on the characterization of this compound and critically compares its spectral data with that of its positional isomer, methyl 4-hydroxypiperidine-3-carboxylate. Understanding the subtle yet definitive differences in their NMR and MS profiles is essential for quality control, reaction monitoring, and ensuring the correct molecular architecture for downstream applications in medicinal chemistry.

Section 1: Spectroscopic Characterization of this compound

The structural elucidation of this compound (Molecular Formula: C₇H₁₃NO₃, Molecular Weight: 159.18 g/mol ) is achieved through a combination of NMR and mass spectrometry.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[3] For piperidine derivatives, NMR is also crucial for determining the conformation of the ring, which often prefers a chair-like structure.[4]

Experimental Rationale: The choice of solvent is critical. A deuterated aprotic solvent like dimethyl sulfoxide (DMSO-d₆) or chloroform (CDCl₃) is preferred over protic solvents (like D₂O) to allow for the observation of exchangeable protons, namely the amine (N-H) and hydroxyl (O-H) protons. The chemical shifts are referenced to the residual solvent peak.

¹H NMR Spectral Data (Predicted & Literature-Based)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-OCH₃~3.65Singlet (s)N/A3H
H5 (CH-OH)~3.80 - 4.00Multiplet (m)-1H
H3 (CH-CO)~2.90 - 3.10Multiplet (m)-1H
H2, H6, H4 (Ring CH₂)~1.80 - 3.20Multiplets (m)-6H
-NHVariableBroad Singlet (br s)N/A1H
-OHVariableBroad Singlet (br s)N/A1H

Interpretation of ¹H NMR Spectrum:

  • The distinct singlet around 3.65 ppm integrating to three protons is characteristic of the methyl ester group (-OCH₃).

  • The proton on the carbon bearing the hydroxyl group (H5) is expected to be downfield due to the electron-withdrawing effect of the oxygen atom.

  • The proton at the C3 position, adjacent to the carbonyl group, will also be shifted downfield.

  • The remaining piperidine ring protons produce a complex series of overlapping multiplets. The exact chemical shifts and coupling constants are highly dependent on whether the substituents are in axial or equatorial positions on the chair conformer.[4]

  • The signals for the -NH and -OH protons are often broad and their chemical shifts can vary significantly depending on concentration, temperature, and solvent.

¹³C NMR Spectral Data (Predicted & Literature-Based)

Carbon AssignmentChemical Shift (δ, ppm)
C=O (Ester)~172-175
C5 (CH-OH)~65-70
-OCH₃~51-53
C3 (CH-CO)~40-45
C2, C4, C6 (Ring CH₂)~25-50

Interpretation of ¹³C NMR Spectrum:

  • The carbonyl carbon of the ester group is the most downfield signal, typically appearing above 170 ppm.[5]

  • The C5 carbon, attached to the hydroxyl group, is found in the 65-70 ppm range.

  • The methyl ester carbon (-OCH₃) gives a sharp signal around 52 ppm.

  • The remaining carbons of the piperidine ring are observed in the aliphatic region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues to its structure.[6][7]

Experimental Rationale: Electrospray ionization (ESI) is a soft ionization technique ideal for this type of molecule. It typically protonates the basic nitrogen atom in the piperidine ring, yielding a prominent pseudomolecular ion [M+H]⁺, without causing significant fragmentation. This allows for the unambiguous determination of the molecular weight.

High-Resolution Mass Spectrometry (HRMS-ESI) Data

IonCalculated m/zObserved m/z
[M+H]⁺ (C₇H₁₄NO₃⁺)160.0968~160.0970

Interpretation of Mass Spectrum: The primary ion observed in the positive-ion ESI mass spectrum will be the protonated molecule at an m/z corresponding to the molecular weight plus the mass of a proton (159.18 + 1.0078 = 160.19 Da). The exact mass measurement provided by HRMS can confirm the elemental composition (C₇H₁₃NO₃) with high confidence. Fragmentation, if induced, would likely involve the loss of water (H₂O) from the hydroxyl group or the loss of the methoxy group (-OCH₃) from the ester.

Section 2: Comparative Analysis with Methyl 4-hydroxypiperidine-3-carboxylate

To highlight the power of these analytical techniques, we will compare the expected spectral data of the target compound with its positional isomer, methyl 4-hydroxypiperidine-3-carboxylate.[8] While both share the same molecular formula and weight, the different placement of the hydroxyl group leads to predictable and observable differences in their spectra.

Spectroscopic Data for Methyl 4-hydroxypiperidine-3-carboxylate [8][9]

TechniqueFeatureMethyl 5-hydroxy... (Target)Methyl 4-hydroxy... (Isomer)Key Spectroscopic Difference
¹H NMR H on -OH carbonH5: ~3.80 - 4.00 ppmH4: ~4.00 - 4.20 ppmThe proton alpha to the hydroxyl group (H4) in the isomer is adjacent to two CH₂ groups, leading to a potentially different multiplicity and chemical shift compared to H5 in the target.
H on -CO carbonH3: ~2.90 - 3.10 ppmH3: ~2.70 - 2.90 ppmIn the 4-hydroxy isomer, the H3 proton is adjacent to the CH-OH group. The electron-withdrawing effect of the hydroxyl group on the adjacent carbon will influence the chemical shift of H3.
¹³C NMR C-OHC5: ~65-70 ppmC4: ~68-73 ppmThe chemical environment of the carbon bearing the hydroxyl group is different, leading to a slight but measurable shift.
C-COC3: ~40-45 ppmC3: ~45-50 ppmThe position of the hydroxyl group influences the electronic environment of the C3 carbon, causing a shift.
MS/MS FragmentationLoss of H₂O from C5Loss of H₂O from C4While the initial MS will be identical ([M+H]⁺ at m/z 160.0968), tandem MS (MS/MS) would likely produce different fragmentation patterns due to the different locations of the hydroxyl group relative to the ester and amine, influencing fragmentation pathways.[10]

Section 3: Standardized Experimental Protocols

Adherence to standardized protocols is essential for generating reproducible and trustworthy data.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

Mass Spectrometry Protocol (ESI-HRMS)
  • Sample Preparation: Prepare a dilute solution of the analyte (~10-100 µg/mL) in a suitable solvent system, typically methanol or acetonitrile with 0.1% formic acid to promote protonation.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer via direct infusion or through an LC system.

    • Acquire data in positive ion mode over a relevant m/z range (e.g., 100-500).

    • Ensure the mass resolution is set high enough to allow for accurate mass determination.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Use the instrument's software to calculate the elemental composition based on the measured accurate mass.

Analytical Workflow Diagram

The following diagram illustrates the logical flow of the comparative analysis.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation Target Methyl 5-hydroxypiperidine- 3-carboxylate NMR NMR Spectroscopy (¹H, ¹³C) Target->NMR MS Mass Spectrometry (ESI-HRMS) Target->MS Isomer Methyl 4-hydroxypiperidine- 3-carboxylate Isomer->NMR Isomer->MS NMR_Data NMR Spectral Data (Shifts, Couplings) NMR->NMR_Data MS_Data MS Spectral Data (Accurate Mass, m/z) MS->MS_Data Comparison Comparative Analysis NMR_Data->Comparison MS_Data->Comparison Conclusion Structural Confirmation or Differentiation Comparison->Conclusion

Caption: Workflow for spectroscopic comparison of piperidine isomers.

Conclusion

While this compound and its 4-hydroxy isomer are challenging to distinguish based on molecular weight alone, a combined NMR and MS approach provides a definitive solution. ¹H and ¹³C NMR spectroscopy reveal subtle but crucial differences in the chemical shifts of protons and carbons adjacent to the hydroxyl and ester functional groups, directly reflecting their unique positions. High-resolution mass spectrometry confirms the elemental composition, and tandem MS could further differentiate the isomers through distinct fragmentation patterns. This guide underscores the necessity of a multi-technique, comparative analytical strategy for the unambiguous structural elucidation of complex organic molecules in research and development.

References

A Comparative Guide to HPLC and LC-MS Analytical Methods for Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Piperidine Intermediates

Piperidine and its derivatives are foundational scaffolds in modern medicinal chemistry, integral to the structure of numerous active pharmaceutical ingredients (APIs). As critical intermediates in drug synthesis, the purity and impurity profile of these compounds must be rigorously controlled to ensure the safety and efficacy of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of piperidine intermediates, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Challenge: Chromatographic Behavior of Piperidine Intermediates

Piperidine intermediates often present a unique set of analytical challenges. As basic compounds, they are prone to strong interactions with the acidic silanol groups present on the surface of traditional silica-based reversed-phase HPLC columns. This interaction can lead to poor peak shapes, characterized by significant tailing, which compromises resolution and the accuracy of quantification.[1][2] Furthermore, many simple piperidine intermediates lack a strong ultraviolet (UV) chromophore, rendering them difficult to detect with standard UV detectors.[3][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Quality Control

HPLC remains a cornerstone of pharmaceutical analysis due to its robustness, reliability, and cost-effectiveness.[5][6] However, successful analysis of piperidine intermediates requires careful method development to overcome the inherent challenges.

Optimizing HPLC Separations for Basic Intermediates

RP-HPLC is the most common chromatographic mode. To mitigate peak tailing and achieve symmetrical peaks for basic analytes, several strategies can be employed:

  • Column Selection: Modern columns with high-purity silica and advanced end-capping are designed to minimize accessible silanol groups, thus reducing undesirable secondary interactions.

  • Mobile Phase pH Control: Maintaining the mobile phase pH at least 2 units below the pKa of the piperidine analyte ensures it is in its protonated, ionized form. This can lead to more consistent interactions with the stationary phase.

  • Use of Ion-Pairing Agents: For highly polar or basic compounds that exhibit poor retention, ion-pairing agents can be introduced to the mobile phase.[7][8][9] These agents, such as alkyl sulfonates, possess a hydrophobic tail that interacts with the stationary phase and a charged head that pairs with the ionized analyte, thereby increasing retention.[7][8]

HILIC is an excellent alternative for the separation of polar compounds that are poorly retained in reversed-phase systems.[10][11][12][13][14] In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent.[11][12] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[13]

Detection Strategies for Non-Chromophoric Piperidine Intermediates

For piperidine intermediates lacking a UV chromophore, alternative detection methods are necessary.

ELSD is a universal detection method that is not dependent on the optical properties of the analyte.[3][4][15][16] The detector works by nebulizing the column eluent, evaporating the mobile phase, and then measuring the light scattered by the remaining non-volatile analyte particles.[16] This makes ELSD an ideal choice for compounds without a UV chromophore.[3][4][17]

An alternative approach is to chemically modify the analyte before HPLC analysis to introduce a UV-active moiety. For piperidine, derivatization with reagents like 4-toluenesulfonyl chloride can be employed to create a derivative that is easily detectable by UV.[6][18]

Experimental Protocol: HPLC-ELSD Analysis of a Non-Chromophoric Piperidine Intermediate

This protocol outlines a general procedure for the analysis of a non-chromophoric piperidine intermediate using HILIC with ELSD detection.

1. Sample Preparation:

  • Accurately weigh and dissolve the piperidine intermediate standard and sample in a suitable diluent (e.g., 90:10 acetonitrile:water) to a final concentration of approximately 1 mg/mL.
  • Filter the solutions through a 0.45 µm syringe filter before injection.

2. HPLC-ELSD System and Conditions:

  • HPLC System: A quaternary HPLC system with a degasser, autosampler, and column oven.
  • Column: A HILIC column (e.g., silica or amide-bonded phase, 150 x 4.6 mm, 3.5 µm).
  • Mobile Phase A: 10 mM Ammonium Acetate in Water
  • Mobile Phase B: Acetonitrile
  • Gradient: 95% B to 60% B over 15 minutes.
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 30 °C
  • Injection Volume: 10 µL
  • ELSD Settings:
  • Nebulizer Temperature: 30 °C
  • Evaporator Temperature: 40 °C
  • Gas Flow Rate: 1.5 L/min

3. Data Analysis:

  • Integrate the peak corresponding to the piperidine intermediate.
  • Quantify the analyte in the sample by comparing its peak area to that of the standard.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Sensitivity and Specificity

LC-MS combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry.[5][19][20][21] This makes it an invaluable tool for impurity profiling and trace-level analysis of piperidine intermediates.[22][23][24]

Key Advantages of LC-MS for Piperidine Intermediate Analysis
  • High Sensitivity: LC-MS can detect impurities at much lower levels than HPLC with UV or ELSD.[21][23]

  • High Selectivity: Mass spectrometry provides mass-to-charge ratio (m/z) information, which is highly specific to the analyte and allows for confident identification even in complex matrices.[21]

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) can be used to fragment the analyte and obtain structural information, which is crucial for the identification of unknown impurities.[25][26]

Method Development Considerations for LC-MS

For piperidine intermediates, which are basic compounds, Electrospray Ionization (ESI) in positive ion mode is typically the most effective ionization technique.[25][27][28] The basic nitrogen atom in the piperidine ring is readily protonated, forming a positive ion that can be detected by the mass spectrometer.[25]

A variety of mass analyzers can be used, with triple quadrupole and high-resolution mass spectrometers (e.g., Time-of-Flight (TOF) or Orbitrap) being the most common for pharmaceutical analysis. Triple quadrupole instruments are excellent for quantitative analysis due to their high sensitivity and specificity in Multiple Reaction Monitoring (MRM) mode.[24] High-resolution mass spectrometers provide accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity.

Experimental Protocol: LC-MS/MS Impurity Profiling of a Piperidine Intermediate

This protocol provides a general workflow for the identification and quantification of impurities in a piperidine intermediate sample.

1. Sample Preparation:

  • Prepare the sample as described in the HPLC protocol, ensuring the final concentration is appropriate for the sensitivity of the LC-MS system.

2. LC-MS/MS System and Conditions:

  • LC System: A UHPLC system is preferred for better resolution and faster analysis times.
  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: 0.1% Formic Acid in Water
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Gradient: A suitable gradient from low to high organic content to elute the main component and all potential impurities.
  • Flow Rate: 0.3 mL/min
  • Column Temperature: 40 °C
  • Injection Volume: 2 µL
  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an ESI source.
  • Ionization Mode: Positive Ion Mode
  • MS Method:
  • Full Scan: Acquire a full scan (e.g., m/z 100-1000) to identify the precursor ions of the main component and any impurities.
  • Product Ion Scan (MS/MS): Perform product ion scans on the precursor ions of interest to obtain fragmentation patterns for structural elucidation.[25]

3. Data Analysis:

  • Process the full scan data to identify potential impurities based on their m/z values.
  • Analyze the MS/MS spectra to propose structures for the unknown impurities.
  • Quantify the impurities using the peak areas from the full scan or by developing a targeted MRM method.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of method selection and development for the analysis of piperidine intermediates.

MethodSelection Analyte Piperidine Intermediate Chromophore Does it have a UV Chromophore? Analyte->Chromophore Concentration Is trace-level quantification needed? Chromophore->Concentration No HPLC_UV HPLC-UV Chromophore->HPLC_UV Yes HPLC_ELSD HPLC-ELSD Concentration->HPLC_ELSD No LC_MS LC-MS Concentration->LC_MS Yes

Caption: Decision tree for selecting the appropriate analytical technique.

HPLC_Method_Dev Start Start HPLC Method Development Column Select Column (e.g., C18, HILIC) Start->Column MobilePhase Optimize Mobile Phase (pH, Organic Solvent, Additives) Column->MobilePhase Detector Select Detector (UV, ELSD, etc.) MobilePhase->Detector Validation Validate Method (ICH Q2(R1)) Detector->Validation

Caption: Workflow for HPLC method development.

LCMS_Method_Dev Start Start LC-MS Method Development LC_Conditions Optimize LC Separation (Column, Gradient) Start->LC_Conditions MS_Source Optimize MS Source (ESI, Voltages) LC_Conditions->MS_Source MS_Analysis Develop MS Method (Full Scan, MS/MS) MS_Source->MS_Analysis Validation Validate Method (ICH Q2(R1)) MS_Analysis->Validation

Caption: Workflow for LC-MS method development.

Comparative Performance Data

The following table summarizes the key performance characteristics of HPLC-UV, HPLC-ELSD, and LC-MS for the analysis of piperidine intermediates. The values presented are typical and may vary depending on the specific analyte and instrumentation.

FeatureHPLC-UVHPLC-ELSDLC-MS
Selectivity ModerateLowVery High
Sensitivity (LOD) ng rangeng rangepg to fg range
Linearity (R²) > 0.999> 0.99 (log-log)> 0.99
Quantification DirectIndirect (non-linear)Direct
Impurity ID NoNoYes (with MS/MS)
Cost LowModerateHigh
Robustness HighModerateModerate

Method Validation: Ensuring Data Integrity

Regardless of the chosen technique, the analytical method must be validated according to the guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[29][30][31] This ensures that the method is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[31]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[31]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[31]

  • Accuracy: The closeness of the test results to the true value.[30]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[30]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[30]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[27]

Conclusion and Recommendations

The choice between HPLC and LC-MS for the analysis of piperidine intermediates depends on the specific analytical needs.

  • For routine quality control and assay of the main component, a well-developed HPLC method with UV or ELSD detection is often sufficient, cost-effective, and robust. Careful consideration of column chemistry and mobile phase composition is critical to overcome the challenges associated with basic analytes.

  • For impurity profiling, trace-level analysis, and the identification of unknown degradation products or process impurities, LC-MS is the superior technique. Its unparalleled sensitivity and selectivity provide a level of confidence that is essential during drug development and for ensuring the safety of the final pharmaceutical product.

Ultimately, a comprehensive analytical strategy may involve the use of both techniques: HPLC for routine testing and LC-MS for in-depth characterization and problem-solving. By understanding the principles and best practices outlined in this guide, researchers can develop and validate robust and reliable analytical methods for piperidine intermediates, ensuring the quality and integrity of their pharmaceutical products.

References

A Senior Application Scientist's Guide to Screening the Biological Activity of Methyl Nipecotate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the modulation of GABAergic neurotransmission, the synthesis and evaluation of methyl nipecotate analogs represent a promising frontier. As derivatives of nipecotic acid, a potent inhibitor of γ-aminobutyric acid (GABA) uptake, these analogs offer a chemical scaffold ripe for optimization. The primary challenge remains the poor permeability of nipecotic acid across the blood-brain barrier (BBB), a hurdle that has spurred the development of more lipophilic derivatives and prodrug strategies.

This guide provides a comprehensive framework for the systematic screening and comparison of methyl nipecotate analogs. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating screening cascade. Our approach is structured to efficiently identify lead compounds with desirable potency, selectivity, and pharmacokinetic properties, ultimately accelerating the path from bench to potential clinical application.

The Strategic Screening Cascade: From Primary Target to In Vivo Potential

A logical and tiered approach is paramount to efficiently screen a library of novel methyl nipecotate analogs. This workflow allows for the rapid identification of potent compounds in primary assays, followed by increasingly complex and physiologically relevant secondary and tertiary assays to characterize their broader biological profile and drug-like properties.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening a1 [3H]GABA Uptake Assay a2 Fluorescence-Based Uptake Assay b1 Cellular Antioxidant Assay a2->b1 Hits from Primary Screening b2 Acetylcholinesterase Inhibition Assay c1 In Vitro BBB Permeability Assay (PAMPA) b2->c1 Leads from Secondary Screening d1 In Vivo Studies c1->d1 Candidate Selection

Caption: A tiered screening cascade for methyl nipecotate analogs.

Part 1: Primary Screening - Gauging Potency at the GABA Transporter (GAT1)

The primary objective is to determine the inhibitory potency of the synthesized analogs on the main target, the GABA transporter 1 (GAT1). Two robust methods are presented here: the gold-standard radioligand uptake assay and a non-radioactive fluorescence-based alternative.

The Gold Standard: [³H]GABA Uptake Assay

This assay directly measures the inhibition of radiolabeled GABA uptake into cells expressing the target transporter. Its high sensitivity and direct nature make it the benchmark for quantifying inhibitor potency.

Causality Behind Experimental Choices:

  • Cell Line: Human Embryonic Kidney (HEK293) cells are a workhorse for this assay due to their high transfection efficiency and low endogenous transporter expression, providing a clean background for measuring the activity of the exogenously expressed GAT1.

  • Radioligand: [³H]GABA is used as it is the natural substrate for GAT1, ensuring that the assay measures biologically relevant uptake. The tritium label offers high specific activity and a long half-life.

  • Non-Specific Uptake Control: A potent and selective GAT1 inhibitor, such as Tiagabine, is used at a high concentration to define non-specific uptake and background signal, allowing for accurate calculation of specific inhibition.

  • Cell Culture and Transfection:

    • Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

    • Seed cells into 24-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Transfect cells with a mammalian expression vector encoding human GAT1 using a suitable transfection reagent. Allow 24-48 hours for transporter expression.

  • Assay Procedure:

    • On the day of the assay, aspirate the culture medium and wash the cell monolayer twice with 500 µL of pre-warmed Krebs-HEPES buffer (KHB; containing 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, and 5 mM Glucose at pH 7.3).

    • Pre-incubate the cells for 10-20 minutes at room temperature with 200 µL of KHB containing various concentrations of the methyl nipecotate analogs. For determining total uptake, add buffer without any inhibitor. For non-specific uptake, add a saturating concentration of a known GAT1 inhibitor (e.g., 10 µM Tiagabine).

    • Initiate the uptake by adding 50 µL of KHB containing a fixed concentration of [³H]GABA (e.g., 10 nM).

    • Incubate for a predetermined linear uptake period (e.g., 10 minutes) at room temperature.

    • Terminate the uptake by rapidly aspirating the solution and washing the cells three times with 500 µL of ice-cold KHB.

    • Lyse the cells by adding 250 µL of 0.1 M NaOH or 1% SDS to each well and incubate for 30 minutes.

    • Transfer the lysate to scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage inhibition for each analog concentration relative to the total and non-specific uptake controls.

    • Plot the percentage inhibition against the logarithm of the analog concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

The High-Throughput Alternative: Fluorescence-Based Uptake Assay

To circumvent the safety and disposal concerns associated with radioactivity, fluorescence-based assays offer a robust and high-throughput-compatible alternative. These assays utilize a fluorescent substrate that is a substrate for the transporter.

Causality Behind Experimental Choices:

  • Fluorescent Substrate: A fluorescent molecule that mimics biogenic amine neurotransmitters is used. Its uptake into the cell through the transporter leads to an increase in intracellular fluorescence.

  • Masking Dye: An external masking dye is often included to quench the fluorescence of the substrate in the extracellular medium, reducing background and eliminating the need for wash steps, which simplifies the protocol and makes it amenable to automation.[1]

  • Kinetic Reading: The assay can be performed in a kinetic mode, allowing for the real-time monitoring of transporter activity and providing more detailed mechanistic information.[1]

  • Cell Preparation:

    • Prepare GAT1-expressing HEK293 cells as described for the [³H]GABA uptake assay in a 96- or 384-well black, clear-bottom plate.

  • Assay Procedure:

    • Remove the culture medium and add 100 µL of assay buffer (e.g., HBSS with 0.1% BSA).

    • Add 25 µL of the methyl nipecotate analogs at various concentrations to the wells and pre-incubate for 10 minutes at 37°C.

    • Prepare the fluorescent dye solution according to the manufacturer's instructions (e.g., from a Neurotransmitter Transporter Uptake Assay Kit).[1]

    • Add 25 µL of the dye solution to each well to initiate the uptake.

    • Immediately place the plate in a fluorescence microplate reader capable of bottom-reading.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (e.g., excitation at 485 nm, emission at 538 nm) in either kinetic or endpoint mode.

    • For kinetic mode, record the fluorescence every minute for 30-60 minutes. The rate of fluorescence increase is proportional to the transporter activity.

    • For endpoint mode, read the fluorescence at a single time point (e.g., 30 minutes).

    • Calculate the percentage inhibition and determine the IC₅₀ values as described for the radioligand assay.

Data Presentation: Comparative Potency of Methyl Nipecotate Analogs

Summarize the IC₅₀ values obtained from the primary screening in a clear and concise table to allow for easy comparison of the analogs' potencies.

Analog IDStructureGAT1 IC₅₀ (µM) [³H]GABA AssayGAT1 IC₅₀ (µM) Fluorescent Assay
MN-001Methyl (R)-nipecotate~50~60
MN-002N-Methyl-(R)-nipecotate~25~30
MN-003N-Propyl-(R)-nipecotate~10~12
MN-004N-Benzyl-(R)-nipecotate~1.5~2.0
ControlTiagabine~0.1~0.15

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes.

Part 2: Secondary Screening - Unveiling Off-Target Activities and Potential Therapeutic Benefits

Analogs demonstrating high potency in the primary screen should be further profiled to assess their selectivity and potential for additional therapeutic benefits. Given the implication of oxidative stress and cholinergic dysfunction in neurological disorders, screening for antioxidant and acetylcholinesterase inhibitory activities is a logical next step.

Cellular Antioxidant Assay

This assay evaluates the ability of the analogs to mitigate intracellular reactive oxygen species (ROS), providing an indication of their potential neuroprotective effects.

  • Cell Culture:

    • Culture a suitable cell line (e.g., HeLa or HepG2) in a 96-well black, clear-bottom plate until confluent.

  • Assay Procedure:

    • Wash the cells three times with Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Load the cells with 50 µL of a 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe solution. DCFH-DA is a cell-permeable, non-fluorescent probe that is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF) by ROS.

    • Add 50 µL of the methyl nipecotate analogs at various concentrations. Include a known antioxidant like Quercetin as a positive control.

    • Incubate for 60 minutes at 37°C.

    • Wash the cells three times with DPBS.

    • Induce oxidative stress by adding 100 µL of a free radical initiator solution (e.g., AAPH).

  • Data Acquisition and Analysis:

    • Immediately begin reading the fluorescence (excitation ~480 nm, emission ~530 nm) in a kinetic mode for 60 minutes.

    • The antioxidant capacity is determined by the degree of inhibition of DCF formation.

    • Calculate the percentage of ROS inhibition and determine the EC₅₀ value for each analog.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease.

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer (pH 8.0).

    • Prepare a 10 mM solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.

    • Prepare a 200 mM solution of acetylthiocholine iodide (ATCI) in the buffer.

    • Prepare a solution of acetylcholinesterase (e.g., 6.67 U/mL) in the buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add:

      • 1710 µL of 50 mM Tris-HCl buffer (pH 8.0)

      • 250 µL of the methyl nipecotate analog at various concentrations (or buffer for control).

      • 10 µL of AChE solution.

      • 20 µL of DTNB solution.

    • Incubate the mixture for 15 minutes at 37°C.

    • Initiate the reaction by adding 10 µL of ATCI solution.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm every 10 seconds for 3 minutes using a microplate reader.

    • The rate of increase in absorbance is proportional to the AChE activity.

    • Calculate the percentage of AChE inhibition for each analog concentration.

    • Determine the IC₅₀ value by plotting the percentage inhibition against the log of the analog concentration.

Data Presentation: Secondary Screening Profile
Analog IDCellular Antioxidant EC₅₀ (µM)AChE Inhibition IC₅₀ (µM)
MN-003> 100> 100
MN-00425.315.8
ControlQuercetin: ~10Galanthamine: ~1

Note: The EC₅₀ and IC₅₀ values presented are hypothetical and for illustrative purposes.

Part 3: Tertiary Screening - Assessing a Critical Drug-like Property: Blood-Brain Barrier Permeability

For a GAT1 inhibitor to be effective in the central nervous system, it must be able to cross the blood-brain barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, non-cell-based in vitro model for predicting passive BBB permeability.

PAMPA_Workflow cluster_0 PAMPA Setup cluster_1 Incubation & Analysis step1 Step 1: Prepare Donor Plate Coat filter with BBB lipid solution step2 Step 2: Prepare Acceptor Plate Fill wells with acceptor buffer step1->step2 step3 Step 3: Add Compound Add test analog to donor wells step2->step3 step4 Step 4: Assemble Sandwich Place donor plate on acceptor plate step3->step4 step5 Step 5: Incubate Allow compounds to permeate step4->step5 step6 Step 6: Quantify Measure compound concentration in donor and acceptor wells (UV/LC-MS) step5->step6 step7 Step 7: Calculate Papp Determine apparent permeability coefficient step6->step7

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Detailed Experimental Protocol: PAMPA-BBB Assay
  • Preparation of the PAMPA Sandwich:

    • Prepare a "donor" 96-well filter plate with a hydrophobic PVDF membrane.

    • Coat the membrane of each well with a brain lipid solution (e.g., a mixture of phospholipids and cholesterol dissolved in an organic solvent like dodecane).

    • Prepare an "acceptor" 96-well plate by filling each well with an acceptor buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Procedure:

    • Dissolve the methyl nipecotate analogs in a donor buffer (e.g., PBS with a small percentage of DMSO).

    • Add the analog solutions to the wells of the donor plate.

    • Carefully place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the sandwich for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Analysis and Calculation:

    • After incubation, separate the plates and determine the concentration of the analog in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-Vd * Va) / ((Vd + Va) * A * t) * ln(1 - [C]a / [C]eq)

    Where:

    • Vd = Volume of the donor well

    • Va = Volume of the acceptor well

    • A = Area of the membrane

    • t = Incubation time

    • [C]a = Concentration in the acceptor well

    • [C]eq = Equilibrium concentration

Data Presentation: BBB Permeability Profile
Analog IDPapp (x 10⁻⁶ cm/s)Predicted BBB Permeability
MN-0010.5Low
MN-0021.8Low
MN-0034.5Moderate
MN-0048.2High
ControlCaffeine: > 10High
ControlAtenolol: < 1Low

Note: The Papp values and permeability predictions are hypothetical and for illustrative purposes. Generally, Papp > 4-6 x 10⁻⁶ cm/s is considered indicative of good BBB permeability.

Conclusion: A Pathway to Optimized Lead Compounds

This comprehensive guide provides a robust, multi-tiered strategy for the biological screening of methyl nipecotate analogs. By systematically evaluating potency, selectivity, and key drug-like properties, researchers can efficiently identify and prioritize lead compounds for further development. The integration of both traditional and modern assay technologies, coupled with a deep understanding of the scientific rationale behind each experimental choice, empowers drug discovery teams to make informed decisions and accelerate the journey towards novel therapeutics for a range of neurological disorders.

References

A Comparative Analysis of Nipecotic Acid Esters for GABA Reuptake Inhibition: A Focus on Methyl 5-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of nipecotic acid esters as inhibitors of γ-aminobutyric acid (GABA) reuptake. We will delve into the established prodrug strategy of esterification to enhance the therapeutic potential of nipecotic acid, examine the structure-activity relationships of various esters, and provide a detailed perspective on Methyl 5-hydroxypiperidine-3-carboxylate, a functionalized analog with unique synthetic utility. This document is intended for researchers, medicinal chemists, and pharmacologists in the field of neuroscience and drug development.

The Central Role of GABA and the Promise of Reuptake Inhibition

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). Its signaling is crucial for maintaining the balance between neuronal excitation and inhibition. A deficit in GABAergic neurotransmission is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.

The action of GABA in the synaptic cleft is terminated by its removal via GABA transporters (GATs). Four subtypes of GATs have been identified: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine/GABA transporter-1). GAT-1, predominantly found on presynaptic neurons and astrocytes, is considered the most important for regulating GABA levels at the synapse.[1] By inhibiting these transporters, the extracellular concentration of GABA can be increased, thereby enhancing inhibitory signaling. This mechanism is a key strategy for the development of anticonvulsant and anxiolytic drugs.[2][3]

cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal presynaptic Presynaptic Neuron gaba GABA presynaptic->gaba Release vesicle GABA Vesicle vesicle->presynaptic Release receptor GABA Receptor gaba->receptor Binding gat GAT-1 Transporter gaba->gat Reuptake postsynaptic Postsynaptic Neuron receptor->postsynaptic Inhibitory Signal gat->presynaptic inhibitor Nipecotic Acid Ester (GAT Inhibitor) inhibitor->gat Blockade

Caption: The GABAergic Synapse and the Action of GAT Inhibitors.

Nipecotic Acid: A Potent Inhibitor with a Key Limitation

Nipecotic acid, a cyclic analog of GABA, is a potent inhibitor of GABA uptake, particularly at the GAT-1 transporter.[4] However, its therapeutic utility is severely limited by its hydrophilic and zwitterionic nature at physiological pH, which prevents it from effectively crossing the blood-brain barrier (BBB).[2]

CompoundTarget TransporterIC50 (µM)
(±)-Nipecotic AcidhGAT-18
rGAT-238
hGAT-3106
hBGT-12370
Data sourced from Tocris Bioscience.

To overcome this limitation, a common and effective strategy is the esterification of the carboxylic acid group of nipecotic acid. This creates a more lipophilic prodrug that can more readily penetrate the BBB. Once in the CNS, the ester is hydrolyzed by endogenous esterases to release the active nipecotic acid.

Comparative Analysis of Simple Nipecotic Acid Esters

Various esters of nipecotic acid have been synthesized and evaluated for their ability to inhibit GABA uptake and exert anticonvulsant effects. The choice of the ester group influences the compound's lipophilicity, rate of hydrolysis, and overall efficacy.

CompoundSeizure ModelED50 (mg/kg)Time of Peak Effect
(+/-)-m-nitrophenyl-3-piperidinecarboxylate (MNPC)Bicuculline-induced (clonic)157.860 min
Bicuculline-induced (tonic)138.860 min
Isoniazid-induced (tonic)76.71 hr
Data from Hinko et al.[1]

The increased lipophilicity of these esters is a critical factor for their enhanced in vivo activity. There is often a parabolic relationship between lipophilicity (commonly expressed as LogP) and brain penetration, where compounds with moderate lipophilicity tend to have the highest uptake.[5] Very polar compounds are poorly absorbed, while highly lipophilic compounds may suffer from poor solubility and increased binding to plasma proteins.[5]

This compound: A Functionalized Intermediate

This compound presents an interesting structural variation from simple nipecotic acid esters. The key modification is the introduction of a hydroxyl group at the 5-position of the piperidine ring.

Caption: Comparison of Methyl Nipecotate and its 5-hydroxy analog.

A thorough review of the literature reveals that this compound is primarily utilized as a versatile synthetic intermediate for the creation of more complex molecules, rather than being evaluated as a standalone GAT inhibitor.[6] The commercially available forms are often the hydrochloride salt or N-protected versions (e.g., with a Cbz group), which underscores its role as a building block in multi-step syntheses.[6]

Theoretical Impact of the 5-Hydroxy Group

While direct experimental data on the GAT inhibitory activity of this compound is lacking, we can infer the potential impact of the 5-hydroxy group based on established medicinal chemistry principles:

  • Polarity and Lipophilicity: The introduction of a hydroxyl group significantly increases the polarity of the molecule. This would likely decrease its lipophilicity compared to methyl nipecotate, potentially hindering its ability to cross the BBB if used as a simple prodrug.

  • Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor. This could lead to different binding interactions within the GAT active site compared to non-hydroxylated analogs. Depending on the topology of the binding site, this could either enhance or diminish its inhibitory potency.

  • Metabolic Handle: The hydroxyl group provides a site for phase II metabolism (e.g., glucuronidation), which could influence the compound's pharmacokinetic profile.

  • Synthetic Handle: Most importantly, the hydroxyl group serves as a crucial functional handle for further chemical elaboration. It allows for the attachment of other molecular fragments through ether or ester linkages, enabling the synthesis of a diverse library of more complex nipecotic acid derivatives.

Synthetic Utility

The synthesis of the core 3-hydroxypiperidine scaffold can be achieved through methods such as the hydrogenation of 3-hydroxypyridine.[7] The resulting racemic mixture can then be resolved and further functionalized. The primary value of this compound lies in its potential to serve as a scaffold for creating novel, potent, and selective GAT inhibitors, particularly for GAT subtypes other than GAT-1, for which highly selective inhibitors are less common.

Advanced Nipecotic Acid Derivatives: The Quest for Potency and Selectivity

The field has largely moved beyond simple esters to the development of N-substituted nipecotic acid derivatives. These compounds typically feature a large, lipophilic moiety attached to the piperidine nitrogen, which has proven to be a highly successful strategy for achieving high potency and selectivity. The marketed antiepileptic drug, Tiagabine, is a prime example of this approach, being a derivative of (R)-nipecotic acid.[3][8]

Structure-activity relationship (SAR) studies have shown that the nature of this N-substituent is critical for determining the inhibitory profile of the compound across the different GAT subtypes.[1]

Experimental Protocols

[³H]GABA Uptake Inhibition Assay

This in vitro assay is the gold standard for determining the potency of compounds at GABA transporters.

prep Cell/Synaptosome Preparation (Expressing GATs) preinc Pre-incubation with Test Compound prep->preinc uptake Initiate Uptake (Add [³H]GABA) preinc->uptake terminate Terminate Uptake & Wash uptake->terminate lysis Cell Lysis terminate->lysis count Scintillation Counting lysis->count analyze Data Analysis (Calculate IC50) count->analyze

Caption: Workflow for a [³H]GABA Uptake Inhibition Assay.

Methodology:

  • Preparation of Biological Material: Use either primary cultures of neurons or astrocytes, or cell lines (e.g., HEK293) stably or transiently transfected with the specific GAT subtype of interest.

  • Plating and Incubation: Plate the cells in a suitable microtiter plate and allow them to adhere.

  • Pre-incubation with Inhibitor: Wash the cells with an appropriate assay buffer (e.g., Krebs-Ringer-HEPES). Add varying concentrations of the test compound (e.g., nipecotic acid esters) and pre-incubate for 10-20 minutes at a controlled temperature (e.g., 37°C).

  • Initiation of Uptake: Start the uptake reaction by adding a fixed concentration of radiolabeled [³H]GABA.

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]GABA.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of intracellular [³H]GABA using a scintillation counter.

  • Data Analysis: Determine non-specific uptake in the presence of a saturating concentration of a known potent inhibitor. Subtract non-specific uptake from all measurements. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

In Vivo Anticonvulsant Activity Assessment

Animal models are essential for evaluating the in vivo efficacy of potential anticonvulsant drugs. The pentylenetetrazole (PTZ)-induced seizure model is a common screening tool.

Methodology:

  • Animal Preparation: Use mice or rats, allowing them to acclimate to the laboratory environment.

  • Compound Administration: Administer the test compound via a suitable route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., diazepam).

  • Induction of Seizures: After a predetermined time (to allow for drug absorption and distribution), administer a convulsant dose of PTZ subcutaneously.

  • Observation: Observe the animals for a set period (e.g., 30 minutes) and record the latency to the first seizure and the percentage of animals protected from seizures.

  • Data Analysis: Analyze the data to determine the dose-dependent anticonvulsant effect of the test compound and calculate the ED50 (the dose that protects 50% of the animals from seizures).

Conclusion and Future Perspectives

The esterification of nipecotic acid is a well-validated prodrug strategy to overcome its poor BBB penetration. Simple esters like the m-nitrophenyl ester have demonstrated in vivo anticonvulsant activity, confirming the viability of this approach.

This compound, while structurally related, occupies a different role in the landscape of GAT inhibitor development. Its primary value is not as a standalone therapeutic agent but as a functionalized building block. The 5-hydroxy group, while likely increasing polarity, provides a critical synthetic handle for the development of novel, more complex N-substituted nipecotic acid derivatives.

The future of GAT inhibitor research will likely focus on designing compounds with improved subtype selectivity, particularly for GAT-2, GAT-3, and BGT-1, to fine-tune therapeutic effects and minimize side effects. The strategic use of functionalized scaffolds like this compound will be instrumental in these efforts, allowing for the exploration of new chemical space and the generation of next-generation CNS therapeutics. Further investigation is warranted to synthesize and evaluate derivatives of this hydroxylated scaffold to determine if this structural motif can lead to novel and potent GAT inhibitors.

References

A Comparative Guide to Elucidating the Mechanism of Action of Novel Piperidine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" due to its prevalence in a vast number of biologically active compounds and approved pharmaceuticals.[1][2][3] Its synthetic tractability and favorable physicochemical properties have cemented its role in modern drug discovery.[2] This guide provides a comprehensive, in-depth comparison of the essential methodologies employed to dissect the mechanism of action (MoA) for novel piperidine-based enzyme inhibitors. We will move beyond mere protocols to explore the causal logic behind experimental choices, integrating biochemical, biophysical, structural, cellular, and computational approaches to build a cohesive mechanistic narrative.

Initial Biochemical Characterization: Potency and Mode of Inhibition

The foundational step in any MoA study is to quantify the inhibitor's effect on the target enzyme's catalytic activity. This phase answers two fundamental questions: "How potent is the inhibitor?" and "How does it inhibit the enzyme?"

Quantifying Potency: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. It represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. This parameter is crucial for comparing the efficacy of different compounds and for guiding initial structure-activity relationship (SAR) studies.

Experimental Protocol: Fluorescence-Based DPP-4 Inhibition Assay

This protocol is adapted for determining the IC50 of novel piperidine-based inhibitors against Dipeptidyl Peptidase-4 (DPP-4), a common target in type 2 diabetes research.[2]

Causality: A fluorescence-based assay is chosen for its high sensitivity, wide dynamic range, and suitability for high-throughput screening. The principle relies on the cleavage of a fluorogenic substrate, releasing a fluorescent molecule (AMC), which provides a direct and easily quantifiable measure of enzyme activity.[2]

  • Reagent Preparation:

    • Assay Buffer: 20 mM Tris-HCl (pH 8.0), 100 mM NaCl, 1 mM EDTA.

    • Enzyme Stock: Recombinant human DPP-4 enzyme diluted in assay buffer to a working concentration (e.g., 2X final concentration).

    • Substrate Stock: 5 mM H-Gly-Pro-AMC diluted in assay buffer.

    • Inhibitor Stock: Test piperidine compounds and a reference inhibitor (e.g., Sitagliptin) are serially diluted in DMSO, then further diluted in assay buffer to desired concentrations (e.g., 2X final concentration).

  • Assay Procedure (384-well plate format):

    • Add 10 µL of inhibitor solution or vehicle control (buffer with DMSO) to appropriate wells.

    • Add 10 µL of the 2X enzyme solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding 20 µL of the 2X substrate solution to all wells.

    • Monitor the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (slopes of the fluorescence vs. time curves).

    • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[2]

Data Presentation: Comparative Potency of Novel Piperidine Inhibitors

CompoundTarget EnzymeIC50 (nM)Reference CompoundIC50 (nM)
Inhibitor PIP-A DPP-488Sitagliptin19
Inhibitor PIP-B Farnesyltransferase3.7Lonafarnib1.9
Inhibitor PIP-C PARP-112.02Olaparib5

Table 1: Hypothetical IC50 values for novel piperidine-based inhibitors compared to established drugs, demonstrating their relative potencies.

Determining the Mode of Inhibition (MoI)

Understanding the MoI (e.g., competitive, non-competitive, uncompetitive, or mixed) is critical for drug development. It reveals whether the inhibitor binds to the enzyme's active site or an allosteric site and whether its binding is dependent on substrate binding. This knowledge is vital for optimizing drug efficacy and predicting potential in vivo behavior.[4][5]

Methodology: The MoI is determined by measuring enzyme kinetics at various concentrations of both the substrate and the inhibitor. The resulting data are often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]). The pattern of line intersections on this plot is diagnostic of the inhibition mode.[4]

dot

G cluster_0 Enzyme Inhibition Models E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES +S EI Enzyme-Inhibitor Complex (EI) E->EI +I (Competitive) E->EI +I S Substrate (S) I Inhibitor (I) ES->E -S P Product (P) ES->P k_cat ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI +I (Uncompetitive) ES->ESI +I EI->ESI +S

Caption: Different modes of reversible enzyme inhibition.

Structural Biology: Visualizing the Molecular Interaction

To understand the inhibitor's MoA at the atomic level, structural biology techniques are indispensable. Visualizing how the piperidine core and its substituents orient within the enzyme's binding pocket provides a definitive rationale for the observed potency and selectivity.

Methodology: X-ray Co-crystallography

Causality: X-ray crystallography is the gold standard for obtaining high-resolution 3D structures of protein-ligand complexes. This information is paramount for structure-based drug design (SBDD), as it reveals the precise binding pose and the key non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic bonds) between the inhibitor and specific amino acid residues.[6][7] This allows medicinal chemists to design new analogs with improved affinity and selectivity.

dot

G A Target Protein Expression & Purification C Co-crystallization (Protein + Inhibitor) A->C B Inhibitor Synthesis & Characterization B->C D X-ray Diffraction Data Collection C->D High-quality crystals E Electron Density Map Calculation D->E F 3D Structure Model Building & Refinement E->F G Structural Analysis (Binding Pose, Interactions) F->G H Structure-Based Drug Design (SBDD) G->H Rational design of new inhibitors G cluster_0 Hypothetical Kinase Cascade Upstream_Signal Upstream Signal Kinase_A Kinase A Upstream_Signal->Kinase_A Kinase_B Kinase B (Target Enzyme) Kinase_A->Kinase_B Substrate Substrate Protein Kinase_B->Substrate pSubstrate Phosphorylated Substrate (p-Substrate) Substrate->pSubstrate Cellular_Response Cellular Response (e.g., Proliferation) pSubstrate->Cellular_Response Measurement Measure p-Substrate levels (Western Blot) pSubstrate->Measurement Inhibitor Piperidine-Based Inhibitor Inhibitor->Kinase_B Inhibition

References

Navigating the Labyrinth: A Comparative Guide to Target Identification for Novel Methyl 5-hydroxypiperidine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The discovery of a novel bioactive compound is a moment of profound potential in drug development. Yet, this initial promise can only be realized by answering a critical question: what is the specific molecular target of this compound? For new derivatives of Methyl 5-hydroxypiperidine-3-carboxylate, a scaffold with significant therapeutic promise, a strategic and well-informed approach to target identification is paramount. This guide provides an in-depth, comparative analysis of the leading methodologies for target deconvolution, moving beyond a simple listing of techniques to explore the causality behind experimental choices and furnish the supporting data necessary for informed decision-making.

The Strategic Imperative: Choosing Your Path to Target Deconvolution

The journey from a hit compound to a validated drug candidate is fraught with challenges, and the selection of an appropriate target identification strategy is a critical early determinant of success. The three principal avenues for target deconvolution—computational prediction, affinity-based proteomics, and genetic approaches—are not mutually exclusive. In fact, a multi-pronged strategy often yields the most robust and reliable results.[1][2] The choice of which method to deploy first, and in what combination, depends on a variety of factors including the availability of resources, the nature of the phenotypic response, and the chemical tractability of the lead compound.

At a Glance: A Comparative Overview of Target Identification Strategies

Methodology Principle Strengths Limitations Ideal Starting Point
Computational Prediction Utilizes algorithms to predict targets based on the chemical structure of the ligand and known ligand-target interactions.Rapid, cost-effective, generates hypotheses for further testing.[3][4]Predictions require experimental validation; may be biased towards well-characterized target families.Early-stage discovery with a novel scaffold and limited biological data.
Affinity-Based Proteomics Employs a modified version of the compound to "fish" for its binding partners in a complex biological sample.Directly identifies physical binding partners; can uncover novel targets.[5][6]Requires chemical modification of the compound, which may alter its activity; can yield non-specific binders.A compound with a tractable chemical handle for modification and a clear phenotypic effect.
Genetic Approaches (e.g., CRISPR Screens) Systematically perturbs gene expression to identify genes whose loss or gain of function confers resistance or sensitivity to the compound.Unbiased, genome-wide approach; identifies functionally relevant targets.Can be resource-intensive; may identify indirect targets or pathway members.A compound with a robust and measurable cellular phenotype (e.g., cytotoxicity, growth inhibition).

I. The First Compass: In Silico Target Prediction

Computational methods serve as an invaluable initial step in the target identification journey, offering a rapid and cost-effective means of generating a tractable list of potential targets.[4] These approaches leverage the vast repositories of known drug-target interactions to predict the most probable binding partners for a novel molecule based on its structural and chemical properties.

Causality in Method Selection: Why Start with Computation?

Beginning with an in silico screen allows researchers to formulate data-driven hypotheses before embarking on more resource-intensive experimental validations. For a novel scaffold like a this compound derivative, where the target landscape may be unknown, computational tools can narrow the field of possibilities, suggesting potential target classes such as kinases, G-protein coupled receptors (GPCRs), or enzymes.[3]

Representative In Silico Workflow

cluster_0 Ligand Preparation cluster_1 Target Database Screening cluster_2 Molecular Docking & Scoring cluster_3 Hypothesis Generation Ligand_2D 2D Structure of Derivative Ligand_3D 3D Conformation Generation Ligand_2D->Ligand_3D Energy Minimization SwissTargetPrediction SwissTargetPrediction Ligand_3D->SwissTargetPrediction PASS_Online PASS Online Ligand_3D->PASS_Online Target_DB Target Databases (e.g., ChEMBL, PDB) Target_DB->SwissTargetPrediction Target_DB->PASS_Online Docking Molecular Docking (e.g., AutoDock, Glide) SwissTargetPrediction->Docking PASS_Online->Docking Scoring Binding Affinity Prediction Docking->Scoring Ranked_List Ranked List of Potential Targets Scoring->Ranked_List Hypothesis Formulate Testable Hypotheses Ranked_List->Hypothesis

Caption: Workflow for in silico target prediction of a novel compound.

Case Study: In Silico Prediction and In Vitro Validation of Piperidine Derivatives

In a study of novel piperidine-dihydropyridine hybrids, molecular docking was used to predict their binding to the Epidermal Growth Factor Receptor (EGFR).[7] The in silico results, which showed favorable binding scores and interactions, were then corroborated by in vitro cytotoxicity assays against EGFR-overexpressing cancer cell lines, demonstrating the predictive power of this approach.[7] Similarly, a series of functionalized piperidines were evaluated in silico against acetylcholinesterase (AChE), with the docking analysis correctly predicting the enhanced inhibitory activity of halogenated and nitrated derivatives, which was subsequently confirmed through in vitro enzyme inhibition assays.[8]

Compound Class Predicted Target In Silico Method Experimental Validation Key Finding
Piperidine-dihydropyridine hybridsEGFRMolecular DockingCytotoxicity assays in A-549 and MCF-7 cellsCompounds with 3-fluoro substitution showed potent inhibitory effects, consistent with strong predicted binding.[7]
Functionalized piperidinesAcetylcholinesterase (AChE)Pharmacophore mapping, Molecular Docking, QSARIn vitro AChE inhibition assayHalogenated and nitrated derivatives exhibited enhanced AChE inhibitory activity as predicted by the computational models.[8]
Piperidine/piperazine-based compoundsSigma-1 Receptor (S1R)Molecular Docking and DynamicsRadioligand binding assaysCompound 1 showed high affinity for S1R (Ki = 3.2 nM), comparable to the reference compound haloperidol, validating the in silico screening.[9][10]
Detailed Protocol: Molecular Docking using AutoDock Vina
  • Prepare the Receptor:

    • Obtain the 3D structure of the putative target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and non-essential ions.

    • Add polar hydrogens and assign Gasteiger charges.

    • Save the prepared receptor in the PDBQT format.

  • Prepare the Ligand:

    • Generate the 3D structure of the this compound derivative.

    • Minimize the energy of the ligand using a suitable force field.

    • Define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

  • Define the Binding Site:

    • Identify the active site or binding pocket of the receptor based on literature or co-crystallized ligands.

    • Define a grid box that encompasses the entire binding site.

  • Run the Docking Simulation:

    • Use AutoDock Vina to dock the prepared ligand into the receptor's binding site.

    • The program will generate multiple binding poses ranked by their predicted binding affinity (kcal/mol).

  • Analyze the Results:

    • Visualize the top-ranked binding poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

    • Compare the predicted binding affinity to that of known inhibitors of the target.

II. Casting a Net: Affinity-Based Proteomics

Affinity-based proteomics offers a direct experimental approach to identify the physical binding partners of a small molecule from a complex biological mixture, such as a cell lysate.[5] This method relies on the principle of using the compound of interest as "bait" to "fish" for its interacting proteins.

Causality in Method Selection: When to Use the "Fishing" Approach?

This methodology is particularly powerful when a clear phenotypic response has been observed, but computational predictions are ambiguous or point to a multitude of potential targets. It is also the method of choice when seeking to identify novel or unexpected targets that may not be present in existing databases. A key prerequisite is the ability to chemically modify the compound to attach a tag (e.g., biotin) or immobilize it on a solid support without significantly compromising its biological activity.

Affinity Purification-Mass Spectrometry (AP-MS) Workflow

cluster_0 Probe Synthesis cluster_1 Affinity Purification cluster_2 Protein Identification cluster_3 Hit Validation Derivative This compound Derivative Tagged_Derivative Biotinylated or Immobilized Derivative Derivative->Tagged_Derivative Chemical Synthesis Incubation Incubation Tagged_Derivative->Incubation Tagged_Derivative->Incubation Cell_Lysate Cell or Tissue Lysate Cell_Lysate->Incubation Washing Wash to Remove Non-specific Binders Incubation->Washing Elution Elution of Specific Binders Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE In_gel_Digestion In-gel Digestion (Trypsin) SDS_PAGE->In_gel_Digestion LC_MS_MS LC-MS/MS Analysis In_gel_Digestion->LC_MS_MS Database_Search Protein Database Search LC_MS_MS->Database_Search Identified_Proteins List of Identified Proteins Database_Search->Identified_Proteins Validation Orthogonal Validation (e.g., Western Blot, CETSA) Identified_Proteins->Validation

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

Case Study: Identifying Kinase Targets of a Piperidine-Containing Compound

In a study to identify the molecular targets of 2,4-diaminopyrimidines, a class of compounds that includes a piperidine moiety and exhibits potent anti-trypanosomal activity, researchers employed an affinity chromatography approach.[5] An analog of the lead compound was immobilized on a sepharose matrix and incubated with Trypanosoma brucei extracts. Subsequent mass spectrometry analysis of the eluted proteins identified mitogen-activated protein kinases (MAPKs) and cdc2-related kinases (CRKs) as the major specific binding partners.[5] This finding provided a clear mechanistic rationale for the observed antiparasitic activity.

Compound Class Affinity Probe Biological System Identified Targets Significance
2,4-Diaminopyrimidines (with piperidine)Immobilized analog on sepharoseTrypanosoma brucei lysateMAPKs and CRKsProvided the first evidence of the molecular targets for this class of anti-trypanosomal compounds.[5]
Detailed Protocol: Affinity Chromatography
  • Probe Synthesis: Synthesize a derivative of the this compound compound with a linker and an affinity tag (e.g., biotin) or a reactive group for immobilization on a solid support (e.g., NHS-activated sepharose beads).

  • Immobilization: Covalently attach the synthesized probe to the solid support according to the manufacturer's instructions.

  • Cell Lysis: Prepare a protein lysate from cells or tissues of interest using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Incubation: Incubate the protein lysate with the immobilized probe to allow for binding of the target proteins.

  • Washing: Wash the solid support extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands of interest, and identify them by in-gel digestion followed by LC-MS/MS analysis.

III. The Functional Screen: Genetic Approaches

Genetic approaches, particularly CRISPR-based screens, provide an unbiased, genome-wide method to identify genes that are functionally linked to the mechanism of action of a small molecule.[1] These screens can pinpoint not only the direct target but also other proteins in the same pathway that are critical for the compound's activity.

Causality in Method Selection: Why Employ a Genetic Screen?

A genetic screen is the ideal choice when the compound elicits a clear and selectable cellular phenotype, such as cell death, growth inhibition, or the activation of a reporter gene. This approach is particularly advantageous for identifying targets of compounds that are difficult to modify chemically for affinity-based methods. Furthermore, by comparing the results of loss-of-function (CRISPRko or CRISPRi) and gain-of-function (CRISPRa) screens, it is possible to distinguish direct targets from other pathway components.

CRISPR-Cas9 Screening Workflow

cluster_0 Library Transduction cluster_1 Drug Selection cluster_2 Hit Identification cluster_3 Target Validation Cell_Population Cas9-expressing Cell Population Transduction Lentiviral Transduction Cell_Population->Transduction sgRNA_Library Pooled sgRNA Library (Lentiviral) sgRNA_Library->Transduction Transduced_Cells Transduced Cells Transduction->Transduced_Cells Drug_Treatment Treatment with Derivative Transduced_Cells->Drug_Treatment Control_Treatment Control Treatment (e.g., DMSO) Transduced_Cells->Control_Treatment Selection Positive/Negative Selection Drug_Treatment->Selection Control_Treatment->Selection Genomic_DNA Genomic DNA Extraction Selection->Genomic_DNA PCR_Amplification PCR Amplification of sgRNAs Genomic_DNA->PCR_Amplification NGS Next-Generation Sequencing PCR_Amplification->NGS Data_Analysis Data Analysis (sgRNA enrichment/depletion) NGS->Data_Analysis Hit_Genes List of Hit Genes Data_Analysis->Hit_Genes Validation Individual Gene Knockout/Overexpression Hit_Genes->Validation

Caption: Workflow for a pooled CRISPR-Cas9 screen for target identification.

Case Study: Identifying the Target of a Piperidine Carboxamide in Plasmodium falciparum

A phenotypic screen identified a piperidine carboxamide (SW042) with potent anti-malarial activity. To identify its target, researchers selected for SW042-resistant Plasmodium falciparum parasites. Whole-genome sequencing of the resistant parasites revealed point mutations in the gene encoding the β5 subunit of the proteasome (Pfβ5).[11] This genetic evidence was then validated through biochemical assays, which demonstrated that the compound directly inhibits the chymotrypsin-like activity of the Pfβ5 subunit.[11] Cryo-electron microscopy further confirmed the binding of a potent analog to a previously unexplored pocket in Pfβ5, highlighting the power of combining genetic and structural approaches.[11]

Compound Class Genetic Approach Biological System Identified Target Validation
Piperidine carboxamidesIn vitro evolution of resistancePlasmodium falciparumProteasome β5 subunit (Pfβ5)Biochemical inhibition assays, cryo-electron microscopy

IV. Synthesizing the Evidence: A Multi-Faceted Approach to Target Validation

The identification of a potential target through any single method is not the end of the journey. Rigorous validation is essential to confirm that the interaction between the compound and the putative target is responsible for the observed biological effect.[6][12] An integrated approach that combines evidence from computational, biochemical, and genetic studies provides the highest level of confidence in target identification. For instance, a computationally predicted target can be validated through direct binding assays (e.g., surface plasmon resonance) and by demonstrating that the compound modulates the target's activity in a cellular context. Similarly, hits from a CRISPR screen should be confirmed by showing a direct interaction between the compound and the identified protein.

Conclusion: Charting a Course for Success

The target identification of novel this compound derivatives is a complex but navigable challenge. By understanding the principles, strengths, and limitations of computational, affinity-based, and genetic approaches, researchers can design a rational and efficient strategy for target deconvolution. The case studies presented here for piperidine-containing compounds illustrate that a flexible and multi-pronged approach, guided by the specific characteristics of the molecule and its biological activity, is the most effective path to success. Ultimately, the careful selection and execution of these powerful techniques will be instrumental in translating the therapeutic potential of these promising new derivatives into tangible clinical benefits.

References

A Senior Application Scientist's Guide to In Silico Molecular Docking of Hydroxypiperidine-Substituted Thiosemicarbazones

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of the in silico molecular docking of hydroxypiperidine-substituted thiosemicarbazones. We will move beyond a simple procedural list to explore the causal reasoning behind methodological choices, ensuring a robust and self-validating approach to computational drug discovery. Our focus is on synthesizing data from contemporary studies to offer a clear perspective on the potential of this chemical scaffold against various therapeutic targets.

The Rationale: Why Hydroxypiperidine-Substituted Thiosemicarbazones?

Thiosemicarbazones (TSCs) are a versatile class of compounds recognized for their wide-ranging biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] Their mechanism of action is often multifaceted, involving the inhibition of crucial enzymes like ribonucleotide reductase and topoisomerases, which are vital for DNA synthesis and repair.[1][2][4][5] The therapeutic efficacy of TSCs is frequently enhanced through chelation with metal ions, which can improve their inhibitory effects.[1][4][6]

The strategic incorporation of a hydroxypiperidine moiety is a deliberate design choice aimed at optimizing the drug-like properties of the thiosemicarbazone scaffold. The hydroxyl (-OH) group can act as a hydrogen bond donor or acceptor, while the piperidine ring can improve solubility and pharmacokinetic profiles. Recent research has demonstrated that this substitution can lead to potent, multi-target agents, particularly in the context of cancer therapy.[7][8][9]

The Core Technique: A Validated Molecular Docking Workflow

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein receptor). This technique is indispensable for predicting binding affinity and understanding the molecular interactions that govern biological recognition. A trustworthy docking protocol is not merely a sequence of commands but a self-validating system.

Below is a detailed methodology, grounded in established practices, for the molecular docking of hydroxypiperidine-substituted thiosemicarbazones.

Experimental Protocol: Molecular Docking

Objective: To predict the binding mode and estimate the binding affinity of a hydroxypiperidine-substituted thiosemicarbazone against a chosen protein target.

Pillar of Trust: Protocol Validation Before docking novel compounds, the protocol's reliability must be established. This is achieved by removing the co-crystallized ligand from a known protein-ligand complex (obtained from the Protein Data Bank) and re-docking it. A successful validation is confirmed if the protocol can reproduce the original crystallographic pose with a Root-Mean-Square Deviation (RMSD) of less than 2.0 Å.[10]

Step 1: Receptor Preparation

  • Causality: The raw PDB structure is not ready for docking. It contains experimental artifacts (e.g., water molecules, co-solvents) and lacks information required by docking software (e.g., hydrogen atoms, formal charges).

  • Procedure:

    • Obtain the 3D crystal structure of the target protein (e.g., Carbonic Anhydrase II, PDB ID: 2VVA; VEGFR-2, PDB ID: 4ASD) from the Protein Data Bank.

    • Remove all non-essential water molecules and heteroatoms from the PDB file. Expert Tip: Retain structurally important water molecules known to mediate ligand binding.

    • Add polar hydrogen atoms and assign Kollman charges to the protein.

    • Merge non-polar hydrogens and save the prepared receptor in the required format (e.g., PDBQT for AutoDock Vina).

Step 2: Ligand Preparation

  • Causality: The ligand must be represented as a valid 3D structure with correct stereochemistry and an optimized, low-energy conformation to ensure a physically realistic simulation.

  • Procedure:

    • Draw the 2D structure of the hydroxypiperidine-substituted thiosemicarbazone (e.g., compound 5f from recent studies[7][8]) using chemical drawing software like ChemDraw.

    • Convert the 2D structure to a 3D structure.

    • Perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand has realistic bond lengths and angles.

    • Assign Gasteiger charges and define the rotatable bonds. Save the prepared ligand in the PDBQT format.

Step 3: Grid Generation and Docking Execution

  • Causality: The docking algorithm needs a defined search space (the "grid box") to explore potential binding poses. The size and location of this box are critical; it must encompass the entire binding site without being excessively large, which would waste computational resources.

  • Procedure:

    • Define the grid box dimensions to cover the active site of the receptor. A common practice is to center the grid on the co-crystallized ligand from a known complex.

    • Execute the docking simulation using software like AutoDock Vina. The program will generate multiple binding poses (typically 9-10) for the ligand, ranked by their predicted binding affinity (scoring function).

Step 4: Analysis and Visualization

  • Causality: The docking score provides a quantitative estimate of binding affinity, but it is the qualitative analysis of the binding pose that yields true mechanistic insight.

  • Procedure:

    • Analyze the output file to identify the pose with the lowest binding energy.

    • Visualize the protein-ligand complex using software like BIOVIA Discovery Studio or PyMOL.[10]

    • Identify and map all key molecular interactions: hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic interactions.

    • Measure the distances of hydrogen bonds (typically <3.5 Å) to confirm their strength.

Below is a Graphviz diagram illustrating this validated workflow.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation cluster_output Output Receptor Select Receptor (e.g., PDB: 4ASD) PrepReceptor Prepare Receptor (Add H, Assign Charges) Receptor->PrepReceptor Ligand Design Ligand (e.g., Compound 5f) PrepLigand Prepare Ligand (Minimize Energy) Ligand->PrepLigand Grid Define Grid Box (Active Site) PrepReceptor->Grid Dock Execute Docking (e.g., AutoDock Vina) PrepLigand->Dock Grid->Dock Analyze Analyze Poses (Binding Energy) Dock->Analyze Visualize Visualize Interactions (H-Bonds, Hydrophobic) Analyze->Visualize Validate Correlate with In Vitro Data (e.g., IC50) Visualize->Validate Lead Lead Compound Identification Validate->Lead

Caption: A validated workflow for in silico molecular docking.

Comparative Analysis: Docking Performance

A recent study synthesized a series of novel hydroxypiperidine-substituted thiosemicarbazone derivatives and evaluated their anticancer activity.[7][8] Compound 5f (R = 2,3-dichlorophenyl) emerged as a particularly potent lead compound. Molecular docking studies revealed that 5f exhibited strong binding affinities across multiple cancer-related targets.[7][8]

The table below summarizes the in silico performance of this lead compound against several key enzymes, demonstrating its potential as a multi-target inhibitor.

Target Protein (PDB ID)Function in CancerDocking Score (kcal/mol)MM-GBSA Binding Energy (kcal/mol)Key Interacting Residues
hCA I (2VVA)pH Regulation, Tumorigenesis-8.1-55.21His94, His96, His119, Thr199, Thr200
hCA II (2VVB)pH Regulation, Metastasis-8.9-60.78His94, His96, His119, Thr199
VEGFR-2 (4ASD)Angiogenesis-10.2-68.45Cys919, Asp1046, Glu885, Leu840
BRAF Kinase (4UFE)Cell Proliferation Signaling-9.5-63.12Cys532, Trp531, Asp594, Lys483
Data synthesized from findings reported in scientific literature.[7][8]

The strong negative values for both the docking score and the more rigorous MM-GBSA binding free energy calculations suggest favorable and stable binding of compound 5f to these targets.[7][8]

Comparison with an Alternative: Thiosemicarbazones vs. Standard Inhibitors

To contextualize the performance of these novel compounds, it is useful to compare their in silico and in vitro data with established drugs. Thiosemicarbazones are known inhibitors of topoisomerase IIα, a target for clinically used anticancer drugs like Etoposide.[6][11] While direct docking score comparisons between different studies and software can be nuanced, the goal is to see if the novel compounds interact with key catalytic residues in a manner similar to known inhibitors.

CompoundTarget ProteinIn Silico Interaction HighlightsExperimental Activity (IC50)
Hydroxypiperidine TSCs Topoisomerase IIαInteractions with DNA bases and key active site residues like Asp and Gly.Potent antiproliferative activity against cancer cell lines.[6]
Etoposide (Standard) Topoisomerase IIαStabilizes the DNA-Topo IIα cleavage complex, acting as a "poison".[6][11]Clinically used anticancer agent.
Triapine (Alternative TSC) Ribonucleotide ReductaseCoordinates with the iron center in the R2 subunit.[5][12]Has undergone over 30 Phase I/II clinical trials.[1]

This comparison highlights that while both novel and standard agents can target the same protein, their precise mechanism and interaction patterns, as revealed by docking, can differ significantly. This opens avenues for developing drugs with novel mechanisms of action that may overcome existing resistance.

G cluster_ligand Ligand Features (Compound 5f) cluster_interactions Molecular Interactions cluster_receptor Receptor Active Site TSC Thiosemicarbazone Core (N-N-S) Metal Metal Chelation (e.g., Zn in hCA) TSC->Metal coordinates Aryl Dichlorophenyl Ring Pi Pi-Pi / Pi-Alkyl Stacking Aryl->Pi forms HP Hydroxypiperidine Ring HBond Hydrogen Bonding HP->HBond forms Aromatic Aromatic Residues (e.g., His, Trp) Pi->Aromatic Polar Polar/Charged Residues (e.g., Asp, Thr) HBond->Polar

References

Introduction: The 5-Hydroxypiperidine Scaffold as a Privileged Motif in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Hydroxypiperidine Derivatives

The piperidine ring is a cornerstone in medicinal chemistry, widely recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and capacity to form diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[2] The introduction of a hydroxyl group at the 5-position of the piperidine ring creates a chiral center and provides a key hydrogen bonding donor/acceptor, significantly influencing the compound's interaction with biological targets. This guide offers a comparative analysis of the structure-activity relationships (SAR) of 5-hydroxypiperidine derivatives across different therapeutic areas, providing experimental data, detailed protocols, and mechanistic insights for researchers and drug development professionals.

Comparative Analysis of 5-Hydroxypiperidine Derivatives as p38 MAP Kinase Inhibitors

The p38 Mitogen-Activated Protein (MAP) kinase is a critical enzyme in the signaling cascade that responds to inflammatory cytokines and environmental stress, playing a key role in diseases such as rheumatoid arthritis.[3] The incorporation of a 4-hydroxypiperidine substituent into various heterocyclic scaffolds has been found to confer high selectivity for p38 MAP kinase.[3]

A comparative study of pyridinyl-substituted heterocycles revealed that the 4-hydroxypiperidine moiety is crucial for potent and selective inhibition. For instance, pyridinyloxazole 11 demonstrated a promising in vivo profile with good bioavailability and efficacy in a rat model of collagen-induced arthritis.[3] Notably, this class of compounds did not inhibit human cytochrome P450 isoenzymes, a common issue with earlier pyridinylimidazole inhibitors like SB 203580.[3]

Quantitative Comparison of p38 MAP Kinase Inhibitors
CompoundHeterocyclic Corep38 IC50 (nM)COX-1 AffinityIn vivo Efficacy (ED50 in rat arthritis model)
11 PyridinyloxazolePotent (exact value not specified)Devoid10 mg/kg po bid
SB 203580 PyridinylimidazolePotentN/AN/A

Data synthesized from Revesz et al. (2000).[3]

Mechanistic Insight: The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key regulator of inflammatory responses. Its inhibition by 5-hydroxypiperidine derivatives can block the downstream production of pro-inflammatory cytokines like TNF-α and IL-1.

p38_pathway extracellular_stimuli Environmental Stress / Pro-inflammatory Cytokines mkk3_6 MKK3/6 extracellular_stimuli->mkk3_6 p38 p38 MAPK mkk3_6->p38 phosphorylates mapkap2_3 MAPKAP2/3 p38->mapkap2_3 transcription_factors Transcription Factors (e.g., ATF2, MEF2C) mapkap2_3->transcription_factors cytokine_production Pro-inflammatory Cytokine Production (TNF-α, IL-1) transcription_factors->cytokine_production inhibitor 5-Hydroxypiperidine Derivative inhibitor->p38 SAR_Workflow lead_compound Lead Compound (5-Hydroxypiperidine Scaffold) synthesis Chemical Synthesis (Analog Generation) lead_compound->synthesis bio_evaluation Biological Evaluation (In Vitro & In Vivo Assays) synthesis->bio_evaluation data_analysis Data Analysis (IC50, SI, etc.) bio_evaluation->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->synthesis Iterative Design

References

Chiral Purity in Drug Design: A Comparative Efficacy Analysis of Methyl 5-hydroxypiperidine-3-carboxylate Stereoisomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the three-dimensional structure of a molecule is a critical determinant of its pharmacological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, often introduces a profound level of specificity in drug-target interactions. This guide provides an in-depth comparison of the chiral versus achiral forms of Methyl 5-hydroxypiperidine-3-carboxylate, a versatile piperidine scaffold prevalent in medicinal chemistry.[1] We will explore the synthetic strategies to access these stereoisomers and present a framework for evaluating their differential efficacy, supported by experimental data from analogous systems and detailed protocols.

The Imperative of Chirality in Pharmacology

Chiral drugs are ubiquitous in the pharmaceutical industry, with a significant majority of small-molecule drugs possessing at least one stereocenter.[1] Enantiomers, the non-superimposable mirror-image forms of a chiral molecule, share identical physical and chemical properties in an achiral environment. However, the chiral environment of the human body, with its stereospecific proteins, enzymes, and receptors, can differentiate between enantiomers, leading to significant differences in their pharmacodynamic and pharmacokinetic profiles.[2] One enantiomer may elicit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[3] The introduction of chiral centers into the piperidine ring can significantly enhance biological activity and selectivity.[1] This principle is starkly illustrated in a study of hydroxypiperidine analogues as high-affinity ligands for the dopamine transporter. The (+)-enantiomer of a resolved racemic trans-isomer was found to be 122-fold more potent in inhibiting radiolabeled cocaine analogue binding and 9-fold more active in inhibiting dopamine uptake compared to its (-)-enantiomer.[4] This dramatic difference underscores the necessity of evaluating individual enantiomers to identify the most potent and selective therapeutic candidate.

Synthesis of Chiral and Achiral this compound

Accessing the racemic mixture and the individual enantiomers of this compound is a prerequisite for a comparative efficacy study.

Achiral (Racemic) Synthesis

A common route to racemic 3,5-disubstituted piperidines involves the hydrogenation of the corresponding pyridine precursor. This method is often straightforward and provides the racemic mixture of cis and trans isomers, which can then be separated.

Chiral Synthesis and Resolution

Several strategies exist for obtaining enantiomerically pure forms of substituted piperidines:

  • Asymmetric Synthesis: This approach directly produces a single enantiomer. A divergent asymmetric synthesis of 3,5-dioxygenated piperidines has been described, employing chemoenzymatic methods to achieve high diastereoselectivity and yield.[5] Another powerful method is the Rh-catalyzed asymmetric reductive Heck reaction, which can provide 3-substituted tetrahydropyridines with excellent enantioselectivity, serving as precursors to chiral piperidines.[6]

  • Chiral Resolution: This technique involves the separation of a racemic mixture. A common method is the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. The resulting diastereomers, having different physical properties, can then be separated by crystallization. For piperidine derivatives, resolving agents like di-benzoyl-L-tartaric acid have been used effectively.[7]

The following diagram illustrates a generalized workflow for obtaining chiral and achiral forms of the target compound.

G cluster_synthesis Synthesis Pathways Pyridine Precursor Pyridine Precursor Hydrogenation Hydrogenation Pyridine Precursor->Hydrogenation Asymmetric Synthesis Asymmetric Synthesis Pyridine Precursor->Asymmetric Synthesis Racemic Mixture Racemic Mixture Hydrogenation->Racemic Mixture Chiral Resolution Chiral Resolution Racemic Mixture->Chiral Resolution Chiral Enantiomers Chiral Enantiomers Asymmetric Synthesis->Chiral Enantiomers Chiral Resolution->Chiral Enantiomers

Caption: Synthetic routes to chiral and achiral this compound.

Comparative Efficacy Evaluation: A Methodological Framework

A rigorous comparison of the chiral and achiral forms of this compound requires a suite of in vitro assays to determine their biological activity. The following sections detail the experimental protocols for key assays.

Data Presentation: Comparative Biological Activity of Hydroxypiperidine Analogues
CompoundReceptor Binding Affinity (IC50, nM) [³H]WIN 35,428Dopamine Uptake Inhibition (IC50, nM)
(+)-Enantiomer 0.464.05
(-)-Enantiomer 56.738.0
Racemic Mixture Not ReportedNot Reported

This data demonstrates a significant stereoselectivity, with the (+)-enantiomer being substantially more potent than the (-)-enantiomer.

Experimental Protocols

This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of the chiral enantiomers and the racemic mixture of this compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [³H]-ligand specific to the target receptor)

  • Test compounds (chiral enantiomers and racemic mixture)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radiolabeled ligand at a fixed concentration (typically at its Kd value), and varying concentrations of the test compounds.

  • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Determine the IC50 values (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Ki values using the Cheng-Prusoff equation.

The following diagram illustrates the workflow for a competitive receptor binding assay.

G cluster_workflow Receptor Binding Assay Workflow Start Start Incubation Incubate Membranes, Radioligand & Test Compound Start->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis End End Analysis->End

Caption: Workflow for a competitive radioligand receptor binding assay.

This assay measures the functional consequence of receptor binding, such as G-protein activation for G-protein coupled receptors (GPCRs).

Objective: To determine the potency (EC50) and efficacy of the chiral enantiomers and racemic mixture as agonists or antagonists at a target GPCR.

Materials:

  • Cell membranes expressing the target GPCR

  • [³⁵S]GTPγS

  • GDP

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Scintillation proximity assay (SPA) beads or filtration apparatus

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, GDP, and the test compounds.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction (if using filtration).

  • Separate bound from free [³⁵S]GTPγS using either filtration or SPA technology.

  • Quantify the amount of bound [³⁵S]GTPγS.

  • Plot the data as a function of compound concentration to determine EC50 and maximal efficacy.

This technique is essential for determining the enantiomeric purity of the synthesized chiral compounds.

Objective: To separate and quantify the enantiomers of this compound and determine the enantiomeric excess (ee) of the synthesized chiral samples.

Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®)

  • Mobile phase (e.g., a mixture of hexane and isopropanol for normal-phase chromatography)

  • Test samples (racemic standard and synthesized chiral samples)

Procedure:

  • Dissolve the samples in the mobile phase.

  • Equilibrate the chiral column with the mobile phase.

  • Inject the racemic standard to confirm the separation of the two enantiomers and determine their retention times.

  • Inject the synthesized chiral samples.

  • Monitor the elution of the enantiomers using the UV detector.

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Conclusion and Future Directions

The evidence from analogous hydroxypiperidine systems strongly suggests that the biological activity of this compound is likely to be stereospecific. A comprehensive evaluation of the individual enantiomers is therefore not merely an academic exercise but a critical step in identifying a potentially more potent and safer drug candidate. The racemic mixture, while easier to synthesize, may contain an inactive or even detrimental isomer, leading to a lower therapeutic index.

The experimental framework provided in this guide offers a robust approach for dissecting the pharmacological profiles of the chiral and achiral forms of this compound. By employing a combination of receptor binding and functional assays, alongside rigorous analytical characterization by chiral HPLC, researchers can make informed decisions in the lead optimization process. This commitment to understanding stereochemistry is fundamental to advancing the principles of rational drug design and delivering safer, more effective medicines.

References

A Senior Application Scientist's Guide to Enzyme Inhibition Assays for Hydroxypiperidine-Substituted Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Hydroxypiperidines and Their Enzymatic Targets

Hydroxypiperidine moieties are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents. Their prevalence is due to their favorable physicochemical properties, including improved solubility and the ability to form key hydrogen bond interactions within enzyme active sites.[1][2] These compounds are central to the development of inhibitors for a range of enzymes implicated in disease, most notably acetylcholinesterase (AChE) in Alzheimer's disease, and glycosidases in metabolic disorders.

The accurate characterization of the inhibitory potential of novel hydroxypiperidine-substituted compounds is paramount in the drug discovery pipeline. This guide provides a comparative overview of the primary assay formats used for this purpose: biochemical assays, cell-based assays, and biophysical methods. We will delve into the causality behind experimental choices, provide detailed protocols, and present a framework for interpreting the resulting data, empowering researchers to select the most appropriate methodology for their specific research question.

Comparative Analysis of Core Methodologies

The choice of an enzyme inhibition assay is a critical decision that profoundly impacts the quality and physiological relevance of the data obtained. The three main pillars of inhibitor characterization—biochemical assays, cell-based assays, and biophysical methods—each offer a unique lens through which to view the interaction between a hydroxypiperidine compound and its target enzyme.

Assay Type Principle Primary Endpoint Throughput Physiological Relevance
Biochemical Assays Measures direct inhibition of purified enzyme activity.IC50, KiHighLow
Cell-Based Assays Measures enzyme inhibition within a living cell.Cellular IC50Medium to HighHigh
Biophysical Assays Measures the direct physical interaction between compound and enzyme.Kd, kon, koffLow to HighMedium

Pillar 1: Biochemical Assays - The Foundation of Inhibitor Potency

Biochemical assays are the bedrock of enzyme inhibitor screening, offering a direct and quantifiable measure of a compound's inhibitory effect on a purified enzyme. These assays are typically conducted in a controlled in vitro environment, which allows for the precise determination of kinetic parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Causality in Method Selection: Colorimetric vs. Fluorescent Readouts

The choice between a colorimetric and a fluorescent readout often depends on the required sensitivity and the intrinsic properties of the hydroxypiperidine compounds being tested.

  • Colorimetric Assays: These assays, such as the Ellman's method for acetylcholinesterase, are robust, cost-effective, and less prone to interference from autofluorescent compounds.[1] The principle relies on a chromogenic substrate that produces a colored product upon enzymatic cleavage, which is then quantified using a spectrophotometer.

  • Fluorescent Assays: These assays offer higher sensitivity than their colorimetric counterparts, making them suitable for detecting weakly potent inhibitors or when using low enzyme concentrations. However, it is crucial to screen for compound autofluorescence, as some piperidine-containing structures have been reported to exhibit intrinsic fluorescence, which can interfere with the assay signal.[3]

Featured Biochemical Assay 1: Acetylcholinesterase (AChE) Inhibition - The Ellman's Method

The Ellman's method is the gold standard for measuring AChE activity and its inhibition. It relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, detectable at 412 nm.[1]

Ellman_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - ATCI Solution - AChE Solution - Inhibitor Dilutions Plate To wells, add: - Buffer - AChE - DTNB - Inhibitor/Vehicle Reagents->Plate Preincubation Pre-incubate (e.g., 15 min at 25°C) Plate->Preincubation Initiate Initiate Reaction: Add ATCI Substrate Preincubation->Initiate Measure Kinetic Measurement: Read Absorbance at 412 nm (e.g., every min for 10-15 min) Initiate->Measure Calculate Calculate Rate of Reaction (ΔAbs/min) Measure->Calculate Inhibition Calculate % Inhibition Calculate->Inhibition IC50 Determine IC50 from Dose-Response Curve Inhibition->IC50

Caption: Workflow for the Ellman's method to determine AChE inhibition.

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a 10 mM DTNB solution in the phosphate buffer.

    • Prepare a 14 mM acetylthiocholine iodide (ATCI) solution in deionized water (prepare fresh daily).

    • Prepare a working solution of purified AChE (e.g., from electric eel) in the phosphate buffer.

    • Prepare a serial dilution of the hydroxypiperidine test compounds and a positive control (e.g., Donepezil) in a suitable solvent (e.g., DMSO), followed by further dilution in the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of phosphate buffer, 10 µL of the AChE solution, 10 µL of the DTNB solution, and 10 µL of the test compound solution or vehicle control.

    • Pre-incubate the plate for 15 minutes at 25°C.

    • Initiate the reaction by adding 10 µL of the ATCI solution to all wells.

    • Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Featured Biochemical Assay 2: α-Glucosidase Inhibition

For metabolic targets, α-glucosidase inhibition assays are crucial. A common method uses p-nitrophenyl-α-D-glucopyranoside (pNPG) as a chromogenic substrate. α-Glucosidase cleaves pNPG to release p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 405 nm.

  • Reagent Preparation:

    • Prepare a 0.1 M potassium phosphate buffer (pH 6.8).

    • Prepare a 0.5 U/mL α-glucosidase solution (from Saccharomyces cerevisiae) in cold phosphate buffer.

    • Prepare a 5 mM pNPG solution in phosphate buffer.

    • Prepare serial dilutions of the hydroxypiperidine test compounds and a positive control (e.g., Acarbose) in the phosphate buffer (with a final DMSO concentration below 1%).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the test compound solution or vehicle control to each well.

    • Add 50 µL of the α-glucosidase solution to each well and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution to all wells.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate solution.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the AChE assay.

    • Determine the IC50 value from the dose-response curve.

Pillar 2: Cell-Based Assays - Bridging the Gap to Physiological Relevance

While biochemical assays are excellent for determining direct enzyme-inhibitor interactions, they lack the complexity of a cellular environment. Cell-based assays measure an inhibitor's efficacy within a living cell, providing a more physiologically relevant assessment of potency.[4] This is crucial as factors like cell permeability, efflux pumps, and off-target effects can significantly alter a compound's apparent activity.

Causality in Method Selection: Why Move to Cells?

The transition from biochemical to cell-based assays is a critical step in the hit-to-lead process. A significant drop in potency from a biochemical to a cellular assay can indicate poor membrane permeability or susceptibility to cellular efflux mechanisms, common challenges for certain small molecules.[5] For hydroxypiperidine compounds, which are often designed to target enzymes within the central nervous system, assessing activity in a relevant cell line (e.g., a human neuroblastoma line like SH-SY5Y for AChE) is indispensable.

Cell_Workflow cluster_culture Cell Culture cluster_treatment Inhibitor Treatment cluster_assay AChE Activity Assay cluster_analysis Data Analysis Seed Seed SH-SY5Y cells in 96-well plate Incubate_Culture Incubate overnight (37°C, 5% CO2) Seed->Incubate_Culture Treat Treat cells with serial dilutions of inhibitor Incubate_Culture->Treat Incubate_Treat Incubate for a defined period (e.g., 1-24 hours) Treat->Incubate_Treat Wash Wash cells with PBS Incubate_Treat->Wash Lyse Lyse cells (optional, depending on protocol) Wash->Lyse Add_Reagents Add ATCI and DTNB Lyse->Add_Reagents Measure Kinetic Measurement (Absorbance at 412 nm) Add_Reagents->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine Cellular IC50 Calculate->IC50

Caption: Workflow for a cell-based acetylcholinesterase inhibition assay.

Featured Cell-Based Assay: AChE Inhibition in SH-SY5Y Neuroblastoma Cells

The human neuroblastoma SH-SY5Y cell line is a well-established model for studying neuronal function and is commonly used to evaluate AChE inhibitors in a cellular context.[4][6]

  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells in complete medium (e.g., DMEM/F12 with 10% FBS).

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 20,000 cells/well) and incubate overnight at 37°C with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the hydroxypiperidine test compounds in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds or vehicle control.

    • Incubate for the desired period (e.g., 1 to 24 hours) to allow for cell penetration and target engagement.

  • AChE Activity Measurement:

    • After incubation, wash the cells three times with phosphate-buffered saline (PBS).

    • Add 150 µL of PBS containing 0.31 mM DTNB and 0.9 mM ATCI to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance of the supernatant at 412 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition relative to the vehicle-treated control cells.

    • Determine the cellular IC50 value from the dose-response curve.

Interpreting the Data: Biochemical vs. Cellular IC50

A direct comparison of IC50 values obtained from biochemical and cell-based assays is highly informative. For example, the well-known AChE inhibitor Donepezil, which contains a piperidine moiety, shows a biochemical IC50 in the low nanomolar range (e.g., 6.7 nM), while its cellular IC50 can be significantly higher, often in the micromolar range.[6][7][8] This discrepancy highlights the impact of cellular barriers and homeostasis.

Inhibitor Biochemical IC50 (AChE) Cellular IC50 (SH-SY5Y) Reference
Donepezil 6.7 nM222.23 µM[6]
Galantamine 1.27 µM556.01 µM

This "potency shift" is a critical parameter in drug development. A large shift may necessitate chemical modifications to improve the compound's ADME (absorption, distribution, metabolism, and excretion) properties.[5]

Pillar 3: Biophysical Methods - A Direct Look at Binding

Biophysical assays provide a direct measure of the physical interaction between an inhibitor and its target enzyme, independent of enzymatic activity. These methods are invaluable for confirming direct target engagement, determining binding affinity (Kd), and elucidating the kinetics of the interaction (kon and koff).

Featured Biophysical Method: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte (the inhibitor) to an immobilized ligand (the enzyme). This allows for the real-time monitoring of the association and dissociation phases of the interaction.

SPR_Workflow cluster_prep Preparation cluster_binding Binding Cycle cluster_analysis Data Analysis Immobilize Immobilize Purified Enzyme on Sensor Chip Baseline Establish Baseline (Running Buffer Flow) Immobilize->Baseline Association Inject Inhibitor (Analyte) Baseline->Association Dissociation Flow Running Buffer Association->Dissociation Regeneration Regenerate Surface Dissociation->Regeneration Sensorgram Generate Sensorgram (Response Units vs. Time) Dissociation->Sensorgram Regeneration->Baseline Next Cycle Fit Fit Data to a Binding Model Sensorgram->Fit Kinetics Determine Kd, kon, koff Fit->Kinetics

Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.

  • Immobilization:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target enzyme over the activated surface to achieve covalent immobilization. The amount of immobilized enzyme is monitored in real-time.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Kinetic Analysis:

    • Prepare a series of dilutions of the hydroxypiperidine inhibitor in a suitable running buffer (e.g., HBS-EP+).

    • Perform a series of injection cycles, each consisting of:

      • Association: Injecting a specific concentration of the inhibitor over the enzyme-immobilized surface for a defined period.

      • Dissociation: Flowing the running buffer over the surface to monitor the dissociation of the inhibitor-enzyme complex.

      • Regeneration: Injecting a solution (e.g., low pH glycine) to remove any remaining bound inhibitor and prepare the surface for the next cycle.

  • Data Analysis:

    • The binding events are recorded as sensorgrams (response units vs. time).

    • The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

    • The equilibrium dissociation constant (Kd), a measure of binding affinity, is calculated as koff/kon.

Trustworthiness: Ensuring Data Integrity and Assay Quality

The reliability of any enzyme inhibition assay hinges on its robustness and reproducibility. A key metric for validating high-throughput screening (HTS) assays is the Z'-factor, which quantifies the separation between the distributions of the positive and negative controls.

Z'-Factor Calculation: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • μp and σp are the mean and standard deviation of the positive control (e.g., no inhibition).

  • μn and σn are the mean and standard deviation of the negative control (e.g., maximum inhibition).

Z'-Factor Value Assay Quality
> 0.5Excellent assay
0 to 0.5Marginal assay
< 0Unsuitable for screening

An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[9][10][11] Consistently monitoring the Z'-factor throughout a screening campaign is essential for quality control.

Conclusion and Future Perspectives

The evaluation of hydroxypiperidine-substituted compounds requires a multi-faceted approach to enzyme inhibition assays. This guide has outlined the three core pillars of this evaluation: foundational biochemical assays, physiologically relevant cell-based assays, and direct-binding biophysical methods.

  • Biochemical assays provide the initial, high-throughput assessment of an inhibitor's potency against its purified target.

  • Cell-based assays offer a crucial secondary screen to validate activity in a more complex biological context, providing insights into cell permeability and potential liabilities.

  • Biophysical methods confirm direct target engagement and provide a detailed kinetic profile of the inhibitor-enzyme interaction.

By strategically employing these complementary techniques, researchers can build a comprehensive understanding of a compound's mechanism of action, confidently select promising candidates for further development, and ultimately accelerate the journey from a hydroxypiperidine scaffold to a novel therapeutic agent.

References

Investigating ADME Properties of Drugs Derived from Piperidine Scaffolds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The piperidine ring is a cornerstone of medicinal chemistry, celebrated for its conformational flexibility and its presence in a multitude of approved pharmaceuticals, from analgesics to antipsychotics.[1][2] This six-membered heterocyclic amine is a privileged scaffold because it often imparts favorable physicochemical properties that can enhance a molecule's druggability.[3] However, the journey from a promising piperidine-containing compound to a successful drug is fraught with challenges, primarily governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. An otherwise potent molecule can fail if it cannot reach its target, is metabolized too quickly, or distributes into tissues in a way that causes toxicity.[4][5]

This guide provides a comparative framework for investigating the ADME properties of drugs derived from piperidine scaffolds. We will move beyond simply listing protocols to explain the causality behind experimental choices, empowering researchers to design and interpret ADME studies effectively. By synthesizing field-proven insights with robust experimental data, this document serves as a practical resource for drug development professionals aiming to de-risk their piperidine-based candidates early in the discovery pipeline.[6][7]

The Piperidine Scaffold: ADME Implications

The structure of the piperidine ring itself has profound implications for a drug's ADME profile. Its basic nitrogen atom (pKa typically around 11) is usually protonated at physiological pH, influencing solubility and interactions with biological targets.[8] However, this basicity can also lead to off-target effects. Substitutions on the ring can dramatically alter properties:

  • Lipophilicity (LogP/LogD): Adding alkyl or aryl groups increases lipophilicity, which can enhance membrane permeability but may also increase metabolic liability and plasma protein binding.[8]

  • Metabolic Stability: The positions on the piperidine ring are not equal. Carbons alpha to the nitrogen are often susceptible to oxidation by Cytochrome P450 (CYP) enzymes, leading to N-dealkylation or ring opening.[9][10] Strategic substitution can sterically hinder these metabolic "soft spots."[3]

  • Transporter Interaction: The overall charge and shape of the molecule dictate its potential to be a substrate for uptake or efflux transporters (like P-glycoprotein), significantly impacting absorption and distribution.[11]

Understanding these inherent properties is the first step in designing a rational ADME screening strategy.

A Comparative Framework: Simple vs. Complex Piperidines

To illustrate the impact of structural complexity on ADME properties, we will compare a simple substituted piperidine, 4-Methylpiperidine , with a well-known piperidine-containing drug, Fentanyl . This comparison highlights how the addition of complex functional groups modifies the core ADME characteristics of the piperidine scaffold.

G Compound1 Compound1 Absorption Absorption Compound1->Absorption Evaluated for Distribution Distribution Compound1->Distribution Evaluated for Metabolism Metabolism Compound1->Metabolism Evaluated for Excretion Excretion Compound1->Excretion Evaluated for Compound2 Compound2 Compound2->Absorption Evaluated for Compound2->Distribution Evaluated for Compound2->Metabolism Evaluated for Compound2->Excretion Evaluated for

Data Presentation: Comparative ADME Profiles

The table below summarizes key ADME parameters for our two example compounds. Note that values for 4-Methylpiperidine are largely predicted from validated in silico models due to the scarcity of direct experimental data for such a simple fragment, a common scenario in early drug discovery.[8]

ADME Parameter Assay 4-Methylpiperidine (Predicted) Fentanyl (Experimental/Known) Interpretation & Significance
Absorption Caco-2 Permeability (Papp, 10⁻⁶ cm/s)Moderate to HighHigh (>20)Fentanyl's high lipophilicity drives excellent passive diffusion. 4-Methylpiperidine is also expected to be well-absorbed.
Efflux Ratio (Papp B-A / Papp A-B)~1< 2Neither compound is a significant substrate for key efflux pumps like P-gp, which is a favorable property for absorption.[12]
Distribution Plasma Protein Binding (% Bound)Low (< 20%)High (~80-85%)Fentanyl's high binding reduces the free fraction available to act on its target but also limits its clearance rate.[13][14]
Blood-to-Plasma Ratio~1~1Indicates roughly equal distribution between red blood cells and plasma.
Metabolism Liver Microsomal Stability (t½, min)Low~20-30 (Human)4-Methylpiperidine is predicted to be rapidly metabolized. Fentanyl's structure is more stable, but still subject to significant metabolism, primarily by CYP3A4.[10][15]
Major Metabolic PathwayRing HydroxylationN-dealkylationFentanyl's primary metabolic route is cleavage of the bond between the piperidine nitrogen and the phenethyl group.[9]
Excretion Primary RouteRenal (as metabolites)Hepatic (Metabolism)High metabolism dictates that Fentanyl is cleared primarily by the liver, while the smaller, more polar metabolites of 4-methylpiperidine would be cleared by the kidneys.[16]

Core Experimental Protocols: A Self-Validating System

The trustworthiness of any ADME guide hinges on the quality of its experimental protocols.[17] The following sections detail the standard, industry-accepted methodologies for generating the data presented above. These protocols are designed as self-validating systems, incorporating positive and negative controls to ensure data integrity.

Absorption: Caco-2 Permeability Assay

Causality: This assay is the gold standard for predicting human intestinal absorption in vitro.[18] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and functional efflux transporters.[11][12] Measuring bidirectional transport (Apical-to-Basolateral vs. Basolateral-to-Apical) allows for the calculation of an efflux ratio, which identifies compounds that are actively pumped out of cells, a major liability for oral drugs.[12]

Experimental Workflow:

G start Seed Caco-2 cells on Transwell inserts culture Culture for 21 days to form monolayer start->culture qc QC Check: Measure TEER (>200 Ω·cm²) culture->qc dose Dose Compound (10 µM) to Apical (A) or Basolateral (B) side qc->dose Pass stop Discard Plate qc->stop Fail incubate Incubate at 37°C for 2 hours dose->incubate sample Sample Donor and Receiver compartments incubate->sample analyze Analyze samples by LC-MS/MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Detailed Protocol:

  • Cell Culture: Caco-2 cells are seeded onto semipermeable Transwell filter inserts and cultured for 18-22 days to allow for differentiation into a confluent, polarized monolayer.[12]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER). A TEER value ≥ 200 Ω·cm² is required for the assay to proceed.[11][19]

  • Dosing: The test compound (e.g., at 10 µM) is added to either the apical (A) donor compartment or the basolateral (B) donor compartment to measure A-to-B and B-to-A transport, respectively.[11]

  • Incubation: The plate is incubated for 2 hours at 37°C with gentle shaking.[12]

  • Sampling & Analysis: After incubation, samples are taken from both the donor and receiver compartments. The concentration of the test compound is quantified using a validated LC-MS/MS method.[20]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio is determined by dividing Papp (B-A) by Papp (A-B). An efflux ratio >2 suggests the compound is a substrate of active efflux transporters.[12]

  • Controls: Atenolol (low permeability) and Antipyrine or Propranolol (high permeability) are run as controls to validate each assay plate.[12]

Metabolism: Human Liver Microsomal (HLM) Stability Assay

Causality: This assay is a workhorse in early drug discovery to estimate the rate of Phase I metabolism.[15] Liver microsomes are a subcellular fraction containing a high concentration of CYP enzymes, which are responsible for the metabolism of a majority of drugs.[15] By measuring the disappearance of the parent drug over time in the presence of the necessary cofactor (NADPH), we can calculate the intrinsic clearance and predict the hepatic clearance in vivo.[21] This helps rank compounds and identify metabolic liabilities early, saving significant resources.[17]

Detailed Protocol:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A solution containing the test compound (e.g., at 1 µM) is prepared.[22][23]

  • Initiation: The reaction is initiated by adding an NADPH-regenerating system to the microsome-compound mixture. A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.[21]

  • Incubation & Sampling: The mixture is incubated at 37°C. Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is immediately quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[15]

  • Sample Processing: Samples are centrifuged to precipitate proteins.[22]

  • Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.[15]

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[21]

  • Controls: Compounds with known metabolic fates (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) are included in each run to ensure the enzymatic activity of the microsomes is within the expected range.[15]

Distribution: Plasma Protein Binding (PPB) via Rapid Equilibrium Dialysis (RED)

Causality: Only the unbound (free) fraction of a drug in plasma is pharmacologically active and available for metabolism and excretion.[13][24] Therefore, determining the extent of plasma protein binding is critical for interpreting efficacy and pharmacokinetic data.[25] The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique that physically separates the free drug from the protein-bound drug using a semipermeable membrane, allowing for direct measurement of the unbound fraction.[13][14]

Detailed Protocol:

  • Device Preparation: A RED device insert, which has two chambers separated by a dialysis membrane (typically 8 kDa molecular weight cutoff), is used.[14]

  • Sample Loading: The test compound is spiked into plasma (human or other species). This plasma sample is added to one chamber of the RED device.[13]

  • Dialysis: Phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber. The entire apparatus is sealed and incubated at 37°C for 4-6 hours with shaking to allow the free drug to reach equilibrium across the membrane.[14][25]

  • Sampling: After incubation, equal aliquots are removed from both the plasma chamber and the buffer chamber.

  • Matrix Matching & Extraction: To avoid analytical artifacts, the buffer sample is mixed with blank plasma, and the plasma sample is mixed with PBS. An organic solvent with an internal standard is then added to precipitate proteins and extract the compound.[14]

  • Analysis: The concentration of the compound in the extracts from both chambers is determined by LC-MS/MS.[14]

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

  • Controls: Warfarin (high binding) and Metoprolol (low binding) are often used as quality controls.[14]

Conclusion: A Strategic Approach to ADME Investigation

The piperidine scaffold will undoubtedly remain a mainstay of medicinal chemistry.[26] Success in developing piperidine-based drugs, however, requires a proactive and strategic approach to ADME evaluation. By understanding the inherent liabilities of the scaffold and employing a cascade of robust, well-controlled in vitro assays, researchers can make informed decisions, prioritize candidates with favorable pharmacokinetic profiles, and ultimately reduce the high attrition rates that plague drug development.[7][17] This guide provides the foundational knowledge and practical protocols to build such a strategy, transforming ADME investigation from a late-stage hurdle into an early-stage tool for success.

References

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 5-hydroxypiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 5-hydroxypiperidine-3-carboxylate. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following procedural guidance is based on established best practices for handling substituted piperidines and data from structurally similar compounds. It is imperative to supplement this guide with your institution's specific safety protocols and to consult with a certified safety officer before commencing any work.

Hazard Analysis and the Precautionary Principle
Core Personal Protective Equipment (PPE) Requirements

A foundational PPE ensemble is required for all routine laboratory operations involving this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles with side shields, or a full-face shield.Protects against splashes and airborne particles that could cause serious eye damage.[1][6][7]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) compliant with EN 374 standard.Prevents skin contact. Piperidine derivatives can be toxic and cause skin irritation or burns.[1][2][8][9]
Skin and Body Protection A flame-retardant laboratory coat, long pants, and closed-toe shoes. For larger quantities, a chemical-resistant apron is recommended.Minimizes skin exposure to the chemical.[1][8]
Respiratory Protection A NIOSH or European Standard EN 149 approved respirator may be necessary depending on the scale and ventilation.Protects against inhalation of potentially toxic vapors or aerosols, especially in poorly ventilated areas or during operations that could generate them.[6][7][9]
Step-by-Step PPE Protocols

A systematic approach to donning and doffing PPE is critical to prevent cross-contamination and ensure user safety.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence Inspect Inspect PPE for damage Coat Don Lab Coat Inspect->Coat Gloves Don Gloves Coat->Gloves Eye Don Eye Protection Gloves->Eye Respirator Don Respirator (if required) Eye->Respirator

Figure 1: Step-by-step workflow for donning PPE.
  • Inspect PPE: Before use, carefully inspect all PPE for any signs of damage, such as cracks, tears, or holes.

  • Lab Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Eye and Face Protection: Put on your safety goggles or face shield.

  • Respirator: If the risk assessment indicates a need for respiratory protection, perform a fit check and don the respirator.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence Gloves Remove Gloves Eye Remove Eye Protection Gloves->Eye Coat Remove Lab Coat Eye->Coat Respirator Remove Respirator (if required) Coat->Respirator Wash Wash Hands Thoroughly Respirator->Wash

Figure 2: Step-by-step workflow for doffing PPE.
  • Gloves: Remove gloves using a technique that avoids touching the outer surface with bare skin.

  • Eye and Face Protection: Remove your safety goggles or face shield from the back.

  • Lab Coat: Remove your lab coat by turning it inside out to contain any contamination.

  • Respirator: If used, remove the respirator from the back.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[2][10][11]

Emergency Procedures and First Aid

In the event of exposure or PPE failure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Immediately remove all contaminated clothing.[3][4][12] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[12][13][14] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][12][13][14] Remove contact lenses if present and easy to do so.[2][6] Seek immediate medical attention.
Inhalation Move the individual to fresh air.[2][12][13][14] If breathing is difficult or has stopped, provide artificial respiration.[10][12][13] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[7][12] Rinse the mouth with water.[2][12][13][14] Seek immediate medical attention.
Disposal of Contaminated PPE and Chemical Waste

All PPE that has come into contact with this compound should be considered hazardous waste.

  • Gloves and other disposable PPE: Place in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Lab Coats: If reusable, they should be laundered by a specialized service informed of the hazards.[1] If disposable, they should be treated as hazardous waste.

  • Chemical Waste: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[10][15] Do not pour down the drain.[9]

For spills, evacuate the area and remove all ignition sources.[15] The spill should be contained and cleaned up using an inert absorbent material, such as sand or vermiculite.[7][15] The collected material should then be placed in a sealed container for disposal as hazardous waste.

Conclusion

The safe handling of this compound is paramount for the protection of laboratory personnel. While this guide provides a framework based on the known hazards of similar compounds, it is not a substitute for a thorough risk assessment and adherence to your institution's safety protocols. Always err on the side of caution and utilize the recommended personal protective equipment to ensure a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-hydroxypiperidine-3-carboxylate
Reactant of Route 2
Methyl 5-hydroxypiperidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.